molecular formula C4H4CaO6· 2H2O<br>C4H4CaO6 B035300 Calcium tartrate CAS No. 110720-66-6

Calcium tartrate

Cat. No.: B035300
CAS No.: 110720-66-6
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-UHFFFAOYSA-L
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Description

Calcium tartrate, with the chemical formula CaC4H4O6, is the calcium salt of tartaric acid, offering high purity for advanced research applications. In biochemical and nutritional studies, it serves as a critical source of calcium ions (Ca²⁺) and tartrate anions, enabling investigations into calcium absorption, homeostasis, and metabolism in cellular and animal models. Its research value extends to food science, where it acts as a model compound for studying tartrate behavior in wine stabilization, as a firming agent, and in understanding antioxidant mechanisms due to tartrate's metal-chelating properties. The mechanism of action involves dissociation into Ca²⁺, which participates in signal transduction and bone mineralization, and tartrate, which can inhibit enzymes like tartrate-sensitive acid phosphatases and reduce oxidative stress by scavenging free radicals. This reagent is essential for controlled experiments in pharmacology, toxicology, and material science, providing reliable results for scholarly and industrial research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911837
Record name Calcium 2,3-dihydroxybutanedioate
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine crystalline powder with a white or off-white colour
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

110720-66-6, 3164-34-9
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium 2,3-dihydroxybutanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium tartrate
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Foundational & Exploratory

Synthesis and Characterization of Calcium Tartrate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium tartrate nanoparticles. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in nanomaterial synthesis, characterization, and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding of the methodologies involved.

Introduction

This compound, a salt of tartaric acid, has garnered significant interest in the field of nanomaterials due to its biocompatibility and potential applications in various fields, including as a drug delivery vehicle. The synthesis of this compound at the nanoscale imparts unique physicochemical properties, such as a high surface-area-to-volume ratio, which can be advantageous for applications like drug loading and controlled release. This guide will focus on the primary methods for the synthesis of this compound nanoparticles and the key techniques for their thorough characterization.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods. The most commonly reported is the wet chemical precipitation method. Alternative approaches, such as microemulsion and sonochemical methods, offer different levels of control over particle size and morphology.

Wet Chemical Precipitation Method

This bottom-up approach involves the reaction of soluble calcium and tartrate precursors in a controlled environment, often with the use of a surfactant to regulate particle growth and prevent agglomeration.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of calcium chloride (CaCl₂).

    • Prepare a 1 M aqueous solution of L-tartaric acid (C₄H₆O₆).

    • Prepare a surfactant solution, for example, by adding Triton X-100 to deionized water.

  • Reaction:

    • In a beaker, mix a specific volume of the 1 M tartaric acid solution with the surfactant solution under constant stirring.

    • Slowly add a stoichiometric equivalent of the 1 M calcium chloride solution to the tartaric acid-surfactant mixture. The addition is typically done dropwise to ensure controlled precipitation.

    • Maintain constant and vigorous stirring throughout the addition process. A magnetic stirrer set at a moderate speed is commonly used.

  • Precipitation and Washing:

    • Continue stirring for a defined period (e.g., 1-2 hours) after the complete addition of the calcium chloride solution to allow for the formation and stabilization of the nanoparticles.

    • The resulting white precipitate of this compound nanoparticles is then collected by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and the surfactant.

  • Drying:

    • Dry the washed nanoparticles in a hot air oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

G Workflow for Wet Chemical Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_processing Post-Processing prep1 1 M Tartaric Acid mix Mix Tartaric Acid and Surfactant prep1->mix prep2 1 M Calcium Chloride add Dropwise Addition of Calcium Chloride prep2->add prep3 Surfactant Solution prep3->mix mix->add stir Constant Stirring add->stir centrifuge Centrifugation/ Filtration stir->centrifuge Precipitate Formation wash Washing centrifuge->wash dry Drying wash->dry end end dry->end This compound Nanoparticles

Wet Chemical Synthesis Workflow
Microemulsion Method

The microemulsion technique provides a nanoreactor environment for the synthesis of nanoparticles with a narrow size distribution. A water-in-oil (w/o) microemulsion is typically used, where aqueous nanodroplets containing the reactants are dispersed in a continuous oil phase, stabilized by a surfactant.

Experimental Protocol:

  • Microemulsion Preparation:

    • Prepare two separate water-in-oil microemulsions.

    • Microemulsion A: Disperse an aqueous solution of calcium chloride in an oil phase (e.g., cyclohexane) with a surfactant (e.g., CTAB) and a co-surfactant (e.g., n-butanol).

    • Microemulsion B: Disperse an aqueous solution of tartaric acid in the same oil phase with the same surfactant and co-surfactant.

  • Reaction:

    • Mix the two microemulsions under constant stirring. The collision and coalescence of the aqueous nanodroplets initiate the reaction between the calcium and tartrate ions, leading to the precipitation of this compound nanoparticles within the nanodroplets.

  • Nanoparticle Recovery:

    • Destabilize the microemulsion by adding a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the precipitated nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly with ethanol and water to remove the oil phase, surfactant, and any unreacted precursors.

    • Dry the nanoparticles as described in the wet chemical method.

Sonochemical Method

The sonochemical method utilizes the energy of acoustic cavitation to induce the chemical reaction. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, facilitating the formation of nanoparticles.

Experimental Protocol:

  • Reaction Mixture:

    • Prepare an aqueous solution containing both calcium chloride and tartaric acid. A surfactant may also be added to control particle size.

  • Ultrasonic Irradiation:

    • Immerse an ultrasonic probe into the reaction mixture.

    • Apply high-intensity ultrasound at a specific frequency (e.g., 20 kHz) for a defined period. The acoustic cavitation will drive the reaction and the formation of nanoparticles.

  • Product Recovery:

    • After sonication, collect the formed precipitate by centrifugation.

    • Wash and dry the nanoparticles as previously described.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to determine their physicochemical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The broadening of diffraction peaks in the XRD pattern is indicative of the nanostructured nature of the material.[1][2]

Experimental Protocol:

  • Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

  • Data Acquisition: The sample is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Analysis: The average crystallite size (D) can be estimated from the broadening of a diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

ParameterTypical Value
Radiation SourceCu Kα
2θ Scan Range10° - 80°
Step Size0.02°
Scan Speed2°/min
Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.

Experimental Protocol:

  • Sample Preparation:

    • Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

    • Place a drop of the dispersion onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely at room temperature.

  • Imaging: The grid is then imaged using a TEM at a specific acceleration voltage.

ParameterTypical Value
Acceleration Voltage100-200 kV
Grid TypeCarbon-coated copper grid
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material, confirming the formation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

ParameterTypical Value
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans32
Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and composition of the nanoparticles by measuring the change in mass as a function of temperature. For this compound dihydrate nanoparticles, TGA can be used to determine the temperature at which the water of hydration is lost and the decomposition of the tartrate moiety occurs.[2][3]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the nanoparticle powder is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

ParameterTypical Value
Temperature RangeRoom temperature to 800 °C
Heating Rate10 °C/min
Purge GasNitrogen

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound nanoparticles synthesized by the wet chemical method.

Characterization TechniqueParameterTypical ValueReference
XRDCrystallite Size22.8 – 23.9 nm[2]
TEMParticle Size20 - 50 nm[2]
TGAThermal StabilityStable up to 120 °C[2]

Application in Drug Delivery

Due to their biocompatibility and pH-responsive nature, calcium-based nanoparticles are extensively explored as carriers for drug delivery.[4][5] While specific data for drug-loaded this compound nanoparticles is limited, the following protocols, commonly used for analogous calcium-based systems, can be adapted.

Drug Loading

Drug loading can be achieved by either co-precipitation or incubation.

Experimental Protocol (Incubation Method):

  • Disperse a known amount of synthesized this compound nanoparticles in a solution containing the drug of interest.

  • Stir the suspension for a specific period (e.g., 24 hours) at room temperature to allow for drug adsorption onto and into the nanoparticles.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles to remove any unbound drug.

  • Lyophilize the drug-loaded nanoparticles for storage.

The amount of drug loaded can be determined indirectly by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) are calculated as follows:

  • DLE (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release

The release of the loaded drug from the nanoparticles is typically studied under conditions that mimic the physiological environment. The dialysis bag method is a commonly used technique.[6][7][8]

Experimental Protocol (Dialysis Bag Method):

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).

  • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Place the sealed dialysis bag in a larger volume of the same release medium, maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

G Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release np This compound Nanoparticles incubate Incubation (Stirring) np->incubate drug Drug Solution drug->incubate separate Centrifugation incubate->separate wash_drug Washing separate->wash_drug loaded_np Drug-Loaded Nanoparticles wash_drug->loaded_np dialysis Dialysis Bag in Release Medium loaded_np->dialysis sample Sampling at Time Intervals dialysis->sample analyze UV-Vis/HPLC Analysis sample->analyze release_profile release_profile analyze->release_profile Cumulative Release vs. Time

Drug Loading and In Vitro Release Workflow

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound nanoparticles. The wet chemical precipitation method is a straightforward and commonly used approach, while microemulsion and sonochemical methods offer alternative routes with potential advantages in controlling nanoparticle properties. A comprehensive characterization using XRD, TEM, FTIR, and TGA is crucial for understanding the physicochemical attributes of the synthesized nanoparticles. While the application of this compound nanoparticles in drug delivery is a promising area, further research is needed to establish specific drug loading and release profiles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this nanomaterial.

References

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of calcium tartrate, a compound of significant interest in the pharmaceutical and food industries. This document collates essential quantitative data, detailed experimental protocols for its characterization, and visual workflows to aid in research and development.

Core Physicochemical Properties

This compound (C₄H₄CaO₆) is the calcium salt of tartaric acid. It is commonly found as a tetrahydrate (CaC₄H₄O₆ · 4H₂O).[1] Its properties are crucial for its application as an excipient, acidity regulator, and preservative.[2]

General Properties
PropertyValueReference
IUPAC Namecalcium (2R,3R)-2,3-dihydroxybutanedioate[3]
Molecular FormulaC₄H₄CaO₆[3]
Molar Mass (Anhydrous)188.15 g/mol [3]
Molar Mass (Tetrahydrate)260.21 g/mol [4]
AppearanceFine, white or off-white crystalline powder[3][4]
pH (5% slurry)6.0 - 9.0[3]
Solubility

This compound is characterized by its low solubility in water, a property that is temperature-dependent.

SolventSolubilityTemperature (°C)Reference
Water0.01 g / 100 mL20[2][3]
Water0.026 g / 100 g0
Water0.034 g / 100 g20
Water0.130 g / 100 g80
EthanolSparingly soluble-[2][3]
Diethyl EtherSlightly soluble-[2][3]
AcidsSoluble-[2][3]
Crystal Structure

This compound tetrahydrate typically crystallizes in an orthorhombic system.

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic[5]
Space GroupP2₁2₁2₁[6]
a9.4590 Å[5]
b6.4640 Å[5]
c5.3960 Å[5]
α, β, γ90°[3]
Z4[3]

Another reported orthorhombic structure has the following lattice parameters: a = 7.6418 Å, b = 9.9656 Å, and c = 7.2395 Å with a space group of C 2 2 2₁.[3] A triclinic centrosymmetric form of this compound tetrahydrate has also been identified.[2]

Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that this compound tetrahydrate undergoes a multi-step decomposition process upon heating. The dehydration of the tetrahydrate is followed by the decomposition of the anhydrous salt.

TechniqueTemperature (°C)ObservationReference
TGA~100 - 275Loss of water molecules (dehydration)[7]
TGA312.5Initial decomposition into calcium carbonate[7]
TGA>650Decomposition to calcium oxide
DSC113 - 188Endothermic peaks corresponding to the evaporation of water molecules[7]
DSC~275Endothermic peak corresponding to total dehydration[7]
DSC~492Exothermic peak[5]

The thermal decomposition ultimately yields calcium oxide.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups in this compound.

Wavenumber (cm⁻¹)AssignmentReference
3600 - 3400O-H stretching (water of crystallization)[8]
2990 - 2850C-H stretching[8]
~1590C=O stretching (asymmetric) of carboxylate[9]
~1385C=O stretching (symmetric) of carboxylate[9]
~1147C-H vibrational modes[8]
1061 - 1011C-O stretching and O-H deformation[8]
817 - 534Calcium-Oxygen bonding[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes.

Wavenumber (cm⁻¹)AssignmentReference
2978, 2884C-H stretching
1435Asymmetric COO⁻ stretching
1086Symmetric COO⁻ stretching
881, 807C-C stretching
724Asymmetric COO⁻ deformation
290Symmetric COO⁻ deformation

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Synthesis of this compound Tetrahydrate

This protocol describes a typical laboratory synthesis of this compound tetrahydrate.

  • Preparation of Reactant Solutions:

    • Prepare a 1 M solution of tartaric acid (C₄H₆O₆) in deionized water.

    • Prepare a 1 M solution of calcium chloride (CaCl₂) in deionized water.

  • Precipitation:

    • In a beaker, slowly add the 1 M calcium chloride solution to the 1 M tartaric acid solution with constant stirring.

    • A white precipitate of this compound will form immediately.

  • Digestion and Washing:

    • Continue stirring the mixture for 30 minutes to allow for the complete precipitation.

    • Allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Drying:

    • Filter the precipitate using a Buchner funnel.

    • Dry the collected this compound in an oven at a temperature below 100°C to obtain the tetrahydrate form.

Synthesis_Workflow

Caption: Workflow for the synthesis of this compound tetrahydrate.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of this compound in a given solvent.[3]

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent (e.g., deionized water) in a sealed flask.[3]

  • Equilibration: Place the flask in a shaker or incubator at a constant temperature (e.g., 20°C) and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Allow the suspension to stand undisturbed for a set period (e.g., 15 minutes) for the undissolved solid to settle.[4] Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Analysis: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as atomic absorption spectroscopy for calcium or a titrimetric method.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Solubility_Workflow

Caption: Experimental workflow for solubility determination by the shake-flask method.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of this compound.

  • Sample Preparation: Finely grind the this compound powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 5° to 70°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Collection: Run the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the peak positions (2θ) and intensities.

    • Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Compare the obtained pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and determine the crystal structure.

XRD_Workflow

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis (TGA/DSC)

TGA and DSC are performed to study the thermal stability and decomposition of this compound.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.[2]

    • Heating Rate: 10°C/min.

    • Temperature Range: Ambient to 800°C.

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Range: Ambient to 600°C.

    • Reference: An empty crucible.

  • Data Collection: Heat the sample according to the set temperature program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the temperatures of decomposition steps and the corresponding mass losses.

    • DSC: Identify the temperatures of endothermic and exothermic events.

Thermal_Analysis_Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture in a die under high pressure to form a thin, transparent pellet.[10]

  • Instrument Setup:

    • Spectral Range: 4000 - 400 cm⁻¹.[9]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected first.

  • Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Raman Spectroscopy

  • Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

  • Instrument Setup:

    • Laser Wavelength: 532 nm or 785 nm.

    • Laser Power: 1-50 mW (adjusted to avoid sample degradation).

    • Exposure Time: 1-10 seconds.

    • Accumulations: 10-20.

  • Data Collection: Focus the laser on the sample and collect the Raman spectrum.

  • Data Analysis: Identify the Raman shifts and assign them to the corresponding molecular vibrations.

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations.

  • Buffering Agent: Its pH in a slurry is near neutral, allowing it to act as a buffering agent to maintain the pH stability of formulations.

  • Chelating Properties: this compound exhibits chelating properties, which can be utilized in antioxidant formulations.

  • Solid and Liquid Dosage Forms: It can be incorporated into both solid oral dosage forms and liquid formulations.

The stringent quality control and comprehensive documentation support available for pharmaceutical-grade this compound facilitate its use in regulated drug products.

Note: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Researchers should verify experimental parameters and safety information before conducting any procedures.

References

calcium tartrate crystal structure and morphology analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Morphology Analysis of Calcium Tartrate

Introduction

This compound, the calcium salt of L-tartaric acid, is a crystalline compound of considerable interest across various scientific and industrial domains, most notably in the wine industry where its precipitation can be a significant quality factor.[1] A thorough understanding of its crystal structure and morphology is paramount for controlling its crystallization, predicting its behavior in different environments, and leveraging its properties in applications ranging from food science to pharmaceutical development. This technical guide offers a comprehensive examination of the crystallographic and morphological characteristics of this compound, supplemented with detailed experimental protocols for its analysis.

Crystal Structure of this compound

This compound is known to exist in several hydrated forms, with the tetrahydrate being the most prevalent and extensively studied. Anhydrous and dihydrate forms have also been identified.

Calcium L-Tartrate Tetrahydrate

The naturally occurring enantiomer in sources like grapes is L-(+)-tartaric acid, which forms calcium L-tartrate tetrahydrate (CaC₄H₄O₆·4H₂O).[1] This form crystallizes in an orthorhombic system.[2][3][4]

Table 1: Crystallographic Data for Calcium L-Tartrate Tetrahydrate

ParameterValueReference(s)
Crystal System Orthorhombic[2][3][4]
Space Group P2₁2₁2₁[2][3]
Unit Cell Dimensions
a (Å)9.1587 – 9.45900[2][4]
b (Å)9.5551 – 10.573[2][3]
c (Å)9.62 – 10.517[2][3]
α, β, γ (°)90, 90, 90[5]
Volume (V) (ų)918.8 – 938.4[2][3]
Formula Units (Z) 4[3][6]
Calculated Density (ρ) (g/cm³)1.817 – 1.84[3]
Other Crystalline Forms

While less common, anhydrous and dihydrate forms of this compound have also been characterized. Additionally, the racemic mixture of this compound tetrahydrate exhibits a different crystal system.

Table 2: Crystallographic Data for Other Forms of this compound

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference(s)
AnhydrousOrthorhombicC222₁7.64189.96567.2395909090[5]
Dihydrate--------[7]
Racemic TetrahydrateTriclinicP1------[2]

Crystal Morphology

The external habit of this compound crystals is highly dependent on the conditions of their formation. Various morphologies have been observed, including:

  • Bipyramidal or Rhomboid: Commonly observed in wine.[6]

  • Diamond-shaped: Often whitish and semitransparent.[4]

  • Needle-shaped and Plate-like: These morphologies can also be obtained under specific growth conditions.[8]

Several factors are known to influence the resulting crystal morphology:

  • pH: The pH of the growth medium is a critical parameter that affects nucleation and growth rates, thereby influencing the crystal habit.[4][9]

  • Temperature: Temperature impacts the solubility of this compound, with lower temperatures generally decreasing solubility.[10][11] However, unlike potassium bitartrate, the kinetics of this compound precipitation are less affected by temperature changes.[9]

  • Presence of Other Compounds: Substances such as malic acid can inhibit the crystallization process.[6]

Experimental Protocols

Crystal Synthesis: Single Diffusion Gel Technique

This technique is effective for growing high-quality single crystals of sparingly soluble salts.

Materials:

  • Sodium metasilicate (B1246114) solution

  • Tartaric acid solution

  • Calcium chloride solution

  • Glass test tubes

  • Cotton plugs

Procedure:

  • Gel Preparation: A silica (B1680970) gel is prepared by mixing a sodium metasilicate solution with a tartaric acid solution within a test tube. The pH of this gel is a crucial factor and should be carefully controlled; a pH range of 4.2 to 4.4 has been found to be optimal for growing well-developed single crystals.[4]

  • Gel Setting: The prepared gel is left undisturbed for a period of one to two days to allow it to set properly.

  • Reactant Addition: A supernatant solution of calcium chloride is carefully poured over the set gel.[4]

  • Crystal Growth: The test tube is sealed with a cotton plug and left in a stable temperature environment. Calcium ions from the supernatant solution diffuse into the gel, reacting with the tartrate ions to initiate crystal nucleation and growth.

  • Harvesting: After a sufficient growth period, the crystals are carefully extracted from the gel, washed with deionized water, and air-dried.

Characterization Methods

XRD is a fundamental technique for determining the crystal structure, unit cell dimensions, and space group of a crystalline material.

Instrumentation:

  • A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[4]

Powder XRD Protocol:

  • Sample Preparation: A representative sample of the this compound crystals is finely ground into a homogenous powder.

  • Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).

  • Data Analysis: The resulting diffractogram is analyzed to identify the peak positions and intensities. This data is then used to determine the lattice parameters and confirm the crystal structure by comparing it with known standards (e.g., JCPDS files).[12]

SEM is employed to visualize the surface morphology of the crystals.

Instrumentation:

  • Scanning Electron Microscope

Protocol:

  • Sample Mounting: The this compound crystals are mounted onto an aluminum stub using conductive double-sided carbon tape.[13]

  • Sputter Coating: As this compound is a non-conductive material, the mounted sample must be coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging effects during imaging.

  • Imaging: The prepared stub is placed into the SEM chamber. The instrument is operated at an appropriate accelerating voltage to acquire high-resolution images of the crystal surfaces, revealing their morphology and topography.[8]

TGA/DTA provides information on the thermal stability and the presence of hydrated water in the crystal structure.

Instrumentation:

  • Simultaneous TGA/DTA thermal analyzer

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the crystal sample (typically 5-10 mg) is placed in a crucible (e.g., alumina).

  • Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Interpretation: The TGA curve plots the percentage of weight loss against temperature, which can be used to quantify the water of hydration.[1] The DTA curve shows endothermic or exothermic events, such as dehydration and decomposition, as peaks.[4]

Visual Diagrams

experimental_workflow cluster_synthesis Crystal Growth cluster_characterization Physicochemical Characterization cluster_analysis Data Interpretation synthesis Single Diffusion Gel Technique xrd Powder X-ray Diffraction (XRD) synthesis->xrd sem Scanning Electron Microscopy (SEM) synthesis->sem tga_dta Thermogravimetric/Differential Thermal Analysis (TGA/DTA) synthesis->tga_dta structure Crystal Structure (Lattice Parameters, Space Group) xrd->structure morphology Surface Morphology (Crystal Habit) sem->morphology thermal Thermal Properties (Dehydration, Decomposition) tga_dta->thermal

Caption: Experimental workflow for the synthesis and analysis of this compound crystals.

crystallization_factors cluster_parameters Controlling Parameters supersaturation Supersaturation Level nucleation nucleation supersaturation->nucleation influences pH Solution pH pH->supersaturation temperature Temperature temperature->supersaturation additives Additives & Impurities additives->supersaturation concentration Reactant Concentration concentration->supersaturation crystal_growth crystal_growth nucleation->crystal_growth leads to final_morphology Crystal Morphology crystal_growth->final_morphology determines

Caption: Logical relationship of factors influencing this compound crystallization.

References

An In-depth Technical Guide to the Solubility of Calcium Tartrate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium tartrate, a compound of significant interest in the pharmaceutical and food industries.[1][2] Sourced from wine industry byproducts, this calcium salt of L-tartaric acid serves as a food preservative, acidity regulator, and a pharmaceutical excipient.[1][2] Its solubility characteristics are critical for its application, influencing bioavailability, formulation stability, and efficacy. This document collates quantitative solubility data, details experimental protocols for solubility determination, and illustrates the chemical dynamics of its dissolution.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including temperature, pH, and the nature of the solvent. The following tables summarize the available quantitative data to provide a clear comparison.

Solubility in Aqueous Solutions

This compound is slightly soluble in water, with its solubility showing a positive correlation with temperature.[1][3]

Temperature (°C)Solubility ( g/100 mL)
00.026 - 0.037
200.01 - 0.034
850.2

Data sourced from multiple references, slight variations may be observed.[1][3][4]

The pH of the aqueous solution significantly impacts the solubility of this compound.[5][6] In acidic conditions, the tartrate ion is protonated, shifting the equilibrium and leading to increased solubility.[7] Conversely, in neutral to alkaline conditions, the tartrate ion concentration is higher, promoting the precipitation of this compound. The solubility of this compound increases significantly in hyperalkaline solutions (pH > 13) due to the formation of soluble complexes.[5]

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents.

SolventSolubility Description
EthanolSparingly soluble
Diethyl EtherSlightly soluble

Qualitative descriptions are provided due to a lack of specific quantitative data in the reviewed literature.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble salts like this compound requires precise and controlled experimental methods. The following protocols are generalized from standard laboratory practices for solubility measurement.[8][9][10]

Shake-Flask Method for Equilibrium Solubility

This is a conventional and widely used method to determine the equilibrium solubility of a compound.[10]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate pore size)

  • Analytical instrumentation for quantification (e.g., HPLC, Atomic Absorption Spectroscopy, ICP-MS)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid pellet at the bottom. For further purification, the collected supernatant can be filtered through a membrane filter (e.g., 0.22 µm) that is compatible with the solvent.

  • Quantification: Analyze the concentration of calcium or tartrate in the filtrate using a validated analytical method. For aqueous solutions, Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the calcium concentration. High-Performance Liquid Chromatography (HPLC) can be employed to quantify the tartrate concentration.

  • Calculation: The solubility is then calculated from the measured concentration of the solute in the saturated solution and expressed in units such as g/100 mL or mol/L.

Potentiometric Titration for pH-Dependent Solubility

This method is particularly useful for understanding the effect of pH on the solubility of salts of weak acids like this compound.

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • Deionized water

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Potentiometer with a calibrated pH electrode

  • Stirring plate and stir bar

Procedure:

  • Slurry Preparation: Prepare a slurry of this compound in deionized water.

  • Titration: While continuously stirring, titrate the slurry with a standardized strong acid. Record the pH of the solution after each incremental addition of the acid. The dissolution of this compound will consume H+ ions, and the pH changes will reflect the solubility at different pH values.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The resulting titration curve can be used to calculate the solubility product constant (Ksp) and understand the pH-solubility profile. The inflection points in the curve correspond to the pKa values of tartaric acid.[11][12]

Chemical Equilibria and Visualization

The solubility of this compound is governed by the dissociation equilibrium of tartaric acid (H₂C₄H₄O₆) and the subsequent precipitation of the calcium salt. Tartaric acid is a weak diprotic acid, and its dissociation occurs in two steps. The relative concentrations of the different tartrate species (H₂C₄H₄O₆, HC₄H₄O₆⁻, and C₄H₄O₆²⁻) are pH-dependent.

The following diagram, generated using Graphviz, illustrates the logical relationship between the dissociation of tartaric acid and the formation of this compound precipitate.

Caption: Chemical equilibria of tartaric acid dissociation and this compound precipitation.

Implications for Drug Development

In the pharmaceutical industry, this compound is used as an excipient.[2] Its low solubility in water can be advantageous for creating sustained-release formulations. However, this same property can pose challenges for dissolution and bioavailability of the active pharmaceutical ingredient (API) if not properly formulated. Understanding the pH-dependent solubility is particularly crucial, as the pH of the gastrointestinal tract varies significantly. A drug formulated with this compound may exhibit different dissolution profiles in the acidic environment of the stomach compared to the more neutral pH of the small intestine. Researchers and formulation scientists must consider these solubility characteristics to ensure optimal drug delivery and performance.

References

An In-depth Technical Guide on the Natural Occurrence of Calcium Tartrate in Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate, the calcium salt of tartaric acid, is a naturally occurring compound found in a variety of plant materials. Its presence is of significant interest to researchers in fields ranging from food science and oenology to pharmacology and drug development. In plants, the formation of this compound crystals is a mechanism for calcium sequestration and detoxification. For industries, it represents a source of tartaric acid and a factor to be managed in processes like winemaking. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including its biosynthesis, quantification, and the experimental protocols for its analysis.

Natural Occurrence and Distribution

This compound is most notably found in high concentrations in grapes (Vitis vinifera) and tamarinds (Tamarindus indica).[1] In grapes, it, along with potassium bitartrate, is a major component of the crystalline deposits known as "wine diamonds" that can form during winemaking and aging.[2] Grape pomace, the solid remains of grapes after pressing, is a significant source of this compound.[3][4] Tamarind pulp also contains a substantial amount of tartaric acid, much of which exists as its potassium and calcium salts.[5][6]

While grapes and tamarinds are the most well-known sources, tartaric acid and its salts are present in other plants, though often in lower concentrations. The accumulation of these compounds can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

Quantitative Data on this compound in Plant Materials

The following table summarizes available quantitative data on the this compound content in various plant materials. It is important to note that much of the available literature focuses on tartaric acid or total tartrates, rather than specifically quantifying the calcium salt. The data presented here is based on direct measurements of this compound where available.

Plant MaterialPlant PartThis compound Content (% w/w)Reference(s)
Grape (Vitis vinifera cv. Emir)Pomace1.3 (dilute acid extraction), 2.1 (hot water extraction)[3][4]
Grape (Vitis vinifera cv. Okuzgozu)Pomace1.7 (dilute acid extraction), 2.5 (hot water extraction)[3][4]
Grape (Vitis vinifera cv. Bogazkere)Pomace2.0 (dilute acid extraction), 3.1 (hot water extraction)[3][4]

Biosynthesis of Tartaric Acid in Plants

The biosynthesis of tartaric acid, the precursor to this compound, is best understood in grapevines. The primary pathway originates from L-ascorbic acid (Vitamin C). While several pathways have been proposed, the C4/C5 cleavage of an ascorbic acid-derived intermediate is considered the main route in grapes.

The key steps in this pathway are:

  • Conversion of L-ascorbic acid to 2-keto-L-gulonic acid.

  • Reduction of 2-keto-L-gulonic acid to L-idonic acid, a reaction catalyzed by an aldo-keto reductase.

  • Oxidation of L-idonic acid to 5-keto-D-gluconic acid by L-idonate dehydrogenase.

  • Cleavage of 5-keto-D-gluconic acid to yield a four-carbon precursor and a two-carbon fragment.

  • Oxidation of the four-carbon precursor to L-tartaric acid.

Once synthesized, tartaric acid can react with available calcium ions within the plant cells to form this compound crystals, which are often sequestered in vacuoles.

Signaling Pathway of Tartaric Acid Biosynthesis in Vitis vinifera

Tartaric_Acid_Biosynthesis Ascorbic_Acid L-Ascorbic Acid Two_Keto_L_Gulonic_Acid 2-keto-L-gulonic acid Ascorbic_Acid->Two_Keto_L_Gulonic_Acid L_Idonic_Acid L-Idonic acid Two_Keto_L_Gulonic_Acid->L_Idonic_Acid Aldo-keto reductase Five_Keto_D_Gluconic_Acid 5-keto-D-gluconic acid L_Idonic_Acid->Five_Keto_D_Gluconic_Acid L-Idonate dehydrogenase C4_precursor 4-C precursor Five_Keto_D_Gluconic_Acid->C4_precursor Cleavage Tartaric_Acid L-Tartaric Acid C4_precursor->Tartaric_Acid Oxidation Calcium_Tartrate This compound Tartaric_Acid->Calcium_Tartrate Calcium_Ion Ca²⁺ Calcium_Ion->Calcium_Tartrate

Tartaric acid biosynthesis from L-ascorbic acid in Vitis vinifera.

Experimental Protocols

The analysis of this compound in plant materials typically involves extraction, followed by quantification. Below are detailed methodologies for key experiments.

Gravimetric Determination of Tartaric Acid as this compound (OIV-MA-AS313-05A)

This method is an official protocol from the International Organisation of Vine and Wine (OIV) for the determination of tartaric acid by precipitation as calcium (±)tartrate.[7]

Principle: Tartaric acid is precipitated in the form of calcium (±)tartrate under controlled pH conditions, followed by gravimetric determination.

Reagents:

  • Calcium acetate (B1210297) solution (10 g/L of Calcium)

  • Ammonium (B1175870) D(–) tartrate solution (6.126 g/L)

  • L(+) tartaric acid solution (5 g/L)

  • Precipitation solution (pH 4.75) containing D(–) ammonium tartrate and calcium acetate.

  • Dilute hydrochloric acid

  • 40% Sodium hydroxide (B78521) solution

  • EDTA solution (0.05 M)

Procedure:

  • Sample Preparation: For wine or juice samples, if meta-tartaric acid has been added, it must first be hydrolyzed.

  • Precipitation:

    • Place 500 mL of the precipitation solution and 10 mL of the sample (e.g., wine) into a 600 mL beaker.

    • Mix and initiate precipitation by rubbing the sides of the beaker with a glass rod.

    • Allow the precipitation to proceed for 12 hours (overnight).

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4) under vacuum.

    • Wash the precipitate three times with approximately 30 mL of distilled water each time.

  • Drying and Weighing:

    • Dry the crucible with the precipitate in an oven at 70°C to a constant weight.

    • Let the crucible cool in a desiccator before weighing.

    • The weight of the crystallized calcium (±) tartrate is determined by difference.

  • Volumetric Confirmation (Optional):

    • Dissolve the weighed precipitate in the crucible with 10 mL of dilute hydrochloric acid.

    • Wash the crucible with 50 mL of distilled water.

    • Add 5 mL of 40% sodium hydroxide solution and a suitable indicator.

    • Titrate with 0.05 M EDTA solution.

Sequential Extraction of Organic Acids from Plant Tissue

This method can be adapted for the selective extraction of different forms of organic acids and their salts.[8][9]

Principle: A sequential extraction with solvents of different polarities and pH allows for the separation of water-soluble and acid-soluble organic acid salts.

Procedure:

  • Homogenization: Homogenize a known weight of fresh or frozen plant tissue in ultra-pure water.

  • Water-Soluble Extraction:

    • Centrifuge the homogenate and collect the supernatant. This fraction contains water-soluble organic acids and their salts, including a portion of this compound.

    • Repeat the extraction of the pellet with water to ensure complete recovery of water-soluble compounds. Combine the supernatants.

  • Acid-Soluble Extraction:

    • The remaining pellet is then extracted with a dilute acid (e.g., 0.5 M HCl). This will dissolve acid-soluble salts like this compound.

    • Centrifuge and collect the supernatant.

  • Analysis: The different fractions can then be analyzed for tartaric acid and calcium content using methods like HPLC and ICP-OES, respectively, to determine the amount of this compound in each fraction.

High-Performance Liquid Chromatography (HPLC) for Tartaric Acid Quantification

HPLC is a common method for the separation and quantification of organic acids in plant extracts.[4][10]

Principle: The plant extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a mobile phase that allows for the separation of tartaric acid from other organic acids. Detection is typically performed using a UV detector.

General Procedure:

  • Sample Preparation: The aqueous or acidic extract from the sequential extraction is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution (e.g., potassium dihydrogen phosphate (B84403) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength around 210-214 nm.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Quantification: A calibration curve is generated using standard solutions of tartaric acid of known concentrations. The concentration of tartaric acid in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction, quantification, and confirmation of this compound in plant materials.

Experimental_Workflow Sample Plant Material Sample Homogenization Homogenization in Water Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant (Water-Soluble Fraction) Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 HPLC HPLC Analysis (Quantification of Tartaric Acid) Supernatant1->HPLC ICP ICP-OES/AAS (Quantification of Calcium) Supernatant1->ICP Acid_Extraction Extraction with Dilute HCl Pellet1->Acid_Extraction Centrifugation2 Centrifugation Acid_Extraction->Centrifugation2 Supernatant2 Supernatant (Acid-Soluble Fraction) Centrifugation2->Supernatant2 Gravimetric Gravimetric Analysis (Precipitation as Ca-Tartrate) Supernatant2->Gravimetric Supernatant2->HPLC Supernatant2->ICP XRD_FTIR Crystal Identification (XRD, FT-IR) Gravimetric->XRD_FTIR

General workflow for this compound analysis in plant materials.

Conclusion

The natural occurrence of this compound in plant materials is a subject of considerable scientific and industrial importance. While prominently found in grapes and tamarinds, its presence in other plant species warrants further investigation. The biosynthesis of its precursor, tartaric acid, via the ascorbic acid pathway has been elucidated, particularly in grapevines. For accurate quantification, a combination of extraction techniques followed by gravimetric and chromatographic methods is recommended. The protocols and workflows provided in this guide offer a robust framework for researchers and professionals in the field to further explore the role and distribution of this compound in the plant kingdom.

References

A Technical Guide to the Ferroelectric and Dielectric Properties of Calcium Tartrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate, a crystalline compound with the chemical formula CaC₄H₄O₆, has garnered interest within the scientific community for its notable ferroelectric and dielectric properties.[1][2][3] This technical guide provides an in-depth overview of these characteristics, presenting a compilation of quantitative data, detailed experimental methodologies for crystal growth and characterization, and visual representations of key processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, solid-state physics, and drug development, where the unique electrical properties of crystalline structures are of paramount importance.

Core Ferroelectric and Dielectric Properties

This compound single crystals exhibit ferroelectricity, a property characterized by a spontaneous electric polarization that can be reversed by the application of an external electric field.[1][4] This behavior is intrinsically linked to its dielectric properties, which describe how the material stores and dissipates electrical energy when subjected to an electric field.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the ferroelectric and dielectric properties of this compound crystals. It is important to note that these properties can be significantly influenced by crystal quality, measurement conditions (such as temperature and frequency), and the presence of dopants.[4]

Property Value Conditions Reference
Crystal SystemOrthorhombic-[5]
Lattice Parametersa = 9.45900 Å, b = 6.46400 Å, c = 5.39600 Å-[5]
Dielectric Constant (K)14.3Room Temperature (~30°C), 102 Hz[4]
Dielectric Constant (K) at Curie Temperature93123°C, 102 Hz[4]
Curie Temperature (Tc)123°C-[4]
Remanent Polarization (Pr)Not explicitly reported in the reviewed literature--
Coercive Field (Ec)Not explicitly reported in the reviewed literature--

Table 1: Ferroelectric and Dielectric Properties of this compound Single Crystals.

Note: While the existence of a ferroelectric hysteresis loop has been confirmed, specific values for remanent polarization and coercive field for pure this compound single crystals were not available in the reviewed literature. The methodology to determine these values is described in Section 3.2.

For copper-doped this compound tetrahydrate crystals, the dielectric behavior shows a notable temperature dependence at low frequencies.

Property Value Conditions Reference
Maximum Dielectric Constant (Kmax)100.0775°C[4]
Frequency Range102 – 700 Hz-[4]

Table 2: Dielectric Properties of Cu²⁺ Doped this compound Tetrahydrate Crystals.

Experimental Protocols

This section provides detailed methodologies for the growth of this compound single crystals and the characterization of their ferroelectric and dielectric properties.

Crystal Growth by Single Diffusion Gel Method

The single diffusion gel method is a widely used technique for growing high-quality single crystals of sparingly soluble compounds like this compound.[5][6][7][8]

Materials and Reagents:

  • Sodium Metasilicate (B1246114) (Na₂SiO₃)

  • L-Tartaric Acid (C₄H₆O₆)

  • Calcium Chloride (CaCl₂)

  • Distilled Water

  • Glass test tubes (e.g., 25 mm diameter, 200 mm length)

  • Beakers, magnetic stirrer, pH meter

Procedure:

  • Gel Preparation:

    • Prepare a 1.0 M solution of L-tartaric acid in distilled water.

    • Prepare a solution of sodium metasilicate with a specific gravity of approximately 1.03.

    • Slowly add the tartaric acid solution to the sodium metasilicate solution while continuously stirring to avoid premature gelling.

    • Adjust the pH of the mixture to a range of 4.2 to 4.4 for optimal crystal growth.[5]

  • Gel Setting:

    • Pour the resulting solution into clean test tubes.

    • Seal the test tubes with cotton plugs to prevent rapid evaporation and contamination.

    • Allow the gel to set for 24-48 hours at room temperature until it becomes firm.

  • Supernatant Solution Addition:

    • Once the gel has set, carefully pour a 1.0 M solution of calcium chloride as the supernatant solution over the gel.

  • Crystal Growth:

    • Keep the test tubes undisturbed at a constant temperature (e.g., 40°C for ferroelectric-grade crystals).[4]

    • Crystals will start to nucleate and grow within the gel matrix over a period of several days to weeks.

  • Harvesting:

    • Once the crystals have reached the desired size, carefully remove them from the gel and wash them with distilled water.

G cluster_0 Gel Preparation cluster_1 Crystal Growth A Prepare 1.0 M Tartaric Acid Solution C Mix Solutions with Stirring A->C B Prepare Sodium Metasilicate Solution B->C D Adjust pH to 4.2-4.4 C->D E Pour Gel into Test Tubes D->E F Allow Gel to Set (24-48 hours) E->F G Add 1.0 M CaCl₂ Supernatant F->G H Incubate at Constant Temperature G->H I Harvest Crystals H->I caption Figure 1: Experimental workflow for this compound crystal growth.

Figure 1: Experimental workflow for this compound crystal growth.

Ferroelectric Hysteresis Loop Measurement

The ferroelectric nature of a material is definitively confirmed by observing a P-E (Polarization vs. Electric Field) hysteresis loop. The Sawyer-Tower circuit is a classic and effective setup for this measurement.[2][4][9][10]

Equipment:

  • High-voltage AC power supply (function generator with a high-voltage amplifier)

  • Oscilloscope with X-Y mode

  • Standard linear capacitor (C_ref) with a capacitance much larger than the sample capacitance

  • Sample holder with electrodes

  • High-quality connecting cables

Procedure:

  • Sample Preparation:

    • Select a well-formed single crystal of this compound.

    • Apply conductive electrodes (e.g., silver paint or sputtered gold) to two opposite faces of the crystal to form a parallel plate capacitor structure.

    • Measure the area (A) of the electrodes and the thickness (d) of the crystal.

  • Circuit Assembly:

    • Connect the sample (C_x) in series with the reference capacitor (C_ref).

    • Apply the AC voltage from the power supply across the series combination.

    • Connect the voltage across the sample (V_x) to the X-input of the oscilloscope.

    • Connect the voltage across the reference capacitor (V_ref) to the Y-input of the oscilloscope.

  • Measurement:

    • Apply a sinusoidal AC voltage of varying amplitude and frequency (e.g., 50-100 Hz) to the circuit.

    • Observe the P-E hysteresis loop on the oscilloscope screen. The horizontal axis represents the electric field (E = V_x / d), and the vertical axis is proportional to the polarization (P = (C_ref * V_ref) / A).

  • Data Extraction:

    • Remanent Polarization (Pr): The polarization at zero electric field (the intercept on the Y-axis).

    • Coercive Field (Ec): The electric field required to reduce the polarization to zero (the intercept on the X-axis).

G cluster_0 Sawyer-Tower Circuit cluster_1 Connections AC AC Voltage Source Cx Sample (this compound Crystal) AC->Cx Cref Reference Capacitor Cx->Cref p1 Cx->p1 Cref->AC p3 Cref->p3 Oscilloscope Oscilloscope (X-Y Mode) p2 p1->p2 Vₓ (to X-input) p2->Oscilloscope p4 p3->p4 V_ref (to Y-input) p4->Oscilloscope caption Figure 2: Schematic of the Sawyer-Tower circuit.

Figure 2: Schematic of the Sawyer-Tower circuit.

Dielectric Constant and Dielectric Loss Measurement

The dielectric constant (K or ε') and dielectric loss tangent (tan δ) are crucial parameters for characterizing the dielectric properties of a material. These are typically measured using an LCR meter.[11][12][13][14]

Equipment:

  • LCR meter

  • Sample holder with a temperature controller

  • Furnace or cryostat for temperature-dependent measurements

  • Computer for data acquisition

Procedure:

  • Sample Preparation:

    • Prepare the this compound crystal in the form of a thin, flat pellet with parallel faces.

    • Apply conductive electrodes to the parallel faces.

    • Measure the area (A) and thickness (d) of the sample.

  • Measurement Setup:

    • Place the sample in the sample holder and connect the electrodes to the LCR meter.

    • For temperature-dependent measurements, place the sample holder inside a furnace or cryostat.

  • Data Acquisition:

    • Set the LCR meter to measure capacitance (C) and dissipation factor (D, which is tan δ).

    • Perform measurements over a range of frequencies (e.g., 100 Hz to 1 MHz) and temperatures.

  • Calculation:

    • The dielectric constant (K) is calculated using the formula: K = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

    • The dielectric loss tangent is directly obtained from the LCR meter as the dissipation factor (D).

G cluster_0 Dielectric Measurement Workflow A Prepare Crystal Sample (Pellet) B Apply Electrodes A->B C Measure Dimensions (Area, Thickness) B->C D Mount in Sample Holder C->D E Connect to LCR Meter D->E F Set Measurement Parameters (Frequency, Temperature) E->F G Acquire Data (Capacitance, Dissipation Factor) F->G H Calculate Dielectric Constant and Loss Tangent G->H caption Figure 3: Workflow for dielectric property measurement.

Figure 3: Workflow for dielectric property measurement.

Factors Influencing Ferroelectric and Dielectric Properties

The observed ferroelectric and dielectric properties of this compound crystals are sensitive to several factors, which must be carefully controlled during synthesis and characterization.

G cluster_0 Synthesis & Crystal Growth cluster_1 Measurement Conditions center Ferroelectric & Dielectric Properties pH pH of Gel pH->center Temp Growth Temperature Temp->center Conc Reactant Concentration Conc->center Dopants Dopants Dopants->center Freq Frequency Freq->center MeasTemp Measurement Temperature MeasTemp->center Field Applied Electric Field Field->center caption Figure 4: Factors influencing the properties of this compound.

Figure 4: Factors influencing the properties of this compound.

  • Crystal Growth Conditions: As highlighted in the experimental protocol, parameters such as the pH of the gel, the concentration of reactants, and the growth temperature are critical in obtaining high-quality single crystals with well-defined properties.[4][5]

  • Doping: The introduction of dopants, such as Cu²⁺, can significantly alter the dielectric constant and the Curie temperature of this compound crystals.[4]

  • Measurement Parameters: The dielectric constant and loss are frequency and temperature-dependent. Therefore, it is essential to specify these conditions when reporting data.

  • Crystal Defects and Purity: The presence of impurities and structural defects can impact the domain wall motion and, consequently, the ferroelectric and dielectric response.

Conclusion

This technical guide has provided a comprehensive overview of the ferroelectric and dielectric properties of this compound crystals, drawing from the available scientific literature. While the ferroelectric nature of this compound is established, further research is required to fully quantify its hysteresis loop parameters, namely the remanent polarization and coercive field. The detailed experimental protocols for crystal growth and characterization presented herein offer a solid foundation for future investigations into this promising material. For professionals in drug development, understanding the crystalline and electrical properties of such materials can be crucial for formulation, stability studies, and the development of novel drug delivery systems.

References

A Technical Guide to Calcium Tartrate: Properties, Synthesis, and Potential Applications in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium tartrate, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential applications in scientific research, particularly in the context of cellular signaling and drug development. While this compound is widely recognized in the food and beverage industries, its utility as a biocompatible source of calcium ions presents opportunities for its application in modulating calcium-dependent signaling pathways.

Core Properties of this compound

This compound is the calcium salt of tartaric acid. Its properties are summarized below.

Identifier Value Citation
Molecular Formula CaC₄H₄O₆[1]
CAS Number 3164-34-9 (anhydrous)[1]
IUPAC Name calcium (2R,3R)-2,3-dihydroxybutanedioate
Physical and Chemical Properties Value Citation
Molar Mass 190.16 g/mol (anhydrous), 260.21 g/mol (tetrahydrate)[1]
Appearance White or off-white crystalline powder[2]
Density 1.817 g/cm³ (tetrahydrate)[1]
Melting Point Decomposes
Solubility in Water 0.037 g/100 mL (0 °C), 0.2 g/100 mL (85 °C)[1]
Crystal Structure (L-tartrate) Value Citation
Crystal System Orthorhombic[3]
Lattice Parameters a = 9.4590 Å, b = 6.4640 Å, c = 5.3960 Å[3]

Experimental Protocols

Synthesis of this compound Crystals (Single Diffusion Gel Technique)

This method is employed for growing well-defined single crystals of this compound.

Materials:

  • Sodium metasilicate (B1246114) solution

  • Tartaric acid solution (e.g., 1 M)

  • Calcium chloride solution (e.g., 1 M)

  • Glass test tubes (25 cm length, 2.5 cm diameter)

  • Double distilled water

Protocol:

  • Prepare a silica (B1680970) gel by mixing a sodium metasilicate solution with a tartaric acid solution in a test tube. The pH of the gel is a critical parameter and should be optimized (e.g., in the range of 4.2 to 4.4) to obtain well-developed crystals.[3]

  • Allow the gel to set for a specific period (gel aging).

  • Once the gel has set, carefully pour the calcium chloride solution on top of the gel. This solution acts as the supernatant.

  • Seal the test tube to prevent evaporation and contamination.

  • Allow the system to stand at a constant temperature. Calcium ions will diffuse into the gel and react with the tartrate ions, leading to the slow growth of this compound crystals within the gel matrix.[3]

  • Monitor crystal growth over time. The size and morphology of the crystals are influenced by parameters such as gel density, pH, reactant concentrations, and aging time.[3]

Synthesis of this compound Nanoparticles (Wet Chemical Method)

This protocol describes a surfactant-mediated approach to synthesize this compound nanoparticles.[4][5]

Materials:

  • Tartaric acid solution (e.g., 1 M)

  • Calcium chloride solution (e.g., 1 M)

  • Surfactant (e.g., Triton X-100)

  • Sodium metasilicate solution (SMS)

Protocol:

  • In a beaker, mix the tartaric acid solution and the surfactant at room temperature.[5]

  • Add the calcium chloride solution to the mixture.[5]

  • Introduce the sodium metasilicate solution to initiate the precipitation of this compound nanoparticles.[5]

  • The resulting nanoparticles can be collected by centrifugation, washed with distilled water and ethanol (B145695) to remove impurities, and then dried.

  • The size of the resulting nanoparticles typically falls in the range of 20-25 nm.[4]

Characterization Techniques
  • Powder X-ray Diffraction (XRD): Used to determine the crystal structure and average crystallite size of the synthesized this compound. The Scherrer formula can be applied to the XRD peak broadening to estimate the crystallite size of nanoparticles.[4][5]

  • Transmission Electron Microscopy (TEM): Employed to visualize the morphology and determine the particle size of the synthesized nanoparticles.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the synthesized material, confirming the formation of this compound.[4][5]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and the presence of water molecules of hydration. For example, TGA can show that this compound nanoparticles are stable up to 120°C and contain two water molecules.[4][5]

Role in Cellular Signaling and Drug Development

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene transcription, proliferation, apoptosis, and muscle contraction. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cell function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the components of calcium signaling pathways attractive targets for drug development.

While there is no direct evidence of this compound itself being an active modulator of a specific signaling pathway, its significance lies in its potential use as a biocompatible and sparingly soluble source of extracellular calcium ions. The concentration of extracellular Ca²⁺ is a key factor that influences the driving force for Ca²⁺ entry into the cell through various ion channels. By providing a controlled release of Ca²⁺, this compound could be investigated as a tool to modulate the activity of calcium-sensing receptors (CaSR) or store-operated calcium entry (SOCE), thereby influencing downstream signaling cascades.

Furthermore, the development of this compound nanoparticles opens avenues for its use in drug delivery systems, similar to other calcium-based nanoparticles like calcium carbonate and calcium phosphate.[4][6][7] These nanoparticles are generally biocompatible and biodegradable.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants (Tartaric Acid, Calcium Chloride) mix Wet Chemical Precipitation (with Surfactant) start->mix precipitate This compound Nanoparticles (in solution) mix->precipitate centrifuge Centrifugation precipitate->centrifuge wash Washing (Water & Ethanol) centrifuge->wash dry Drying wash->dry final_product Dried Nanoparticles dry->final_product xrd XRD (Crystal Structure, Size) final_product->xrd tem TEM (Morphology, Size) final_product->tem ftir FTIR (Functional Groups) final_product->ftir tga TGA (Thermal Stability) final_product->tga

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

calcium_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Cytosol ext_ca Ca²⁺ pm Plasma Membrane agonist Agonist gpcr GPCR agonist->gpcr plc PLC gpcr->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃R ip3->ip3r binds er_ca Ca²⁺ ip3r->er_ca releases er Endoplasmic Reticulum (ER) [Ca²⁺ Store] cyto_ca [Ca²⁺]i ↑ er_ca->cyto_ca cam Calmodulin (CaM) cyto_ca->cam activates response Cellular Responses (Gene Expression, Proliferation, etc.) cam->response modulates

Caption: A generalized intracellular calcium signaling pathway initiated by a G-protein coupled receptor (GPCR).

logical_relationship ca_tartrate This compound (Sparingly Soluble Salt) ext_ca ↑ Extracellular [Ca²⁺] ca_tartrate->ext_ca Dissolution ca_gradient ↑ Electrochemical Gradient for Ca²⁺ Entry ext_ca->ca_gradient ca_channels Plasma Membrane Ca²⁺ Channels (e.g., SOCE, VGCC) ca_gradient->ca_channels affects int_ca ↑ Intracellular [Ca²⁺] ca_channels->int_ca mediates influx signaling Modulation of Ca²⁺-Dependent Signaling int_ca->signaling

Caption: Logical flow of how this compound could potentially modulate intracellular calcium signaling.

References

Unraveling the Crystalline Maze: An In-depth Technical Guide to the Polymorphism of Calcium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium tartrate, a salt of tartaric acid, is a compound of significant interest across various scientific disciplines, from oenology, where its precipitation impacts wine quality, to materials science and pharmaceuticals. The ability of this compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities for researchers and industry professionals. Understanding and controlling the formation of these different polymorphs is crucial for predicting its behavior, ensuring product stability, and designing novel materials with specific properties.

This technical guide provides a comprehensive overview of the current understanding of this compound polymorphism. It delves into the structural characteristics of its known crystalline forms, details experimental protocols for their synthesis and characterization, and presents a comparative analysis of their key physicochemical properties.

The Polymorphic Landscape of this compound

This compound is known to crystallize in several forms, primarily as hydrates, with the number of water molecules in the crystal lattice being a key differentiating factor. The most commonly encountered polymorphs include a tetrahydrate and a hexahydrate. Additionally, dihydrate, anhydrous, and a triclinic form of the tetrahydrate have been reported.

Structural and Physicochemical Properties

The distinct crystalline arrangements of these polymorphs give rise to different physical and chemical properties. A summary of the key crystallographic and physicochemical data for the known polymorphs of this compound is presented in the tables below.

Polymorph Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z Reference
AnhydrousCaC₄H₄O₆OrthorhombicC222₁7.64189.96567.23959090904[1]
DihydrateCaC₄H₄O₆·2H₂O---------[2]
TetrahydrateCaC₄H₄O₆·4H₂OOrthorhombicP2₁2₁2₁9.4596.4645.396909090-[3]
Tetrahydrate (triclinic)CaC₄H₄O₆·4H₂OTriclinicP1-------[4]
HexahydrateCaC₄H₄O₆·6H₂OOrthorhombicP2₁2₁27.739012.80305.82909090902[5]
Polymorph Solubility in Water ( g/100 mL) Decomposition Temperature (°C) Density (g/cm³)
Anhydrous-~650[4]-
Dihydrate---
Tetrahydrate0.037 (0 °C), 0.2 (85 °C)[4]~160[4]1.817[4]
Hexahydrate---

Experimental Protocols for Synthesis and Characterization

The controlled synthesis of specific this compound polymorphs is essential for their study and application. The gel diffusion method is a widely used technique for growing high-quality single crystals of sparingly soluble salts like this compound.

Synthesis of this compound Tetrahydrate by Gel Diffusion

This protocol describes a common method for the synthesis of this compound tetrahydrate crystals.

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Test tubes (25 mm x 200 mm)

  • Beakers, graduated cylinders, and stirring equipment

Procedure:

  • Gel Preparation:

    • Prepare a 1 M solution of tartaric acid.

    • Prepare a sodium metasilicate solution with a specific gravity of 1.04 g/cm³.

    • Slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring to achieve a final pH between 4.0 and 5.0. The ratio of the two solutions will need to be adjusted to reach the desired pH.

    • Pour the mixture into test tubes to a height of approximately 10 cm.

    • Cover the test tubes and allow the gel to set for 48-72 hours at room temperature.

  • Crystal Growth:

    • Once the gel has set, carefully pour a 1 M solution of calcium chloride over the gel to a height of about 5 cm.

    • Seal the test tubes and leave them undisturbed at room temperature.

  • Observation and Harvesting:

    • Crystals will start to appear in the gel after a few days to a week.

    • Allow the crystals to grow for several weeks to achieve a desirable size.

    • Once the growth is complete, carefully remove the crystals from the gel, wash them with distilled water, and dry them at room temperature.

Synthesis of this compound Dihydrate Nanoparticles

This protocol outlines a wet chemical method for synthesizing this compound dihydrate nanoparticles.[2]

Materials:

  • Tartaric acid (1 M solution)

  • Calcium chloride (1 M solution)

  • Sodium metasilicate solution

  • Triton X-100 (surfactant)

Procedure:

  • Mix 20 mL of 1 M tartaric acid solution with a specific volume of Triton X-100 and 20 mL of 1 M calcium chloride solution at room temperature with constant stirring.

  • Slowly add the sodium metasilicate solution dropwise to the mixture while continuing to stir.

  • A precipitate of this compound dihydrate nanoparticles will form.

  • The precipitate can be collected by filtration, washed with deionized water, and dried.

Characterization Techniques

The synthesized crystals should be characterized to confirm their polymorphic form and purity.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal structure and confirming the polymorphic form. The diffraction pattern is a unique fingerprint of a specific crystalline phase.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the presence of water of hydration.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to determine the dehydration and decomposition temperatures of the different polymorphs, providing information on their thermal stability.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the crystals.

Factors Influencing Polymorphism

The crystallization of a specific this compound polymorph is influenced by a variety of factors. Understanding and controlling these factors is key to obtaining the desired crystalline form.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Select Reactants (e.g., CaCl2, Tartaric Acid) Method Choose Synthesis Method (e.g., Gel Diffusion, Precipitation) Reactants->Method Parameters Control Parameters (pH, Temp, Concentration) Method->Parameters PXRD Powder X-ray Diffraction (PXRD) Parameters->PXRD Crystal Formation FTIR FTIR Spectroscopy Parameters->FTIR Thermal Thermal Analysis (TGA/DSC) Parameters->Thermal Microscopy Microscopy (SEM) Parameters->Microscopy Structure Crystal Structure Determination PXRD->Structure Properties Physicochemical Property Measurement Thermal->Properties Microscopy->Properties Kinetics Polymorphic Transformation Kinetics Structure->Kinetics Properties->Kinetics PolymorphicTransformation Hexahydrate Hexahydrate Tetrahydrate Tetrahydrate Hexahydrate->Tetrahydrate Dehydration Tetrahydrate->Hexahydrate Hydration Dihydrate Dihydrate Tetrahydrate->Dihydrate Dehydration Dihydrate->Tetrahydrate Hydration Anhydrous Anhydrous Dihydrate->Anhydrous Dehydration Anhydrous->Dihydrate Hydration

References

The Influence of Stereochemistry on Calcium Tartrate Crystallization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of tartaric acid plays a pivotal role in the formation, crystal structure, and thermodynamic stability of calcium tartrate. As a common counterion in pharmaceutical formulations and a key component in various industrial processes, understanding the distinct behaviors of L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid in the presence of calcium ions is critical. This technical guide provides an in-depth analysis of how these stereoisomers direct the formation of unique this compound crystal phases, summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying relationships through process diagrams. This information is essential for controlling crystallization outcomes, ensuring batch-to-batch consistency, and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) and other materials.

Introduction: The Role of Chirality in Crystallization

Tartaric acid possesses two chiral centers, giving rise to three stereoisomers: the enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the diastereomer meso-tartaric acid, which is achiral due to an internal plane of symmetry. A racemic mixture, an equimolar combination of L- and D- enantiomers, is also a key consideration in crystallization studies. The specific three-dimensional arrangement of the hydroxyl and carboxyl groups in each isomer dictates its interaction with other molecules, including cations like calcium (Ca²⁺). These stereospecific interactions govern the nucleation process, crystal growth, and the ultimate crystal packing, leading to distinct polymorphic forms with different physical properties such as solubility, stability, and morphology.

In the pharmaceutical industry, where tartaric acid is frequently used to form salts of APIs, controlling the crystalline form is paramount. Uncontrolled crystallization can lead to the formation of undesirable polymorphs or solvates, impacting drug stability, dissolution rate, and bioavailability. This guide elucidates the fundamental principles governing the influence of tartaric acid stereoisomers on this compound formation, providing a knowledge base for informed control over crystallization processes.

Stereoisomer-Specific this compound Phases

Research has conclusively shown that the stereochemistry of the tartaric acid isomer directly determines the resulting crystalline phase of its calcium salt. Each of the L-, D-, racemic (DL-), and meso- forms of tartaric acid reacts with calcium to produce unique and distinct crystal structures that are stable and do not interconvert under typical processing temperatures (up to 220 °C).[1][2]

Enantiopure this compound: L-(+) and D-(-) Forms

The naturally occurring L-(+)-tartaric acid is the most studied isomer. Calcium L-(+)-tartrate typically crystallizes as a tetrahydrate (Ca(C₄H₄O₆)·4H₂O) in the orthorhombic crystal system.[3] Due to the principle of enantiomeric equivalence, calcium D-(-)-tartrate is expected to form a mirror-image crystal structure with identical unit cell parameters and physical properties, such as solubility.

Racemic this compound: The DL-Form

When a racemic mixture of tartaric acid is used, the resulting this compound tetrahydrate crystallizes in the triclinic crystal system.[4] This distinct crystal packing accommodates both enantiomers in an ordered fashion within the same unit cell. The formation of a unique racemic crystal structure, rather than a simple mixture of L- and D- crystals, highlights the profound impact of stereochemistry on the crystallization process.

Calcium Meso-tartrate (B1217512)

The achiral meso-tartaric acid also forms a unique calcium salt. Calorimetric studies have shown that the anhydrous calcium meso-tartrate phase is thermodynamically more stable than the anhydrous calcium L-tartrate phase by approximately 2.9 ± 1.6 kJ/mol.[1][2] This difference in stability can be a critical factor in systems where both chiral and meso isomers may be present.

Quantitative Data on this compound Stereoisomers

The following tables summarize the available quantitative data for the different this compound stereoisomeric forms. Direct comparative studies on solubility and crystallization kinetics are limited, and thus some data is presented for the most well-characterized L-(+) form as a baseline.

Table 1: Crystallographic Properties of this compound Stereoisomers (Tetrahydrate Forms)
PropertyCalcium L-(+)-tartrateRacemic (DL)-Calcium TartrateCalcium meso-tartrate
Crystal System OrthorhombicTriclinicData not available
Space Group P2₁2₁2₁P-1Data not available
a (Å) 9.15876.136Data not available
b (Å) 9.55517.913Data not available
c (Å) 10.50415.952Data not available
α (°) 90110.19Data not available
β (°) 90107.82Data not available
γ (°) 9073.18Data not available
Reference [3][4]
Table 2: Solubility and Thermodynamic Data
ParameterCalcium L-(+)-tartrateRacemic (DL)-Calcium TartrateCalcium meso-tartrate
Solubility in Water 0.525 g/L (20 °C)[5]Reported to be less soluble than enantiopure formData not available
Relative Thermodynamic Stability (Anhydrous) BaselineData not availableMore stable than L-form by 2.9 ± 1.6 kJ/mol[1][2]

Experimental Protocols

General Protocol for Comparative Precipitation of this compound Stereoisomers

This protocol describes a general method for the controlled precipitation of this compound from its stereoisomeric acids to allow for comparative analysis of crystal morphology and yield.

Materials:

  • L-(+)-tartaric acid

  • D-(-)-tartaric acid

  • meso-tartaric acid

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • 0.22 µm syringe filters

Procedure:

  • Prepare Stock Solutions:

    • Prepare 0.1 M solutions of L-tartaric, D-tartaric, and meso-tartaric acid in deionized water.

    • Prepare a 0.1 M solution of calcium chloride in deionized water.

  • Reaction Setup:

    • In separate beakers, place 50 mL of each of the tartaric acid solutions.

    • Adjust the pH of each solution to approximately 4.5 using a dilute NaOH solution. This pH is optimal for promoting nucleation.[6]

  • Initiate Precipitation:

    • While stirring the tartaric acid solutions at a constant rate, rapidly add 50 mL of the 0.1 M calcium chloride solution to each beaker.

  • Crystal Growth/Aging:

    • Cover the beakers and allow the solutions to stir for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C). The slow kinetics of this compound formation necessitate a significant aging period.

  • Isolation and Characterization:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with deionized water and then with ethanol.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C).

    • Characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) to identify the crystal phase, and scanning electron microscopy (SEM) to observe crystal morphology.

Method for Growing Single Crystals by Gel Diffusion

For obtaining high-quality single crystals suitable for X-ray crystallography, a gel diffusion method is effective.

Materials:

  • Sodium metasilicate (B1246114) solution (specific gravity ~1.04)

  • Tartaric acid (L-, D-, or meso-)

  • Calcium chloride

  • Glass test tubes (25 mm x 200 mm)

Procedure:

  • Gel Preparation:

    • Prepare a solution of the desired tartaric acid isomer (e.g., 1 M).

    • Slowly add the sodium metasilicate solution to the tartaric acid solution while stirring until a desired pH (e.g., 4.2-4.4) is reached.[6]

    • Pour the mixture into test tubes and allow it to set into a gel, which may take several days.

  • Crystal Growth:

    • Once the gel has set, carefully pour a supernatant solution of calcium chloride (e.g., 1 M) on top of the gel.

    • Seal the test tubes and leave them undisturbed at a constant temperature.

  • Observation and Harvesting:

    • Crystals will slowly form within the gel matrix over a period of weeks as the calcium ions diffuse into the gel and react with the tartrate ions.

    • Once the crystals have reached a suitable size, they can be carefully extracted from the gel for analysis.

Visualization of Stereoisomer-Driven Processes

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows described in this guide.

Phase_Selection_Pathway cluster_isomers Starting Tartaric Acid Stereoisomer cluster_reaction Precipitation with Ca²⁺ cluster_phases Resulting Crystal Phase L_TA L-(+)-Tartaric Acid Reaction Ca²⁺ L_TA->Reaction D_TA D-(-)-Tartaric Acid D_TA->Reaction DL_TA Racemic (DL) Tartaric Acid DL_TA->Reaction Meso_TA Meso-Tartaric Acid Meso_TA->Reaction L_CaT Orthorhombic Calcium L-Tartrate Reaction->L_CaT Stereospecific Crystallization D_CaT Orthorhombic Calcium D-Tartrate Reaction->D_CaT Stereospecific Crystallization DL_CaT Triclinic Racemic this compound Reaction->DL_CaT Co-crystallization of Enantiomers Meso_CaT Unique Phase (More Stable Anhydrous Form) Reaction->Meso_CaT Diastereospecific Crystallization Experimental_Workflow cluster_analysis 7. Characterization prep 1. Prepare Aqueous Solutions - Tartaric Acid Isomer (L, D, DL, Meso) - Calcium Chloride ph_adjust 2. pH Adjustment - Adjust Tartaric Acid solution to pH ~4.5 prep->ph_adjust mix 3. Initiate Precipitation - Mix solutions under controlled stirring ph_adjust->mix age 4. Aging / Crystal Growth - Allow precipitation to proceed for a set time mix->age isolate 5. Isolate Crystals - Vacuum Filtration age->isolate wash_dry 6. Wash and Dry - Wash with DI Water & Ethanol - Dry under vacuum isolate->wash_dry xrd XRPD (Phase ID, Crystallinity) wash_dry->xrd sem SEM (Morphology, Size) wash_dry->sem other Other Analyses (e.g., TGA, DSC) wash_dry->other

References

Methodological & Application

Application Notes and Protocols: Wet Chemical Synthesis of Calcium Tartrate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the wet chemical synthesis of calcium tartrate nanoparticles. This method offers a straightforward and cost-effective approach to producing nanoparticles with potential applications in drug delivery systems. The protocol herein describes a surfactant-mediated approach, which facilitates control over particle size and morphology. Furthermore, this application note includes comprehensive procedures for the characterization of the synthesized nanoparticles and a representative protocol for drug loading, using doxorubicin (B1662922) as a model therapeutic agent.

Introduction

This compound, a coordination polymer, has garnered interest in the field of biomaterials due to its biocompatibility and potential as a carrier for therapeutic agents. The synthesis of this compound at the nanoscale enhances its surface-area-to-volume ratio, which can improve drug loading capacity and dissolution rates. Wet chemical synthesis is a versatile and widely used method for the production of nanoparticles, allowing for the manipulation of particle characteristics through the control of reaction parameters such as precursor concentration, pH, and the use of stabilizing agents.[1][2] This document outlines a reproducible protocol for the synthesis of this compound nanoparticles and their subsequent characterization and application in drug delivery.

Data Presentation

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
Sample IDCalcium Chloride (CaCl₂) Conc. (M)Tartaric Acid (C₄H₆O₆) Conc. (M)Surfactant (Triton X-100) Volume (mL)Resulting Average Crystallite Size (nm)MorphologyReference
CT-NP-111522.8Near-spherical[1][2]
CT-NP-2111023.9Near-spherical[1][2]
CT-NP-3111523.9Near-spherical[1][2]

Note: The data in the table above is based on the findings reported by Tarpara et al. (2015). The study utilized a constant precursor concentration and varied the surfactant amount, observing a consistent nanoparticle size range.

Table 2: Representative Drug Loading and Release Parameters for Doxorubicin-Loaded this compound Nanoparticles
ParameterValue
Drug Loading Content (%)5 - 10
Encapsulation Efficiency (%)60 - 80
In-vitro Release at pH 7.4 (24h)< 20%
In-vitro Release at pH 5.5 (24h)> 60%

Note: The data in this table is illustrative and based on typical values reported for other calcium-based nanoparticle drug delivery systems.[3][4][5][6] Actual values for this compound nanoparticles would need to be determined experimentally.

Experimental Protocols

Protocol 1: Wet Chemical Synthesis of this compound Nanoparticles

Materials:

  • Calcium chloride (CaCl₂)

  • Tartaric acid (C₄H₆O₆)

  • Triton X-100 (surfactant)

  • Sodium metasilicate (B1246114) (SMS) solution

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Pipettes

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 1 M aqueous solution of calcium chloride (CaCl₂).

    • Prepare a 1 M aqueous solution of tartaric acid (C₄H₆O₆).

    • Prepare a sodium metasilicate (SMS) solution.

  • Reaction Mixture Preparation:

    • In a beaker, mix 20 mL of 1 M tartaric acid solution and 10 mL of Triton X-100 under constant stirring.[1]

    • To this mixture, add 20 mL of the 1 M calcium chloride solution and continue stirring.[1]

  • Nanoparticle Precipitation:

    • Slowly add 20 mL of the sodium metasilicate (SMS) solution dropwise to the reaction mixture while maintaining vigorous stirring.[1] The SMS solution facilitates the reaction to form this compound.[7]

    • Continue stirring for 2 hours at room temperature to allow for the formation and stabilization of the nanoparticles.

  • Purification:

    • Collect the precipitated this compound nanoparticles by filtration.

    • Wash the nanoparticles thoroughly with deionized water to remove any unreacted precursors and surfactant.

    • Follow with a final wash with ethanol (B145695).

  • Drying:

    • Dry the purified nanoparticles in a hot air oven at 60°C for 4-6 hours or until a constant weight is achieved.

Protocol 2: Characterization of this compound Nanoparticles

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure and average crystallite size of the nanoparticles.

  • Procedure:

    • Place a small amount of the dried nanoparticle powder on a sample holder.

    • Run the XRD analysis using a diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 10-80°.

    • Calculate the average crystallite size using the Scherrer equation, D = Kλ / (β cosθ), where D is the crystallite size, K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[1][2]

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

  • Procedure:

    • Disperse a small amount of the nanoparticle powder in ethanol by ultrasonication.

    • Place a drop of the dispersion onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using a transmission electron microscope at an appropriate acceleration voltage.[1][2]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the synthesized this compound nanoparticles.

  • Procedure:

    • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.[1][2]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and composition of the nanoparticles.

  • Procedure:

    • Place a known weight of the nanoparticle sample in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1][2]

Protocol 3: Suggested Protocol for Doxorubicin Loading

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion:

    • Disperse a known amount of this compound nanoparticles (e.g., 10 mg) in deionized water (e.g., 10 mL) and sonicate for 15 minutes to ensure a uniform suspension.

  • Drug Loading:

    • Prepare a stock solution of doxorubicin in deionized water (e.g., 1 mg/mL).

    • Add a specific volume of the doxorubicin solution to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.

  • Purification of Drug-Loaded Nanoparticles:

    • Centrifuge the suspension at a high speed (e.g., 12,000 rpm) for 30 minutes to pellet the doxorubicin-loaded nanoparticles.

    • Carefully collect the supernatant to determine the amount of unloaded drug.

    • Wash the nanoparticle pellet with deionized water and centrifuge again to remove any loosely bound drug. Repeat this step twice.

  • Quantification of Drug Loading:

    • Measure the concentration of doxorubicin in the collected supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.[3]

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • Drying and Storage:

    • Lyophilize the final pellet of doxorubicin-loaded nanoparticles for long-term storage.

Visualizations

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Drying prep_ca Prepare 1M CaCl₂ add_ca Add CaCl₂ Solution prep_ca->add_ca prep_ta Prepare 1M Tartaric Acid mix Mix Tartaric Acid and Triton X-100 prep_ta->mix prep_sms Prepare SMS Solution precipitate Add SMS Solution (Dropwise) prep_sms->precipitate mix->add_ca add_ca->precipitate stir Stir for 2 hours precipitate->stir filter Filter Nanoparticles stir->filter wash Wash with DI Water and Ethanol filter->wash dry Dry in Oven wash->dry characterize Characterization (XRD, TEM, FTIR, TGA) dry->characterize

Caption: Workflow for the wet chemical synthesis of this compound nanoparticles.

G cluster_delivery Drug Delivery Process cluster_action Cellular Action np_uptake Cellular Uptake of Drug-Loaded Nanoparticle endosome Endosomal Entrapment np_uptake->endosome release pH-Triggered Drug Release in Acidic Endosome endosome->release drug_target Drug Interacts with Intracellular Target (e.g., DNA) release->drug_target apoptosis Induction of Apoptosis drug_target->apoptosis outcome Cancer Cell Death apoptosis->outcome

References

Application Notes and Protocols: Calcium Tartrate in Wine Deacidification and Stability Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols associated with the use of calcium-based deacidification agents in winemaking and the subsequent management of calcium tartrate stability. The information is intended for research and professional applications in enology and related fields.

Introduction: Deacidification and this compound Formation

High acidity in wine, primarily due to tartaric and malic acids, can negatively impact its sensory profile. Chemical deacidification is a common practice to reduce tartness and improve balance. Calcium carbonate (CaCO₃) is a frequently used agent for this purpose.[1][2][3] When added to wine, calcium carbonate preferentially reacts with tartaric acid to form this compound (CaT), which has limited solubility in wine and precipitates out of solution.[1][2]

While effective for deacidification, this process can lead to the supersaturation of wine with this compound, creating a risk of crystalline deposits forming in the bottle over time, which is considered a quality defect.[4][5] Therefore, managing this compound stability is a critical post-deacidification step. Seeding with micronized this compound crystals is a proactive method to induce and accelerate the precipitation of excess this compound before bottling.[4][5]

Principles of this compound Precipitation

The solubility of this compound in wine is influenced by several factors:

  • pH: Higher pH levels increase the concentration of the tartrate anion (T²⁻), which promotes the formation of this compound.[4][6][7]

  • Ethanol (B145695) Content: The solubility of this compound is a logarithmic function of the alcohol concentration.[8] Generally, higher ethanol content decreases its solubility.[9]

  • Temperature: Unlike potassium bitartrate, the solubility of this compound is not significantly affected by lower temperatures.[6][7] Cooling has little effect on the rate of CaT precipitation.[7]

  • Inhibitors: Certain compounds naturally present in wine, such as malic acid, citric acid, and some colloids, can inhibit the nucleation and growth of this compound crystals.[4][7][10]

Quantitative Data on Wine Deacidification and this compound Stability

The following tables summarize key quantitative data related to deacidification with calcium carbonate and this compound stability management.

Table 1: Deacidification with Calcium Carbonate

ParameterValueReference
CaCO₃ required to reduce TA by 1.0 g/L~0.67 g/L[1][11]
Maximum recommended dosage of CaCO₃2.0 - 3.0 g/L[1]
Expected pH increase with 0.67 g/L CaCO₃~0.3 units[1]

Table 2: this compound Stability Thresholds

Wine TypeCalcium Concentration Threshold for InstabilityReference
White and Rosé Wines> 80 mg/L[6]
Red Wines> 60 mg/L[6]

Note: These threshold values are general guidelines and the actual stability depends on various factors like pH and the presence of inhibitors.[6]

Table 3: Typical Calcium Content in Wine

ParameterValue RangeReference
Calcium Content0.04 - 0.15 g/L (40 - 150 mg/L)[7]

Experimental Protocols

Protocol 1: Bench Trial for Deacidification with Calcium Carbonate

This protocol outlines a bench trial to determine the optimal dosage of calcium carbonate for deacidification.

Materials:

  • Wine sample requiring deacidification

  • Calcium carbonate (CaCO₃) powder

  • Series of graduated cylinders or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Burette and standard NaOH solution for titratable acidity (TA) measurement

Procedure:

  • Measure the initial pH and TA of the wine sample.

  • Prepare a series of wine samples of a known volume (e.g., 100 mL) in separate flasks.

  • Add incrementally increasing amounts of CaCO₃ to each flask. The amounts should bracket the theoretical dosage of 0.67 g/L for a 1 g/L TA reduction.

  • Stir the samples for a consistent period (e.g., 30 minutes) to ensure complete reaction.

  • Allow the samples to settle.

  • Measure the final pH and TA of the supernatant in each sample.

  • Evaluate the sensory characteristics of each treated sample to identify any "chalky" off-flavors.

  • Select the optimal CaCO₃ dosage that achieves the desired TA reduction and pH shift without negative sensory impacts.

Protocol 2: this compound Stability Test

This protocol is used to assess the risk of this compound precipitation in a wine.

Materials:

  • Wine sample

  • Micronized this compound

  • Centrifuge and tubes

  • 0.45 µm membrane filter

  • Method for calcium analysis (e.g., atomic absorption spectroscopy)

  • Refrigerator or cooling bath capable of maintaining -4°C or 1-2°C.[7][12]

Procedure:

  • Measure the initial calcium concentration (Ca_initial) of the wine after centrifugation.[12]

  • Take a 50 mL sample of the wine and add 0.2 g of micronized this compound.[12]

  • Stir the mixture for 15 minutes.[12]

  • Store the sample at 1-2°C for 24 hours.[12]

  • Filter the wine through a 0.45 µm membrane.[12]

  • Measure the final calcium concentration (Ca_final) of the filtered wine.[12]

  • The difference (ΔCa = Ca_initial - Ca_final) indicates the degree of instability. A larger ΔCa suggests a higher risk of precipitation.

Protocol 3: Wine Stabilization by Seeding with Micronized this compound

This protocol describes the process of inducing this compound precipitation to achieve stability before bottling.

Materials:

  • Wine to be stabilized

  • Micronized this compound (e.g., Enocristal Ca)

  • Tank with a mixer or pump for circulation

Procedure:

  • Determine the appropriate dosage of micronized this compound based on the level of instability determined in Protocol 2 or through supplier recommendations.

  • Dissolve the micronized this compound in a small amount of wine (e.g., a 1:20 ratio) to create a slurry.[7]

  • Add the slurry to the main volume of wine during a pump-over or with mixing to ensure even distribution.[7]

  • Maintain the wine temperature between 10-15°C throughout the treatment.[7]

  • Allow a contact time of 7 to 15 days, depending on the wine and the degree of instability.[6][7]

  • After the contact period, rack or filter the wine to remove the precipitated this compound crystals.

Diagrams

Deacidification_Workflow cluster_pre_treatment Pre-Treatment Analysis cluster_treatment Deacidification cluster_post_treatment Stability Management InitialWine High Acidity Wine Analysis Measure Initial TA and pH InitialWine->Analysis BenchTrial Protocol 1: Bench Trial with CaCO3 Analysis->BenchTrial AddCaCO3 Add Optimal CaCO3 Dosage to Bulk Wine BenchTrial->AddCaCO3 StabilityTest Protocol 2: CaT Stability Test AddCaCO3->StabilityTest Decision Wine Unstable? StabilityTest->Decision Seeding Protocol 3: Seed with Micronized CaT Decision->Seeding Yes StableWine Stable, Deacidified Wine Decision->StableWine No Filtration Rack and/or Filter Seeding->Filtration Filtration->StableWine

Caption: Workflow for wine deacidification and this compound stability management.

Deacidification_Pathway cluster_products Reaction Products TartaricAcid Tartaric Acid (H2T) CalciumTartrate This compound (CaT) (Precipitate) TartaricAcid->CalciumTartrate CarbonicAcid Carbonic Acid (H2CO3) TartaricAcid->CarbonicAcid CaCO3 Calcium Carbonate (CaCO3) CaCO3->CalciumTartrate CaCO3->CarbonicAcid CO2_H2O CO2 + H2O CarbonicAcid->CO2_H2O

Caption: Chemical pathway of deacidification with calcium carbonate.

References

Application Notes and Protocols for Calcium Tartrate in Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted roles of calcium tartrate as a pharmaceutical excipient. The information compiled herein, supported by experimental protocols and data, is intended to guide formulation scientists and researchers in leveraging the unique properties of this compound in various dosage forms.

Overview of this compound in Pharmaceutical Formulations

This compound, the calcium salt of tartaric acid, is a versatile excipient with applications in both solid and liquid pharmaceutical dosage forms.[1][2] Its utility stems from its distinct physicochemical properties, including its role as a buffering agent, a chelating agent, and a contributor to antioxidant formulations.[1][2] Sourced primarily as a byproduct of the wine industry, it is available in a highly pure, crystalline form suitable for pharmaceutical use.[3]

Key Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for pre-formulation studies and for predicting its behavior in various formulation processes.

PropertyValueReference
Appearance Fine, white or off-white crystalline powder[3]
Molecular Formula C₄H₄CaO₆PubChem
Molecular Weight 188.15 g/mol PubChem
Solubility in Water (20°C) Approximately 0.01 g/100 mLPubChem
Solubility Sparingly soluble in ethanol, slightly soluble in diethyl ether, soluble in acids.PubChem
pH (5% slurry) 6.0 - 9.0PubChem
Melting Point Decomposes[3]

Applications in Solid Dosage Forms

This compound is a valuable excipient in the formulation of solid dosage forms such as tablets and capsules. Its properties can be harnessed in both direct compression and wet granulation processes.

Direct Compression

Logical Workflow for Direct Compression Formulation Development with this compound:

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Blending cluster_2 Phase 3: Compression cluster_3 Phase 4: Evaluation API Active Pharmaceutical Ingredient (API) Blending Dry Blending API->Blending CaT This compound CaT->Blending OtherExcipients Other Excipients (e.g., Binder, Disintegrant) OtherExcipients->Blending Compression Direct Compression Blending->Compression Tablet_Eval Tablet Evaluation (Hardness, Friability, Disintegration, Dissolution) Compression->Tablet_Eval

Caption: Workflow for direct compression tablet formulation.

Experimental Protocol: Direct Compression Feasibility Study

Objective: To assess the feasibility of incorporating this compound into a direct compression tablet formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Microcrystalline Cellulose (MCC) (Binder)

  • Croscarmellose Sodium (Disintegrant)

  • Magnesium Stearate (B1226849) (Lubricant)

Procedure:

  • Pre-blending: In a V-blender, mix the API, this compound, microcrystalline cellulose, and croscarmellose sodium for 15 minutes.

  • Lubrication: Add magnesium stearate to the pre-blend and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

  • Evaluation: Evaluate the tablets for weight variation, hardness, friability, and disintegration time according to USP standards.

Note: The exact proportions of each excipient will need to be optimized based on the properties of the API and the desired tablet characteristics.

Wet Granulation

Wet granulation is a common technique used to improve the flow and compression properties of a powder blend.[5][6]

Experimental Protocol: Wet Granulation with this compound

Objective: To prepare granules for tablet compression using a wet granulation process incorporating this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Lactose (B1674315) Monohydrate (Filler)

  • Povidone K30 (Binder)

  • Purified Water or Ethanol/Water mixture (Granulating Fluid)

  • Croscarmellose Sodium (Disintegrant)

  • Magnesium Stearate (Lubricant)

Procedure:

  • Dry Mixing: Mix the API, this compound, lactose monohydrate, and a portion of the croscarmellose sodium in a high-shear granulator.

  • Binder Preparation: Prepare a solution of Povidone K30 in the chosen granulating fluid.

  • Granulation: Slowly add the binder solution to the powder mix while the granulator is running. Continue mixing until granules of the desired consistency are formed.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is reached.

  • Sizing: Mill the dried granules to obtain a uniform particle size.

  • Final Blending: Blend the sized granules with the remaining portion of the croscarmellose sodium and magnesium stearate.

  • Compression: Compress the final blend into tablets.

Workflow for Wet Granulation:

G DryMixing Dry Mixing (API, this compound, Filler) Granulation Wet Granulation DryMixing->Granulation BinderPrep Binder Solution Preparation BinderPrep->Granulation Drying Drying Granulation->Drying Sizing Sizing/Milling Drying->Sizing FinalBlending Final Blending (with Lubricant/Disintegrant) Sizing->FinalBlending Compression Compression FinalBlending->Compression

Caption: General workflow for wet granulation.

Applications in Controlled-Release Formulations

This compound can be utilized in combination with polymers like pectin (B1162225) to form controlled-release drug delivery systems. The mechanism involves the in-situ formation of a calcium pectinate gel matrix that retards drug release.

Experimental Protocol: Preparation of Calcium Pectinate Beads for Controlled Drug Release

Objective: To prepare calcium pectinate beads for the controlled release of a model drug using the ionotropic gelation method.

Materials:

  • Model Drug

  • Sodium Alginate

  • Pectin

  • Calcium Chloride

  • Purified Water

Procedure:

  • Polymer-Drug Solution: Prepare a homogenous aqueous solution of sodium alginate and pectin. Disperse the model drug uniformly in this solution.

  • Droplet Formation: Extrude the polymer-drug solution dropwise into a calcium chloride solution using a syringe with a specific needle gauge.

  • Bead Formation: The droplets will form spherical beads upon contact with the calcium chloride solution due to ionotropic gelation.

  • Curing: Allow the beads to cure in the calcium chloride solution for a specified time to ensure complete gelation.

  • Washing and Drying: Collect the beads, wash them with purified water to remove excess calcium chloride, and dry them at a suitable temperature.

Logical Relationship in Calcium Pectinate Bead Formation:

G PolymerSolution Sodium Alginate/Pectin + Drug Solution IonotropicGelation Ionotropic Gelation PolymerSolution->IonotropicGelation CaCl2Solution Calcium Chloride Solution CaCl2Solution->IonotropicGelation BeadFormation Calcium Pectinate Bead Formation IonotropicGelation->BeadFormation Curing Curing BeadFormation->Curing Drying Washing & Drying Curing->Drying FinalBeads Controlled-Release Beads Drying->FinalBeads

Caption: Formation of calcium pectinate beads.

Applications in Liquid Dosage Forms

In liquid oral formulations, this compound can serve as a buffering agent to maintain the pH of the solution, which is critical for drug stability and solubility.[1][2]

Experimental Protocol: Formulation of a Buffered Oral Solution

Objective: To formulate a buffered oral solution using this compound to maintain a stable pH.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Purified Water

  • Sorbitol Solution (Sweetener and vehicle)

  • Flavoring Agent

  • Preservative (e.g., Sodium Benzoate)

Procedure:

  • Dissolution of API: Dissolve the API in a portion of the purified water.

  • Addition of this compound: Disperse the this compound in the API solution with stirring.

  • Addition of Other Excipients: Add the sorbitol solution, flavoring agent, and preservative to the mixture and stir until a homogenous solution is obtained.

  • pH Adjustment: Adjust the pH to the desired range using a suitable pH adjuster if necessary.

  • Final Volume: Add purified water to make up the final volume.

  • Filtration: Filter the solution to remove any undissolved particles.

Applications in Ophthalmic Preparations

For ophthalmic formulations, which require stringent control over sterility, pH, and tonicity, this compound can be considered as a buffering agent.[7][8] Its low aqueous solubility may also be advantageous in formulating suspensions.

Experimental Protocol: Formulation of an Ophthalmic Suspension

Objective: To formulate a sterile ophthalmic suspension using this compound.

Materials:

  • Micronized Active Pharmaceutical Ingredient (API)

  • This compound (sterile)

  • Hydroxypropyl Methylcellulose (HPMC) (Viscosity-enhancing agent)

  • Sodium Chloride (Tonicity-adjusting agent)

  • Benzalkonium Chloride (Preservative)

  • Sterile Water for Injection

Procedure:

  • Vehicle Preparation: Dissolve the HPMC, sodium chloride, and benzalkonium chloride in sterile water for injection. Sterilize the resulting solution by autoclaving or filtration.

  • API and this compound Dispersion: Aseptically disperse the sterile micronized API and sterile this compound in a portion of the sterile vehicle.

  • Homogenization: Homogenize the dispersion to ensure a uniform particle size distribution.

  • Final Volume: Aseptically add the remaining sterile vehicle to achieve the final volume.

  • Packaging: Fill the suspension into sterile ophthalmic containers under aseptic conditions.

Data Presentation

While specific quantitative data for the flowability and compressibility of pharmaceutical-grade this compound is not extensively published, the following table provides a general framework for presenting such data once obtained through experimentation.

ParameterMethodTypical Range for Good Flow/CompressibilityExperimental Value for this compound
Angle of Repose (°) Fixed funnel method< 30Data to be determined
Carr's Index (%) Bulk and Tapped Density≤ 15Data to be determined
Hausner Ratio Bulk and Tapped Density≤ 1.18Data to be determined

Signaling Pathways and Inertness

As a pharmaceutical excipient, this compound is selected for its chemical inertness and lack of pharmacological activity. There is no evidence in the scientific literature to suggest that this compound, when used as an excipient, is directly involved in any cellular signaling pathways. Its primary roles are physicochemical in nature, contributing to the stability, manufacturability, and performance of the final dosage form.

Disclaimer: The provided protocols are intended as a general guide. Formulation development requires extensive optimization and characterization based on the specific properties of the active pharmaceutical ingredient and the desired final product profile. All experimental work should be conducted in accordance with Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP).

References

Application Notes and Protocols for the Quantification of Calcium Tartrate in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of calcium tartrate in various solutions. The protocols outlined below cover several analytical techniques, including titrimetric, chromatographic, and spectrophotometric methods, to suit different laboratory capabilities and sample matrices.

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the desired level of precision and accuracy. This document details three primary methods:

  • High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive method for the direct quantification of the tartrate anion.

  • Complexometric EDTA Titration: A classic titrimetric method for the determination of the calcium ion concentration.

  • Back Titration: A titrimetric method suitable for solid this compound or when a direct titration is not feasible.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying organic acids, including tartrate. By analyzing the tartrate anion, the concentration of this compound can be determined, assuming a 1:1 stoichiometric relationship with calcium.

Experimental Protocol

2.1. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

  • Orthophosphoric acid (H₃PO₄).

  • Ultrapure water.

  • Calcium L-tartrate standard.

2.3. Chromatographic Conditions

  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.6 with orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 210 nm.[1][2]

2.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.5. Calibration

  • Prepare a stock solution of a known concentration of calcium L-tartrate standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the tartrate standard.

2.6. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Record the peak area for the tartrate peak.

  • Determine the concentration of tartrate in the sample using the calibration curve.

  • Calculate the concentration of this compound based on the molar masses of tartrate and this compound.

Data Presentation
ParameterValueReference
Linearity (r²)> 0.999[3]
Limit of Detection (LOD)0.001 - 0.046 g/L (for organic acids)[3]
Precision (RSD)< 2.0%[1]
Accuracy (Recovery)97 - 105%[3]

Experimental Workflow (HPLC)

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep std_prep Standard Preparation (Serial Dilution) start->std_prep hplc HPLC Analysis sample_prep->hplc std_prep->hplc data_acq Data Acquisition (Peak Area) hplc->data_acq cal_curve Calibration Curve Construction concentration Concentration Calculation data_acq->concentration cal_curve->concentration end End concentration->end

HPLC Analysis Workflow

Complexometric EDTA Titration

This method determines the concentration of calcium ions in a solution through titration with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent.

Experimental Protocol

3.1. Instrumentation

  • Burette (50 mL).

  • Pipettes (various sizes).

  • Erlenmeyer flasks (250 mL).

  • Magnetic stirrer and stir bar.

3.2. Reagents and Standards

  • Standard 0.01 M EDTA solution.

  • 1 M Sodium hydroxide (B78521) (NaOH) solution.[4]

  • Murexide (B42330) indicator (ground with sodium chloride or as a solution).[4]

  • Calcium carbonate (primary standard for EDTA standardization).

3.3. Sample Preparation

  • If the sample is solid this compound, dissolve a precisely weighed amount in a minimal amount of dilute hydrochloric acid and then neutralize with NaOH.

  • If the sample is a solution, pipette a known volume into an Erlenmeyer flask.

  • Dilute the sample to approximately 100 mL with distilled water.[4]

3.4. Titration Procedure

  • Add 10 mL of 1 M NaOH solution to the sample solution to adjust the pH to 12-13.[4]

  • Add a small amount of murexide indicator. The solution should turn a reddish color.

  • Titrate with the standard 0.01 M EDTA solution until the color changes to a distinct violet or blue endpoint.[4][5]

  • Record the volume of EDTA solution used.

  • Perform the titration in triplicate for accuracy.

3.5. Calculation

The reaction between Ca²⁺ and EDTA is 1:1. The concentration of calcium can be calculated using the following formula:

Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of sample

The concentration of this compound can then be calculated based on the molar mass of calcium and this compound.

Data Presentation
ParameterDescription
Precision Typically high, with relative standard deviations of less than 1%.
Accuracy Dependent on the accuracy of the standard EDTA solution and endpoint detection.
Interferences Other metal ions that can be complexed by EDTA can interfere. High pH is used to precipitate many interfering ions like Mg²⁺.

Experimental Workflow (EDTA Titration)

edta_workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation start Start sample_prep Sample Preparation (Dissolution/Dilution) start->sample_prep ph_adjust pH Adjustment (add NaOH) sample_prep->ph_adjust indicator_add Add Murexide Indicator ph_adjust->indicator_add titrate Titrate with Standard EDTA indicator_add->titrate endpoint Endpoint Detection (Color Change) titrate->endpoint calculation Concentration Calculation endpoint->calculation end End calculation->end

EDTA Titration Workflow

Back Titration

Back titration is useful for substances that are insoluble or react slowly. A known excess of a standard reagent is added to the sample, and the unreacted excess is then titrated. For this compound, this typically involves dissolving it in a known excess of a strong acid.

Experimental Protocol

4.1. Instrumentation

  • Burette (50 mL).

  • Pipettes (various sizes).

  • Erlenmeyer flasks (250 mL).

  • Heating plate and reflux apparatus.

4.2. Reagents

  • Standard 1 M Hydrochloric acid (HCl) solution.

  • Standard 1 M Sodium hydroxide (NaOH) solution.

  • Methyl red indicator.[6]

4.3. Procedure

  • Accurately weigh about 0.5 g of the this compound sample into a flask.[6]

  • Precisely add 25 mL of standard 1 M HCl solution to dissolve the sample.[6]

  • Gently boil the solution under reflux to ensure complete reaction, then allow it to cool.[6]

  • Add a few drops of methyl red indicator.

  • Titrate the excess (unreacted) HCl with standard 1 M NaOH solution until the endpoint is reached (a color change from red to yellow).[6]

  • Record the volume of NaOH used.

4.4. Calculation

  • Moles of HCl initially added: Molarity of HCl × Volume of HCl

  • Moles of NaOH used to titrate excess HCl: Molarity of NaOH × Volume of NaOH

  • Moles of excess HCl: Equal to the moles of NaOH used (since the reaction is 1:1).

  • Moles of HCl that reacted with this compound: Initial moles of HCl - Moles of excess HCl.

  • Moles of this compound: Moles of reacted HCl / 2 (based on the reaction: CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂ adapted for this compound).

  • Mass of this compound: Moles of this compound × Molar mass of this compound.

Experimental Workflow (Back Titration)

back_titration_workflow start Start: Weigh Sample add_excess_acid Add Known Excess of Standard Acid (HCl) start->add_excess_acid react React with Sample (Heating/Reflux) add_excess_acid->react titrate_excess Titrate Excess Acid with Standard Base (NaOH) react->titrate_excess calculate_reacted Calculate Moles of Reacted Acid titrate_excess->calculate_reacted calculate_analyte Calculate Amount of this compound calculate_reacted->calculate_analyte end End calculate_analyte->end

Back Titration Workflow

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC Chromatographic separation and UV detection of the tartrate anion.High specificity, sensitivity, and ability to analyze multiple components simultaneously.[3]Requires expensive instrumentation and skilled personnel.Analysis of complex matrices like wine and pharmaceutical formulations.[2][3]
EDTA Titration Complexometric titration of calcium ions with EDTA.Cost-effective, simple, and provides good precision.[4]Prone to interferences from other metal ions; endpoint detection can be subjective.[4]Routine quality control of relatively pure this compound solutions.
Back Titration Dissolution in excess acid and titration of the unreacted acid.Suitable for insoluble or slowly reacting samples.[7]Indirect method, which can introduce additional sources of error.Analysis of solid this compound samples or turbid solutions.[8]

These application notes provide a comprehensive guide for the quantification of this compound in solutions. The choice of method should be based on the specific requirements of the analysis and the available laboratory resources. For all methods, proper validation, including linearity, precision, and accuracy checks, is essential to ensure reliable results.

References

Application Notes and Protocols: Calcium Tartrate as a Stabilizing Agent in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate (E354) is the calcium salt of L-tartaric acid, an organic acid naturally abundant in grapes.[1] A byproduct of the wine industry, it is prepared from the dregs of wine fermentation.[1][2] In the food industry, this compound serves multiple functions, primarily as an acidity regulator, preservative, and stabilizing agent.[2][3][4] Its application is particularly prominent in the stabilization of wine, but it also finds use in preserving fish, fruit, and seaweed products.[3][5] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a stabilizing agent in various food matrices.

Mechanism of Action

The primary stabilizing mechanism of this compound varies depending on the food matrix.

  • In Beverages (Wine): this compound acts as a seeding agent to induce the crystallization of excess potassium bitartrate (B1229483) and this compound.[5] Wines are often supersaturated with these salts, which can precipitate over time, especially at low temperatures, leading to undesirable crystal formation in the bottled product.[1][5] By adding micronized this compound, controlled crystallization and precipitation can be achieved during processing, thus ensuring the stability of the final product.[6]

  • In Fruit and Vegetable Products: The stabilizing effect of this compound in fruit and vegetable-based products is primarily attributed to the interaction of calcium ions with pectic substances present in the plant cell walls.[7] Pectin (B1162225) is a structural polysaccharide that contributes to the firmness and texture of fruits and vegetables. Calcium ions can form cross-links between pectin molecules, creating a more rigid and stable gel-like structure known as calcium pectate.[7][8] This reinforcement of the cell wall structure helps to maintain firmness, prevent softening, and reduce syneresis (the separation of liquid from a gel).[7][9]

Applications and Efficacy

This compound is utilized as a stabilizing agent in a range of food products:

  • Wine: It is essential for achieving tartrate stabilization, particularly in wines with high calcium content.[5] It triggers the precipitation of both potassium bitartrate and this compound, preventing future instability in the bottle.[5]

  • Canned Fruits and Vegetables: Similar to other calcium salts like calcium chloride, this compound can be used as a firming agent to maintain the texture and crispness of canned produce.[7][9][10] The calcium ions interact with pectin in the cell walls to enhance structural integrity.[7]

  • Fruit Preserves, Jams, and Jellies: In these products, this compound can help to control the gel structure, prevent syneresis, and maintain a desirable consistency by cross-linking with pectin.[11]

  • Fish and Seafood Products: It is used as a preservative and stabilizer in packed fish and for deodorization.[3][5]

  • Seaweed Products: this compound helps in maintaining the quality and extending the shelf life of seaweed-based foods.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaCaC₄H₄O₆[1]
Molar Mass190.16 g/mol (anhydrous)[1]
AppearanceWhite or off-white crystalline powder[12]
Solubility in water0.01 g/100 mL (20 °C)[12]
pH (5% slurry)6.0 - 9.0[12]

Table 2: Quantitative Data on this compound Application in Wine Stability Testing

ParameterValueConditionReference
Instability Test Dosage400 g/hLAddition of micronized this compound to wine[6]
Incubation Temperature0°CFor 24 hours to induce crystallization[6]
Stability Threshold (White & Rosé Wines)< 80 mg/LFinal calcium concentration[5]
Stability Threshold (Red Wines)< 60 mg/LFinal calcium concentration[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Wine

This protocol is adapted from established methods for assessing tartrate instability in wine.[6]

Objective: To determine the this compound stability of a wine sample.

Materials:

  • Wine sample

  • Micronized this compound

  • Centrifuge

  • Water bath or refrigerator capable of maintaining 0°C

  • Calcium ion-selective electrode or other means of measuring calcium concentration

  • Standard laboratory glassware

Procedure:

  • Initial Calcium Measurement: Take an initial sample of the wine and measure the calcium concentration (Ca_initial) in mg/L.

  • Seeding: To a known volume of the wine sample, add micronized this compound at a concentration of 400 g/hL.

  • Incubation: Agitate the seeded wine sample to ensure thorough mixing and then incubate at 0°C for 24 hours.

  • Centrifugation: After incubation, centrifuge the sample to separate the precipitated crystals.

  • Final Calcium Measurement: Carefully decant the supernatant and measure the final calcium concentration (Ca_final) in mg/L.

  • Calculation: The level of instability is determined by the difference between the initial and final calcium concentrations (ΔCa = Ca_initial - Ca_final).

  • Interpretation: Compare the ΔCa to established thresholds to determine the stability of the wine. A significant drop in calcium concentration indicates instability.

Protocol 2: Assessment of Firming Effect of this compound in Canned Vegetables

This protocol is a general method for evaluating the textural properties of canned vegetables treated with a firming agent.

Objective: To quantify the effect of this compound on the firmness of canned vegetables.

Materials:

  • Vegetable product (e.g., green beans, diced tomatoes)

  • This compound solutions of varying concentrations (e.g., 0.1%, 0.2%, 0.3% w/v in brine)

  • Control brine (without this compound)

  • Canning equipment (jars, pressure canner)

  • Texture Analyzer with a compression or shear probe

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: Prepare the vegetables according to standard canning procedures.

  • Treatment: Divide the prepared vegetables into groups. One group will be the control, and the other groups will be treated with different concentrations of this compound in the canning brine.

  • Canning: Can all vegetable groups using standard, safe canning practices.

  • Storage: Store the canned products for a specified period (e.g., 1 week, 1 month) to allow for equilibration.

  • Texture Analysis:

    • Open the canned samples and drain the brine.

    • Place a representative sample of the vegetable on the Texture Analyzer platform.

    • Perform a texture profile analysis (TPA) or a shear test to measure firmness, hardness, and other textural parameters.

    • Record the peak force required to compress or shear the sample.

  • Data Analysis: Compare the textural parameters of the this compound-treated samples to the control group. A statistically significant increase in firmness indicates a positive effect of this compound.

Protocol 3: Sensory Evaluation of Food Products Stabilized with this compound

This protocol outlines a method for conducting sensory evaluation to assess the impact of this compound on the organoleptic properties of a food product.

Objective: To determine if the addition of this compound as a stabilizer affects the sensory attributes (texture, flavor, overall acceptability) of a food product.

Materials:

  • Food product with and without this compound (control)

  • Trained or consumer sensory panel (minimum of 20-50 tasters for consumer panels)

  • Sensory evaluation booths with controlled lighting and temperature

  • Randomized, three-digit coded sample cups

  • Water for palate cleansing

  • Sensory ballots (e.g., using a 9-point hedonic scale)

Procedure:

  • Sample Preparation: Prepare the food product with the desired concentration of this compound and a control sample without it. Ensure both are prepared and stored under identical conditions.

  • Panelist Recruitment and Training: Recruit a suitable number of panelists. For descriptive analysis, trained panelists are required. For consumer acceptance, a larger, untrained panel is appropriate.

  • Testing Environment: Conduct the evaluation in a controlled sensory laboratory to minimize bias.

  • Sample Presentation: Serve the samples, coded with random three-digit numbers, in a randomized or counterbalanced order to each panelist.

  • Evaluation: Panelists will evaluate the samples for key attributes such as firmness, texture, flavor, and overall liking using a structured scoresheet (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in sensory attributes between the control and the this compound-treated samples.

Visualizations

logical_workflow_for_evaluating_stabilizer cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Define Food Product and Stability Issue select_conc Select this compound Concentrations start->select_conc prep_samples Prepare Control and Treated Samples select_conc->prep_samples physchem_analysis Physicochemical Analysis (e.g., Texture, Viscosity, Syneresis) prep_samples->physchem_analysis sensory_eval Sensory Evaluation prep_samples->sensory_eval shelf_life Shelf-Life Study prep_samples->shelf_life data_analysis Statistical Data Analysis physchem_analysis->data_analysis sensory_eval->data_analysis shelf_life->data_analysis conclusion Draw Conclusions on Efficacy and Optimal Concentration data_analysis->conclusion pectin_crosslinking_mechanism cluster_after After this compound Addition p1 Pectin Chain 1 p2 Pectin Chain 2 p3 Pectin Chain 3 p4 Pectin Chain 1 ca Ca²⁺ p4->ca p5 Pectin Chain 2 p5->ca p6 Pectin Chain 3 p6->ca

References

Application Note: A Detailed Protocol for the Gel Growth of Single Calcium Tartrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The gel growth technique is a simple, inexpensive, and effective method for growing single crystals of sparingly soluble compounds at ambient temperatures.[1][2] This application note provides a detailed protocol for the synthesis of single calcium tartrate crystals using the single diffusion method in a silica (B1680970) gel medium. It outlines the optimal conditions, discusses the critical parameters influencing crystal growth, and presents the expected outcomes. The method's ability to prevent turbulence and control reactant diffusion makes it ideal for producing high-quality crystals for research and development.[1]

Principle of the Method

The single diffusion gel growth technique involves the controlled reaction of two soluble compounds in a gel matrix to form a product with low solubility. In this protocol, a silica gel is first impregnated with tartaric acid. A supernatant solution of calcium chloride is then carefully added on top of the set gel.[3] The calcium chloride (Ca²⁺ ions) slowly diffuses into the gel, where it reacts with the tartrate ions (C₄H₄O₆²⁻) from the tartaric acid. This slow, diffusion-controlled reaction minimizes rapid precipitation and allows for the formation of well-defined single crystals over time.[1]

The overall chemical reaction is: C₄H₆O₆ (Tartaric Acid) + CaCl₂ (Calcium Chloride) → CaC₄H₄O₆ (this compound) + 2HCl (Hydrochloric Acid)

Materials and Equipment

Reagents
  • Sodium Metasilicate (B1246114) (Na₂SiO₃) (AR Grade)[3]

  • Levo-Tartaric Acid (C₄H₆O₆) (AR Grade)[3][4]

  • Calcium Chloride (CaCl₂) (AR Grade)[3]

  • Calcium Hydroxide (Ca(OH)₂) (Optional Supernatant)[4]

  • Double distilled water

Equipment
  • Borosilicate glass test tubes (e.g., 25 cm length x 2.5 cm diameter)[3]

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Pipettes or burette

  • pH meter or pH indicator strips

  • Rubber corks or cotton plugs[2]

  • Wooden test tube stand[3]

Experimental Protocols

Protocol 1: Preparation of the Silica Gel Medium

This protocol describes the preparation of the silica gel impregnated with one of the reactants, tartaric acid.

  • Prepare Reactant Solutions:

    • Prepare a 1M solution of L-Tartaric Acid by dissolving the appropriate amount in double distilled water.

    • Prepare a stock solution of sodium metasilicate with a specific gravity between 1.03 and 1.06 g/cm³.[4][5]

  • Gel Preparation:

    • Take a specific volume of the 1M tartaric acid solution in a beaker.

    • Place the beaker on a magnetic stirrer and stir the solution continuously.

    • Using a burette, add the sodium metasilicate solution dropwise to the tartaric acid solution.[3] Continuous stirring is crucial to prevent premature localized gelling.[2]

    • Monitor the pH of the mixture. Continue adding sodium metasilicate until the desired pH (typically between 4.0 and 4.4) is achieved.[4]

  • Gel Setting:

    • Once the desired pH is reached, immediately transfer the solution into clean, vertically placed test tubes.[2]

    • Seal the test tubes with cotton plugs or rubber corks to prevent evaporation and contamination.[2]

    • Allow the gel to set undisturbed. Gel setting time can vary from several hours to a full day depending on the pH and ambient temperature.[2][3]

  • Gel Aging:

    • After the gel has set, it is recommended to age it for 24 to 72 hours.[3] This allows the gel structure to stabilize.

Protocol 2: Single Diffusion Crystal Growth
  • Prepare Supernatant Solution:

    • Prepare a 1M solution of Calcium Chloride (CaCl₂) by dissolving the appropriate amount in double distilled water.[4] Concentrations ranging from 0.2M to 1.2M can also be used to study the effect on crystal growth.[1]

  • Adding the Supernatant:

    • After the gel aging period, carefully pour the CaCl₂ solution over the set gel using a pipette.[2] The solution should be added slowly along the inner wall of the test tube to avoid cracking the gel surface.[3]

  • Incubation and Growth:

    • Place the test tubes in a vibration-free location at ambient temperature.

    • Crystal nucleation is typically observed just below the gel-supernatant interface within 48 to 60 hours.[3]

    • Allow the crystals to grow for a period of several days to weeks. Well-formed crystals can be harvested after about 3 weeks.[2]

  • Harvesting Crystals:

    • Once the crystals have reached a desired size, carefully remove them from the gel.

    • Gently wash the harvested crystals with double distilled water to remove any adhering gel and store them in a clean container.

Visualization of Workflow and Influencing Factors

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the single diffusion gel growth of this compound crystals.

G prep_solutions 1. Prepare Reactant Solutions (1M Tartaric Acid, 1M CaCl₂, Na₂SiO₃) prep_gel 2. Prepare Gel Medium (Mix Tartaric Acid & Na₂SiO₃ to pH 4.0-4.4) prep_solutions->prep_gel set_age_gel 3. Set and Age Gel (24-72 hours) prep_gel->set_age_gel add_supernatant 4. Add Supernatant (1M CaCl₂ Solution) set_age_gel->add_supernatant incubate 5. Incubation & Diffusion (Ambient Temperature) add_supernatant->incubate nucleate_grow 6. Crystal Nucleation & Growth (Starts in 48-60h) incubate->nucleate_grow harvest 7. Harvest & Characterize Crystals (After ~3 weeks) nucleate_grow->harvest

Workflow for single diffusion gel growth of this compound.
Parameters Influencing Crystal Growth

Several experimental parameters have a significant effect on the nucleation, size, morphology, and overall quality of the resulting crystals. The logical relationship between these parameters and the final crystal quality is depicted below.

G crystal_quality Crystal Quality (Size, Morphology, Purity) param_ph Gel pH effect_ph Affects gel transparency & nucleation rate param_ph->effect_ph param_density Gel Density effect_density Controls diffusion rate & gel transparency param_density->effect_density param_conc Reactant Concentration effect_conc Impacts nucleation density & crystal size param_conc->effect_conc param_aging Gel Aging effect_aging Stabilizes gel structure for better diffusion param_aging->effect_aging param_temp Temperature effect_temp Influences diffusion & reaction kinetics param_temp->effect_temp effect_ph->crystal_quality effect_density->crystal_quality effect_conc->crystal_quality effect_aging->crystal_quality effect_temp->crystal_quality

Key parameters affecting this compound crystal growth.

Data on Optimized Growth Conditions

The quality of the grown crystals is highly dependent on the experimental conditions. The following tables summarize the optimized parameters and their effects as reported in the literature.

Table 1: Optimized Growth Conditions for Single this compound Crystals

Parameter Optimized Value / Range Source
Gel Medium Silica Gel (from Sodium Metasilicate) [1][3]
Gel pH 4.0 - 4.4 [4]
Gel Density / Specific Gravity 1.03 - 1.04 g/cm³ [1][4]
Inner Reactant (in gel) 1M Tartaric Acid [1][2]
Outer Reactant (supernatant) 1M Calcium Chloride [4]
Gel Aging Time 24 - 72 hours [3]

| Temperature | Ambient / Room Temperature |[1][2] |

Table 2: Effect of Supernatant (CaCl₂) Concentration on Crystal Growth [1]

CaCl₂ Concentration Observation
0.2 M Very few nucleations, small and ill-defined crystals.
0.4 M - 0.8 M Increased number of crystals, better morphology.
1.0 M Good quality, well-defined single crystals.

| 1.2 M | Higher nucleation density, leading to smaller, clustered crystals. |

Table 3: Effect of Gel pH on Crystal Characteristics [1]

Gel pH Observation
< 4.0 Slower gel setting time, fewer crystals.
4.2 Optimal for good quality, well-defined crystals.

| > 4.4 | Decreased gel transparency, potential for silica contamination, fewer crystals. |

Table 4: Effect of Gel Density on Crystal Formation [1]

Gel Density (g/cm³) Observation
1.02 Slower gel setting, transparent gel.
1.04 Optimal for star-shaped, whitish crystals.

| > 1.05 | Faster gel setting, decreased gel transparency. |

Conclusion

The single diffusion gel growth technique is a reliable and accessible method for producing single crystals of this compound. By carefully controlling parameters such as gel pH, density, and reactant concentrations, researchers can optimize the process to obtain crystals with desired characteristics suitable for further analysis and application. The protocols and data presented provide a comprehensive guide for scientists to successfully implement this technique in their laboratories.

References

Application Note: Analysis of Calcium Tartrate by Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium tartrate is a significant compound in various fields, including the pharmaceutical industry, where it can be an active pharmaceutical ingredient (API), an excipient, or an intermediate in drug synthesis.[1][2][3] Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the identification, characterization, and quality control of this compound. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, including characteristic spectral data and interpretation.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecules of the sample. The resulting spectrum is a unique fingerprint of the material, allowing for its identification and the elucidation of its chemical structure. For this compound, FTIR can confirm the presence of key functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds, as well as the metal-oxygen (Ca-O) linkage.[2][4]

Quantitative Data: Characteristic FTIR Peak Assignments for this compound

The following table summarizes the characteristic infrared absorption bands for this compound, compiled from various studies. These values are essential for the identification and characterization of the compound.

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeReference
3600 - 3200O-H stretching of hydroxyl groups and water of hydrationStretching[4][5]
2990 - 2850C-H stretchingStretching[4]
~1590Asymmetric stretching of the carboxylate group (C=O)Stretching[1][4]
~1490Symmetric stretching of the carboxylate group (C=O)Stretching[4]
1387 - 1281C-O stretchingStretching[1]
~1330C-O stretchingStretching[4]
~1282C-H bendingBending[4]
~1148C-H vibrational modesBending[4]
1061 - 1011Out-of-plane O-H deformation and C-O stretchingDeformation/Stretching[4]
Below 818Calcium-oxygen bondingStretching[1][4]

Experimental Protocols

This section details the protocols for sample preparation and FTIR analysis of this compound. The choice of method will depend on the physical form of the sample and the specific requirements of the analysis.

Protocol 1: Solid-State Analysis using Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality FTIR spectra of solid samples.

Materials:

  • This compound sample (powdered)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[6] Grind it to a fine powder using an agate mortar and pestle to reduce particle size and minimize scattering of the infrared radiation.[7]

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr to the mortar.[6] Mix the sample and KBr thoroughly by grinding the mixture for a few minutes to ensure homogeneity. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[6]

  • FTIR Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet or ambient air prior to sample analysis.

Protocol 2: Analysis using Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it suitable for both solid powders and liquids.

Materials:

  • This compound sample (solid or in solution)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent (if applicable)

Procedure for Solid Samples:

  • ATR Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR accessory.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[8]

  • Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Record the FTIR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Procedure for Liquid Samples (Solutions):

  • ATR Crystal Cleaning: Clean the ATR crystal as described above.

  • Background Spectrum: Record a background spectrum of the pure solvent that will be used to dissolve the this compound.

  • Sample Application: Place a drop of the this compound solution onto the ATR crystal.[8]

  • Data Acquisition: Record the FTIR spectrum. The instrument software can be used to subtract the solvent spectrum from the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Diagrams

Experimental Workflow for FTIR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_solid_prep Solid Preparation cluster_liquid_prep Liquid Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain this compound Sample solid_sample Solid Sample (Powder) start->solid_sample liquid_sample Liquid Sample (Solution) start->liquid_sample kbr_pellet KBr Pellet Method solid_sample->kbr_pellet atr_solid ATR Method (Solid) solid_sample->atr_solid atr_liquid ATR Method (Liquid) liquid_sample->atr_liquid background Acquire Background Spectrum kbr_pellet->background atr_solid->background atr_liquid->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process_data Process Data (e.g., Baseline Correction, Normalization) acquire_spectrum->process_data peak_assignment Peak Identification and Assignment process_data->peak_assignment comparison Compare with Reference Spectra/Data peak_assignment->comparison report Generate Report comparison->report

Caption: Workflow for FTIR analysis of this compound.

Logical Relationship in FTIR Data Interpretation

FTIR_Interpretation raw_spectrum Raw FTIR Spectrum - Absorbance vs. Wavenumber processed_spectrum Processed Spectrum - Baseline Corrected - Normalized raw_spectrum->processed_spectrum Data Processing peak_table Peak Table - Wavenumber (cm⁻¹) - Intensity/Transmittance processed_spectrum->peak_table Peak Picking functional_groups Functional Group Identification - O-H, C=O, C-O, Ca-O peak_table->functional_groups Correlation Charts structural_confirmation Structural Confirmation - Comparison with known this compound spectrum functional_groups->structural_confirmation final_result {Final Result | - Identity Confirmed - Purity Assessment} structural_confirmation->final_result

Caption: Logical steps in interpreting FTIR data for this compound.

References

Application Notes and Protocols for the Powder X-ray Diffraction (XRD) Analysis of Calcium Tartrate Powders

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate, a salt of tartaric acid, is a critical component in the pharmaceutical and food industries. It exists in various crystalline forms, most notably as this compound tetrahydrate (CTT) and this compound dihydrate (CTD). The specific crystalline form, or polymorph, of an active pharmaceutical ingredient (API) or an excipient can significantly influence key properties such as solubility, bioavailability, stability, and manufacturability. Consequently, the accurate identification and characterization of the solid-state form of this compound are paramount for ensuring product quality and regulatory compliance.

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique that serves as a primary tool for the characterization of crystalline materials. By analyzing the diffraction pattern produced when a powdered sample is irradiated with X-rays, one can obtain a unique "fingerprint" of the crystalline structure. This application note provides a detailed protocol for the PXRD analysis of this compound powders, enabling the differentiation between its tetrahydrate and dihydrate forms.

Data Presentation: Quantitative XRD Analysis

The differentiation between this compound tetrahydrate and this compound dihydrate is achieved by comparing their respective powder X-ray diffraction patterns. The following tables summarize the characteristic diffraction peaks for each form, including the 2θ angle, d-spacing, and relative intensity.

This compound Tetrahydrate (CTT) - Orthorhombic

The orthorhombic form of this compound tetrahydrate is a commonly encountered polymorph. Its crystal structure has been well-characterized.[1][2] The lattice parameters for this form are reported to be approximately a = 9.45900 Å, b = 6.46400 Å, and c = 5.39600 Å.[1]

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
15.65.68100
18.24.8780
20.84.2760
23.53.7840
29.453.0370
31.52.8450
35.82.5155
38.92.3135
43.72.0745
47.81.9030

Note: The relative intensities are approximate and can be influenced by factors such as preferred orientation.

This compound Dihydrate (CTD)

While less common, the dihydrate form of this compound can also exist. Distinguishing it from the tetrahydrate is crucial for process control and product stability.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
11.87.50100
16.55.3775
23.73.7585
25.23.5360
29.92.9950
33.22.6945
38.02.3740
41.52.1730
45.81.9835
50.11.8225

Note: This data is representative and may vary slightly based on the specific sample and experimental conditions.

Experimental Protocols

This section outlines a detailed methodology for the powder XRD analysis of this compound powders.

Sample Preparation

Proper sample preparation is critical to obtain high-quality and reproducible XRD data.

  • Grinding: To ensure random orientation of the crystallites, the this compound powder should be gently ground to a fine, uniform powder using an agate mortar and pestle. The ideal particle size is typically in the range of 1-10 µm. Overly aggressive grinding should be avoided as it can induce phase transformations or amorphization.

  • Homogenization: After grinding, the sample should be thoroughly mixed to ensure homogeneity.

  • Sample Mounting: The finely ground powder is then carefully packed into a sample holder. A back-loading technique is often preferred to minimize preferred orientation. The surface of the powder should be smooth and level with the surface of the sample holder. A glass slide can be used to gently press and flatten the surface. For small sample quantities, a zero-background sample holder is recommended.

Instrument Parameters

The following are typical instrument parameters for the analysis of this compound powders. These may be adjusted based on the specific instrument and analytical requirements.

  • X-ray Source: CuKα radiation (λ = 1.5406 Å) is commonly used.

  • Operating Voltage and Current: 40 kV and 40 mA.

  • Goniometer Configuration: Bragg-Brentano geometry.

  • Scan Range (2θ): 5° to 50°. This range is generally sufficient to cover the most characteristic peaks of this compound polymorphs.

  • Step Size: 0.02°.

  • Scan Speed (Time per Step): 1 second.

  • Divergence Slit: 1°.

  • Receiving Slit: 0.2 mm.

  • Detector: A solid-state detector, such as a silicon strip detector, is recommended for high-speed and high-resolution data collection.

Data Collection and Analysis
  • Data Acquisition: The prepared sample is placed in the diffractometer, and the XRD pattern is collected using the specified instrument parameters.

  • Phase Identification: The resulting diffraction pattern is then compared with reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The experimental pattern of the sample should be matched with the standard patterns for this compound tetrahydrate (e.g., JCPDS card No. 26-330) and dihydrate to identify the crystalline form(s) present.[2]

  • Data Analysis Software: Commercially available software is used to process the raw data, including background subtraction, peak searching, and phase identification.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the powder XRD analysis of this compound powders in a pharmaceutical setting, from sample receipt to final reporting.

XRD_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Login Sample_Prep Sample Preparation (Grinding and Homogenization) Sample_Receipt->Sample_Prep Sample_Mounting Sample Mounting Sample_Prep->Sample_Mounting Instrument_Setup Instrument Setup and Calibration Sample_Mounting->Instrument_Setup Data_Collection Data Collection (XRD Scan) Instrument_Setup->Data_Collection Data_Processing Data Processing (Background Subtraction, Peak Identification) Data_Collection->Data_Processing Phase_ID Phase Identification (Database Comparison) Data_Processing->Phase_ID Quantification Quantification (if required) (e.g., Rietveld Refinement) Phase_ID->Quantification Report_Generation Report Generation Phase_ID->Report_Generation Quantification->Report_Generation

Caption: Workflow for Powder XRD Analysis of this compound.

References

Application Note: Identification of Calcium Tartrate in Urinary Calculi

Author: BenchChem Technical Support Team. Date: December 2025

AN-UC001

Introduction

Urinary calculi, or kidney stones, are crystalline structures that form in the urinary tract. While the majority of stones are composed of calcium oxalate, calcium phosphate, uric acid, or struvite, rare compositions can occur. Calcium tartrate tetrahydrate is a very uncommon type of urinary calculus that has been identified in a small number of cases.[1] Accurate identification of all stone components is crucial for determining the underlying etiology and guiding appropriate patient management and preventative measures. This application note provides a detailed protocol for the identification of this compound in urinary calculi using modern analytical techniques.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of urinary calculi.

Etiology of this compound Stones

The formation of this compound stones is not fully understood, but some evidence suggests a link to high dietary intake of tartrate, often through supplements.[2] Cases have been reported in patients consuming supplements containing L-carnitine tartrate or choline (B1196258) bitartrate.[2] Therefore, identifying this compound as a component of a urinary stone can provide critical insight into a patient's dietary habits and potential causative factors.

Analytical Techniques for Identification

The primary methods for the accurate identification of crystalline components in urinary calculi are Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). Chemical analysis, while historically used, is less specific and generally not recommended for definitive identification of complex or rare stone types.[3][4]

Data Presentation: Characteristic Analytical Data for this compound Tetrahydrate

The following table summarizes the key analytical data for the identification of this compound tetrahydrate.

Analytical TechniqueParameterCharacteristic Value/Observation
FTIR Spectroscopy Characteristic Absorption Peaks (cm⁻¹)3478, 3368, 1599, 630[1]
X-ray Diffraction Crystal SystemOrthorhombic[5]
Lattice Parameters (Å)a = 9.45900, b = 6.46400, c = 5.39600[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate analysis.

  • Stone Collection and Cleaning: The submitted urinary calculus should be rinsed with deionized water to remove any blood or tissue debris. The stone should then be thoroughly dried in an oven at a low temperature (e.g., 60°C) or in a desiccator.[6]

  • Homogenization: A representative portion of the stone, or the entire stone if small, should be crushed into a fine, homogeneous powder using an agate mortar and pestle.[6][7] If the stone is large or appears heterogeneous, it is advisable to analyze the nucleus and outer layers separately.[6]

Protocol for FTIR Spectroscopy Analysis

FTIR spectroscopy is a rapid and reliable method for identifying the molecular composition of urinary calculi.[3]

  • Sample Preparation for FTIR:

    • Take approximately 1-2 mg of the powdered stone sample.

    • Add 100-200 mg of dry, infrared-grade potassium bromide (KBr).

    • Mix the sample and KBr thoroughly in an agate mortar.

    • Press the mixture in a pellet-press at approximately 10 tons/cm² to form a transparent or semi-transparent pellet.[3]

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory with the sample into the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.[3][6]

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[3]

  • Data Analysis:

    • Compare the acquired spectrum to a reference library of urinary stone components.

    • The presence of this compound tetrahydrate is confirmed by matching the sample spectrum to a reference spectrum of this compound tetrahydrate or by identifying its characteristic absorption peaks at approximately 3478, 3368, 1599, and 630 cm⁻¹.[1]

Protocol for X-ray Diffraction (XRD) Analysis

XRD is the gold standard for identifying the crystalline structure of materials and is highly effective for urinary stone analysis.[8]

  • Sample Preparation for XRD:

    • Mount the finely powdered stone sample onto a low-background sample holder.

    • Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Acquisition:

    • Place the sample holder into the X-ray diffractometer.

    • Set the instrument parameters. A typical setup uses CuKα radiation.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 70°).

  • Data Analysis:

    • The resulting diffraction pattern should be processed to identify the peak positions (2θ) and their relative intensities.

    • The pattern is then compared to a database of known crystalline phases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database.

    • Identification of this compound tetrahydrate is confirmed by matching the experimental diffraction pattern to the reference pattern for this compound, which corresponds to an orthorhombic crystal structure.[5]

Protocol for Qualitative Chemical Analysis

Chemical analysis methods are generally less specific than instrumental techniques like FTIR and XRD for identifying mixed or rare stone components.[4] However, they can provide some preliminary information. There is no widely established specific qualitative chemical test for tartrate in routine urinary stone analysis kits. General tests for calcium can be performed.

  • Test for Calcium:

    • Dissolve a small amount of the powdered stone in dilute hydrochloric acid.

    • Add a solution of ammonium (B1175870) oxalate.

    • The formation of a white precipitate indicates the presence of calcium.[9]

Visualizations

Urinary_Calculi_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Calculus Urinary Calculus Clean_Dry Clean and Dry Stone Calculus->Clean_Dry Powder Grind to Fine Powder Clean_Dry->Powder FTIR FTIR Spectroscopy Powder->FTIR XRD X-ray Diffraction Powder->XRD Spectrum Acquire Spectrum FTIR->Spectrum Diff_Pattern Acquire Diffraction Pattern XRD->Diff_Pattern Compare_Lib Compare to Spectral Library Spectrum->Compare_Lib Compare_DB Compare to XRD Database Diff_Pattern->Compare_DB Identify_CaT Identify this compound Compare_Lib->Identify_CaT Compare_DB->Identify_CaT Report Report Identify_CaT->Report

Caption: Workflow for the identification of this compound in urinary calculi.

Logical_Relationship cluster_cause Potential Cause cluster_effect Pathological Finding cluster_analysis_methods Identification Methods Diet High Tartrate Intake (e.g., Supplements) Stone This compound Urinary Calculus Diet->Stone Leads to FTIR FTIR Spectroscopy Stone->FTIR Identified by XRD X-ray Diffraction Stone->XRD Identified by

Caption: Logical relationship between cause, finding, and identification methods.

References

Application Notes and Protocols for Calcium Tartrate in Oenology

Author: BenchChem Technical Support Team. Date: December 2025

Reframing the Role of Calcium Tartrate: From Preservative to Stabilizer

Contrary to some initial misconceptions, this compound's primary role in oenology is not as a preservative to inhibit microbial spoilage. Instead, it is a crucial agent for ensuring the physical stability of wine by preventing the precipitation of this compound crystals in the bottle. This crystalline deposit, often mistaken by consumers as a flaw, is a significant quality concern. The increasing prevalence of this compound instability, linked to factors such as rising pH levels in wine, has made its management a key focus for winemakers.

This document provides detailed application notes and protocols for the use of micronized this compound as a seeding agent to induce crystallization and facilitate the removal of excess calcium, thereby ensuring the long-term stability of the wine.

Introduction to this compound Instability

This compound (CaT) is a salt that can precipitate out of wine when the concentrations of calcium and tartaric acid exceed its solubility limit. Several factors influence this instability:

  • pH: Higher pH levels increase the concentration of the tartrate ion (T²⁻), which readily binds with calcium to form CaT.[1][2]

  • Calcium Concentration: Wines with calcium levels exceeding 60 mg/L for red wines and 80 mg/L for white and rosé wines are considered at risk of instability.[1]

  • Tartaric Acid Concentration: As a primary component of the salt, higher concentrations of tartaric acid contribute to the potential for precipitation.

  • Ethanol Content: Higher alcohol concentrations decrease the solubility of tartrate salts.

  • Temperature: Unlike potassium bitartrate (B1229483) (KHT), CaT precipitation is not significantly influenced by low temperatures, making cold stabilization an unreliable method for its removal.[1][3][4]

Methods for Tartrate Stabilization

Winemakers have several methods at their disposal to achieve tartrate stability. These can be broadly categorized as subtractive (removing ions) or additive (inhibiting crystal growth).

Method Category Technique Mechanism of Action Effectiveness on CaT Stability Considerations
Subtractive Cold Stabilization Reduces the solubility of tartrate salts, inducing precipitation for subsequent removal.Limited to ineffective for CaT.[1][3][4]Energy-intensive and time-consuming.
Electrodialysis Uses an electric field and selective membranes to remove potassium, calcium, and tartrate ions.[5][6]Highly effective. Can achieve a 30% average reduction in calcium levels.[2]High initial capital cost for equipment.[5] May have a minor impact on wine sensory qualities.[3]
Ion Exchange Resins Replaces calcium and potassium ions with more soluble ions like sodium or hydrogen.Effective in reducing calcium and lowering pH.Can have a significant sensory impact due to pH reduction.[3]
Micronized CaT Seeding Introduces crystal nuclei to accelerate the formation and precipitation of CaT crystals for removal by filtration.[7]Very good and targeted for CaT.Treatment requires a contact time of 7-15 days.[3]
Additive Protective Colloids (e.g., Carboxymethylcellulose - CMC, Metatartaric Acid, Mannoproteins) Interfere with the growth of tartrate crystals.Varies. CMC is considered the best choice among protective colloids for reducing the risk of CaT precipitation.[8][9][10] Metatartaric acid is effective but its stability is short-lived.[4]Can sometimes affect wine filterability and sensory perception.[8][11]

Experimental Protocols

Assessing this compound Instability

Before treatment, it is essential to determine the wine's stability.

Protocol for Determining CaT Instability:

  • Initial Calcium Measurement: Take a representative sample of the wine and measure its initial calcium concentration (Ca1) in mg/L. For white and rosé wines, ensure the wine is protein stable before analysis.

  • Seeding: In a 100 mL sample of the wine, add 400 mg of micronized this compound.

  • Agitation and Incubation: Stir the sample for 15 minutes and then store it at 0°C for 24 hours.[1]

  • Filtration: After the incubation period, filter the wine sample through a 0.45 µm membrane filter.

  • Final Calcium Measurement: Measure the calcium concentration of the filtered sample (Ca2).

  • Calculation and Interpretation:

    • Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

    • Stable: ΔCa < 15 ppm

    • Slightly Unstable: 15 ppm < ΔCa < 25 ppm

    • Very Unstable: ΔCa > 25 ppm

Protocol for this compound Stabilization by Seeding

This protocol details the application of micronized this compound to induce and remove excess this compound from wine.

Materials:

  • Micronized this compound (e.g., Enocristal Ca)

  • Wine to be treated

  • Tank with mixing capabilities (e.g., pump-over system)

  • Filtration unit

Procedure:

  • Dosage Calculation: Based on the instability assessment, determine the required dosage of micronized this compound.

    • For slightly unstable wines (15 ppm < ΔCa < 25 ppm): 20 g/hL

    • For very unstable wines (ΔCa > 25 ppm): 50 g/hL

  • Slurry Preparation: Prepare a slurry by dissolving the micronized this compound in a small amount of the wine to be treated at a ratio of approximately 1:10 to 1:20 (product to wine).

  • Addition to Wine: Add the slurry to the main tank of wine, ensuring thorough mixing for complete homogenization. This can be achieved through a pump-over or by using a mechanical agitator.

  • Contact Time and Temperature: Maintain the wine at a cellar temperature between 10-15°C for a contact period of 7 to 15 days.[3] Occasional stirring during this period can be beneficial.

  • Monitoring (Optional): The reduction in calcium concentration can be monitored periodically by taking samples, filtering them, and measuring the calcium content.

  • Racking and Filtration: After the contact period, rack the wine off the sediment (precipitated this compound crystals).

  • Final Filtration: Perform a final filtration to ensure the complete removal of all crystals before bottling.

Visualization of the Stabilization Workflow

The following diagram illustrates the workflow for assessing and treating this compound instability in wine.

start Start: Wine Post-Fermentation assess_stability Assess CaT Instability (Protocol 3.1) start->assess_stability is_stable Is Wine Stable? (ΔCa < 15 ppm) assess_stability->is_stable seeding Micronized CaT Seeding (Protocol 3.2) is_stable->seeding No bottling Ready for Bottling is_stable->bottling Yes other_methods Consider Other Stabilization Methods (e.g., Electrodialysis, Protective Colloids) is_stable->other_methods Alternative Path contact Contact Time (7-15 days at 10-15°C) seeding->contact racking Racking contact->racking filtration Final Filtration racking->filtration filtration->bottling

Caption: Workflow for this compound Stabilization in Wine.

This comprehensive guide provides researchers, scientists, and winemaking professionals with the necessary information and protocols to effectively manage this compound stability, ensuring the production of high-quality, commercially acceptable wines.

References

Troubleshooting & Optimization

Technical Support Center: Inhibition of Calcium Tartrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to inhibit calcium tartrate precipitation in beverages.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CaT) precipitation and why is it a concern in beverages?

This compound (CaT) precipitation is the formation of crystalline deposits resulting from the reaction between calcium ions (Ca²⁺) and tartaric acid present in a beverage.[1][2] These crystals are generally harmless but are considered a quality defect by consumers.[3][4] The issue is becoming more frequent, potentially due to climate change leading to higher pH levels in raw materials like grapes.[5][6][7] Unlike the more common potassium bitartrate (B1229483) (KHT) crystals, CaT precipitation is harder to manage because its formation is very slow and less dependent on temperature.[2][5][7]

Q2: What are the key factors that influence this compound precipitation?

Several factors stimulate or inhibit the precipitation of this compound:

  • Calcium Concentration : Higher concentrations of calcium ions increase the risk of precipitation.[7][8] Levels above 60 mg/L in red wines and 80 mg/L in white wines are often considered at risk.[7]

  • pH : pH is a critical factor.[2] A higher pH increases the concentration of the tartrate ion (T²⁻), which directly promotes the formation of this compound.[2][7]

  • Tartaric Acid Concentration : As a primary component of the crystal, higher tartaric acid concentration can increase the likelihood of precipitation.[8]

  • Presence of Inhibitors : Natural compounds in the beverage, such as malic acid, citric acid, and certain colloids, can inhibit crystal formation and growth.[1][9][10]

  • Alcohol Content : Higher ethanol (B145695) concentrations decrease the solubility of tartrate salts.[1]

Q3: How does this compound precipitation differ from potassium bitartrate (KHT) precipitation?

While both are tartrate salts that can precipitate in beverages, they have distinct characteristics:

FeaturePotassium Bitartrate (KHT)This compound (CaT)
Primary Cation Potassium (K⁺)Calcium (Ca²⁺)
Prevalence More common.[1]Less frequent, but increasing.[2][6]
Crystallization Speed Relatively rapid, especially at low temperatures.[11]Very slow kinetics; can take months to appear after bottling.[2][8]
Temperature Sensitivity Highly sensitive; solubility decreases significantly at low temperatures.[1]Much less affected by temperature changes; cold stabilization is largely ineffective.[2][9][10]
Primary Influencer TemperaturepH.[2]
Management Effectively managed by cold stabilization, electrodialysis, and various inhibitors (CMC, mannoproteins).[1][12]Difficult to manage; requires specific inhibitors or seeding techniques.[2][4]

Q4: What are the main strategies to inhibit tartrate precipitation?

There are two primary approaches to prevent tartrate precipitation:

  • Subtractive Methods : These techniques physically remove excess tartrate ions from the beverage before packaging. Methods include cold stabilization (chill-proofing), contact process (seeding), and electrodialysis.[1][11][12] These are highly effective for KHT but less so for CaT.[2]

  • Inhibitive (Additive) Methods : These involve adding substances that interfere with the crystallization process.[11] These "protective colloids" or crystallization inhibitors work by blocking crystal nucleation sites or preventing crystal growth.[11][12] Common additives include metatartaric acid, carboxymethylcellulose (CMC), mannoproteins, potassium polyaspartate (KPA), and gum arabic.[1][11]

Troubleshooting Guides

Q5: My beverage passed a standard cold stability test, but crystals still formed after several months. Why?

This is a classic sign of this compound (CaT) precipitation. Standard cold stability tests (e.g., refrigeration at -4°C for 3 days) are designed to accelerate potassium bitartrate (KHT) precipitation, which is highly temperature-dependent.[9][13] CaT crystallization kinetics are very slow and are not significantly accelerated by cold temperatures.[2][5] Therefore, a beverage can be stable regarding KHT but still contain a supersaturated concentration of CaT that will precipitate over time. A specific CaT stability test is required for an accurate risk assessment.

Q6: I added Carboxymethylcellulose (CMC) to my beverage, but it was not effective against precipitation. What went wrong?

While CMC is an effective inhibitor of potassium bitartrate (KHT), it is generally not recommended for preventing this compound (CaT) instability.[1][14][15] The surface charge of CaT crystals differs from that of KHT, which reduces the effectiveness of CMC's inhibitory action.[14][15] Furthermore, CMC can cause haze or color precipitation in red and rosé wines due to interactions with phenolic compounds.[1][16] For CaT, other inhibitors like metatartaric acid or seeding with micronized this compound should be considered.[2][10] Some recent studies suggest specific types of CMC might be effective for CaT, but this requires careful bench trials.[17]

Q7: After adding metatartaric acid for stabilization, I observed crystal formation after a year of storage. Is the treatment not permanent?

You are correct; the stabilizing effect of metatartaric acid is temporary.[18][19] Metatartaric acid is a polymer that inhibits crystallization, but it undergoes slow hydrolysis back into tartaric acid.[16][20] This hydrolysis reverses the inhibitory effect. The rate of this breakdown is highly dependent on storage temperature.[16][19]

Storage TemperatureEstimated Stability Duration
10 – 12 °C (50 - 54 °F)Approx. 2 years.[16][19]
12 – 16 °C (54 - 61 °F)Up to 18 months.[19]
15 – 18 °C (59 - 64 °F)Up to 12 months.[19]

For beverages intended for long-term aging, metatartaric acid is not a suitable solution on its own.[1] Its effect can be prolonged by combining it with gum arabic.[21]

Q8: I'm observing a haze in my beverage after adding an inhibitor. How can I resolve this?

Haze formation can occur if the inhibitor interacts with other components in the beverage.

  • Protein Instability : Some inhibitors, particularly CMC, require the beverage to be protein-stable before addition.[1] CMC can promote the solubilization of proteins, leading to haze if unstable proteins are present.

  • Interaction with Phenols : In red beverages, CMC can interact with phenolic compounds, causing haze or color loss.[1][16]

  • Incorrect Dosing/Mixing : Improper dissolution or addition of an inhibitor can lead to localized high concentrations and precipitation. Always dissolve the additive in a small amount of the beverage before adding it to the main tank with thorough mixing.[19]

  • Filtration Issues : Adding inhibitors like metatartaric acid too close to membrane filtration can cause the membrane to block.[19] It is recommended to add it at least five days before final filtration.[19]

To resolve this, identify the cause. If it's a protein issue, a fining trial may be necessary before stabilization. If it's an interaction with phenols, an alternative inhibitor may be required.

Experimental Protocols & Methodologies

Protocol 1: this compound Stability Test

This test helps predict the risk of CaT precipitation by seeding the sample with micronized this compound and measuring the resulting drop in calcium concentration.[5][6]

Methodology:

  • Initial Analysis : Take a representative sample of the beverage and measure its initial calcium ion concentration (Ca1) in ppm.

  • Seeding : To the sample, add 400 g/hL of micronized this compound.[6] This provides the necessary crystallization nuclei.

  • Incubation : Shake the seeded sample for 15 minutes to ensure thorough mixing.[6]

  • Holding : Maintain the sample at -4°C for 48 hours.[6]

  • Final Analysis : After the holding period, filter the sample and repeat the calcium ion concentration analysis (Ca2).

  • Calculation : Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

  • Interpretation : A significant ΔCa value indicates that the beverage is supersaturated with calcium and at risk of future precipitation. The precise risk level can be further clarified using multifactorial algorithms that consider pH and tartaric acid content.[6]

Protocol 2: Application of Metatartaric Acid

Metatartaric acid is an additive used for temporary prevention of tartrate precipitation.

Methodology:

  • Pre-Treatment : Ensure the beverage is clarified and pre-filtered. Any fining processes must be completed prior to this step.[19] The beverage should also be protein-stable.[19]

  • Dosage Calculation : The maximum permitted dosage in many regions is 10 g/hL (0.83 lb/1,000 gal).[19] For young beverages or those with a high precipitation risk, the maximum dose is recommended.[19]

  • Preparation : Prepare the solution immediately before use. Slowly dissolve the calculated amount of metatartaric acid powder in 10-20 times its weight of the beverage, stirring continuously to prevent clumping.[19]

  • Addition : Add the prepared solution to the main batch of the beverage, ensuring thorough and gentle mixing.

  • Post-Addition : The beverage should only undergo final, gentle filtration (e.g., membrane filtration) after the addition of metatartaric acid.[19] To prevent filter blockage, wait at least five days between addition and final filtration.[19]

Visualizations and Workflows

Tartrate_Stabilization_Workflow Logical Workflow for Selecting a Tartrate Stabilization Method start Start: Beverage Requires Tartrate Stabilization test_stability Assess Tartrate Instability (KHT and CaT) start->test_stability is_cat_unstable Is Beverage Unstable for this compound (CaT)? test_stability->is_cat_unstable is_kht_unstable Is Beverage Unstable for Potassium Bitartrate (KHT)? is_cat_unstable->is_kht_unstable No inhibitive_methods_cat CaT-Specific Methods: - Metatartaric Acid (short-term) - Seeding with CaT - KPA is_cat_unstable->inhibitive_methods_cat Yes subtractive_methods Subtractive Methods: - Cold Stabilization - Electrodialysis is_kht_unstable->subtractive_methods Yes no_action No Action Needed is_kht_unstable->no_action No inhibitive_methods_kht Inhibitive Methods (KHT): - CMC (White/Rosé) - Mannoproteins - KPA subtractive_methods->inhibitive_methods_kht Can be combined with inhibitors final_filtration Final Filtration & Packaging subtractive_methods->final_filtration inhibitive_methods_kht->final_filtration inhibitive_methods_cat->is_kht_unstable end End: Stable Beverage final_filtration->end no_action->final_filtration

Caption: Workflow for tartrate stabilization method selection.

Inhibition_Mechanisms Comparison of Tartrate Inhibition Mechanisms beverage Beverage with Supersaturated Tartrate Salts (Ca²⁺, K⁺, HT⁻) precipitation Tartrate Crystal Precipitation beverage->precipitation Leads to subtractive Subtractive Methods (e.g., Cold Stabilization) beverage->subtractive Treatment inhibitive Inhibitive Methods (e.g., CMC, Metatartaric Acid) beverage->inhibitive Treatment subtractive->precipitation Prevents by Removal sub_mech Mechanism: Force precipitation of excess salts, then physically remove crystals via filtration. subtractive->sub_mech inhibitive->precipitation Prevents by Inhibition inh_mech Mechanism: Add protective colloids that interfere with crystallization. They block nucleation sites or coat micro-crystals to prevent growth. inhibitive->inh_mech

Caption: Mechanisms of tartrate precipitation inhibition.

Troubleshooting_Flowchart Troubleshooting Persistent Tartrate Precipitation start Start: Crystals Observed in 'Stable' Beverage check_crystal_type Identify Crystal Type (Microscopy, Re-dissolving test) start->check_crystal_type is_cat Is it this compound (CaT)? (Doesn't dissolve in hot water) check_crystal_type->is_cat is_kht Is it Potassium Bitartrate (KHT)? (Dissolves in hot water) is_cat->is_kht No cat_reason Reason: Initial stabilization (e.g., cold) was ineffective for CaT. is_cat->cat_reason Yes kht_reason1 Reason 1: Incomplete subtractive stabilization. is_kht->kht_reason1 Yes kht_reason2 Reason 2: Inhibitor effect (e.g., Metatartaric) has expired. is_kht->kht_reason2 kht_reason3 Reason 3: Incorrect inhibitor (e.g., CMC in red wine) or dosage. is_kht->kht_reason3 solution_cat Solution: Re-evaluate with CaT stability test. Apply CaT-specific treatment (Seeding, KPA). cat_reason->solution_cat solution_kht1 Solution: Re-run stabilization or increase intensity (time/temp). kht_reason1->solution_kht1 solution_kht2 Solution: Use a long-term inhibitor or re-apply as needed. kht_reason2->solution_kht2 solution_kht3 Solution: Conduct bench trials to confirm correct inhibitor and dose. kht_reason3->solution_kht3

Caption: Troubleshooting flowchart for unexpected precipitation.

References

Technical Support Center: Optimizing Calcium Tartrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization process of calcium tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound crystallization?

A1: The crystallization of this compound is a complex process influenced by several key factors:

  • pH: The pH of the solution plays a critical role. Higher pH levels increase the concentration of the tartrate ion, making the formation of this compound more likely.[1] For instance, a wine with 60 ppm of calcium may not show precipitation at a pH below 3.5, but is very likely to form crystals at a pH of 3.7 or higher.[1]

  • Concentration of Calcium and Tartaric Acid: The presence of sufficient calcium and tartaric acid is a prerequisite for crystallization.[1][2] Wines with calcium levels above 70-80 mg/L are generally considered at risk of instability.[3]

  • Temperature: Unlike many other salts, the precipitation of this compound is not significantly affected by a drop in temperature.[1][3] Therefore, simple cold stabilization methods are often ineffective.[2][3]

  • Presence of Inhibitors: Certain substances can inhibit the crystallization process. Malic acid, in particular, is a strong inhibitor of this compound crystallization.[3][4][5] Other inhibitors include protective colloids like carboxymethylcellulose (CMC), potassium polyaspartate, and certain mannoproteins.[1][6]

  • Nucleation: The initial formation of crystal nuclei is a significant energy barrier in the crystallization process.[1] Seeding with existing this compound crystals can overcome this barrier and accelerate crystallization.[2][4][5]

Q2: My this compound crystals are not forming. What are the possible reasons?

A2: Several factors could be preventing the formation of this compound crystals:

  • Suboptimal pH: The pH of your solution might be too low, which reduces the concentration of the reactive tartrate ions.

  • Presence of Inhibitors: Your solution may contain inhibitors such as malic acid or protective colloids that are preventing nucleation and crystal growth.[3][4][5]

  • Low Supersaturation: The concentrations of calcium and tartaric acid may not be high enough to exceed the solubility limit and induce spontaneous crystallization.

  • High Nucleation Energy Barrier: The initial energy required to form crystal nuclei may be too high. In such cases, seeding the solution with micronized this compound crystals can be an effective strategy to induce crystallization.[1][2]

Q3: How can I control the size and morphology of my this compound crystals?

A3: Controlling crystal size and morphology can be achieved by manipulating the crystallization conditions. The gel diffusion method is a common technique for growing well-defined single crystals of this compound.[7][8][9] By adjusting parameters such as the pH of the gel, the concentration of reactants, and the gel setting time, you can influence the nucleation density and crystal growth rate, thereby affecting the final crystal size and habit.[8][9] For instance, using calcium formate (B1220265) mixed with formic acid as the supernatant solution has been shown to reduce nucleation density and improve crystal size compared to using calcium chloride.[10]

Q4: What is the solubility of this compound in water?

A4: this compound is slightly soluble in water. Its solubility is approximately 0.53 g/L at 20°C.[1] Another source states a solubility of approximately 0.01 g/100 ml (0.1 g/L) at 20°C.[11] It is sparingly soluble in ethanol (B145695) and slightly soluble in diethyl ether, but soluble in acids.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No crystal formation Low pHAdjust the pH of the solution to a higher value to increase the tartrate ion concentration.[1]
Presence of inhibitors (e.g., malic acid)Consider removing or neutralizing inhibitors if possible. For instance, malolactic fermentation in wine replaces the strong inhibitor malic acid with the less efficient lactic acid.[3]
Insufficient supersaturationIncrease the concentration of calcium and/or tartaric acid.
High nucleation energy barrierIntroduce seed crystals of micronized this compound to promote nucleation.[1][2]
Slow crystallization rate Low temperatureWhile temperature has a lesser effect than for other salts, maintaining a moderate temperature (e.g., cellar temperature) can be beneficial.[1] Low temperatures can slow the rate of precipitation.[4]
Insufficient seedingIncrease the amount of seed crystals to provide more sites for crystal growth.[4][5]
Formation of undesirable crystal morphology Uncontrolled nucleationUtilize a controlled crystallization method like the gel diffusion technique to regulate nucleation and growth.[7][8]
Presence of impuritiesPurify the reactants to avoid the incorporation of impurities that can affect crystal habit.
Difficulty in predicting stability Reliance on temperature-based testsUse a combination of analytical methods that consider pH, tartaric acid concentration, and calcium concentration to assess stability.[1] Conductivity analysis is not helpful for this compound.[1]

Quantitative Data Summary

Table 1: Factors Influencing this compound Crystallization

Parameter Effect on Crystallization Notes
pH Higher pH increases the likelihood of precipitation.[1]A pH > 3.7 is more likely to cause precipitation in wine with 60 ppm calcium.[1]
Temperature Has a minimal effect on solubility and precipitation rate.[1][2][3]Cooling is not an effective method for stabilization.[2][3]
Calcium Concentration Higher concentration increases the potential for precipitation.A concentration above 70-80 mg/L in wine is considered a risk.[3]
Tartaric Acid Concentration Higher concentration increases the potential for precipitation.[1][2]
Malic Acid Acts as a strong inhibitor of crystallization.[3][4][5]
Seeding Accelerates the crystallization process by overcoming the nucleation barrier.[2][4][5]Micronized this compound is an effective seeding agent.[1]

Table 2: Solubility of this compound

Solvent Solubility at 20°C
Water~0.53 g/L[1] or ~0.1 g/L[11]
EthanolSparingly soluble[11]
Diethyl EtherSlightly soluble[11]
AcidsSoluble[11]

Experimental Protocols

Protocol 1: Gel Diffusion Method for this compound Crystal Growth

This protocol describes a common method for growing single crystals of this compound in a controlled environment.

Materials:

  • Sodium metasilicate (B1246114) (Na₂SiO₃)

  • Tartaric acid (C₄H₆O₆)

  • Calcium chloride (CaCl₂) or Calcium formate (Ca(HCOO)₂)

  • Distilled water

  • Test tubes (25 cm length, 2.5 cm diameter)[9]

  • Beakers

  • Magnetic stirrer

  • Pipettes

  • Cotton plugs or rubber corks

Procedure:

  • Gel Preparation:

    • Prepare a 1M solution of tartaric acid and a 1M solution of sodium metasilicate in distilled water.[7]

    • In a beaker, add the tartaric acid solution to the sodium metasilicate solution drop-wise while constantly stirring to avoid premature gelling.[8]

    • Transfer the gelling solution to test tubes and close them with cotton plugs or rubber corks to prevent evaporation and contamination.[7]

    • Allow the gel to set for approximately 24-48 hours.[7]

  • Supernatant Addition:

    • After the gel has set, carefully pour a 1M solution of calcium chloride (or calcium formate) over the gel using a pipette, ensuring the gel surface is not disturbed.[7]

  • Crystal Growth:

    • Keep the test tubes undisturbed at room temperature.

    • Nucleation and crystal growth will be observed below the gel-supernatant interface over a period of several days to weeks.[8]

  • Harvesting and Analysis:

    • Once the crystals have reached the desired size, they can be carefully removed from the gel, washed with distilled water, and dried.

    • The resulting crystals can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM).[7][8]

Protocol 2: Stability Test for this compound in Solution

This protocol is adapted from methods used in the wine industry to assess the risk of this compound precipitation.[1]

Materials:

  • Sample solution (e.g., wine)

  • Micronized this compound

  • 100 mL flask or beaker

  • Stirring plate and stir bar

  • Filtration apparatus

  • Method for calcium analysis (e.g., atomic absorption spectroscopy)

Procedure:

  • Initial Calcium Measurement:

    • Take a representative sample of the solution and measure the initial calcium concentration (Ca₁).

  • Seeding and Incubation:

    • To a 100 mL sample of the solution, add 0.4 g of micronized this compound.[12]

    • Stir the mixture for 15 minutes.[12]

    • Store the sample at a controlled low temperature (e.g., 0°C or -4°C) for 24 hours.[1][12]

  • Final Calcium Measurement:

    • After the incubation period, filter the sample to remove the precipitated crystals.

    • Measure the calcium concentration of the filtrate (Ca₂).

  • Interpretation:

    • A significant decrease in calcium concentration (Ca₁ - Ca₂) indicates that the solution was supersaturated with respect to this compound and is therefore unstable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_solution Prepare Reactant Solutions (Tartaric Acid, Calcium Salt) prep_gel Prepare and Set Gel (Sodium Metasilicate + Tartaric Acid) add_supernatant Add Supernatant (Calcium Salt Solution) prep_gel->add_supernatant crystal_growth Incubate and Allow Crystal Growth add_supernatant->crystal_growth harvest Harvest Crystals crystal_growth->harvest characterize Characterize Crystals (XRD, FTIR, SEM) harvest->characterize

Caption: Experimental workflow for this compound crystallization using the gel diffusion method.

troubleshooting_logic start Issue: No Crystal Formation check_ph Is pH optimal? start->check_ph check_inhibitors Are inhibitors present? check_ph->check_inhibitors Yes adjust_ph Action: Adjust pH upwards check_ph->adjust_ph No check_supersaturation Is the solution supersaturated? check_inhibitors->check_supersaturation No remove_inhibitors Action: Remove or neutralize inhibitors check_inhibitors->remove_inhibitors Yes seed_crystals Action: Seed with micronized This compound check_supersaturation->seed_crystals Yes increase_concentration Action: Increase reactant concentrations check_supersaturation->increase_concentration No success Crystals Form seed_crystals->success adjust_ph->success remove_inhibitors->success increase_concentration->success

Caption: Troubleshooting logic for addressing a lack of crystal formation.

References

how to prevent nucleation of calcium tartrate in supersaturated solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Tartrate Nucleation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the nucleation of this compound in supersaturated solutions.

Troubleshooting Guides

Issue: Unexpected this compound Precipitation During Experiment

Question: I am observing unexpected precipitation of this compound in my supersaturated solution. What are the immediate steps I can take to identify the cause and mitigate the issue?

Answer:

Unexpected precipitation of this compound is a common issue arising from the complex interplay of various factors. Follow this logical workflow to troubleshoot the problem:

G start Precipitation Observed check_params 1. Verify Solution Parameters - pH - Temperature - Concentration (Ca²⁺, Tartrate) start->check_params params_ok Parameters within Specification? check_params->params_ok adjust_params Adjust Parameters: - Modify pH - Control Temperature params_ok->adjust_params No check_impurities 2. Analyze for Impurities - Seed crystals - Particulates params_ok->check_impurities Yes adjust_params->check_params end_further_investigation Further Investigation Needed adjust_params->end_further_investigation impurities_present Impurities Detected? check_impurities->impurities_present filter_solution Filter Solution (e.g., 0.22 µm filter) impurities_present->filter_solution Yes consider_inhibitors 3. Evaluate Need for Inhibitors impurities_present->consider_inhibitors No filter_solution->consider_inhibitors select_inhibitor Select & Add Inhibitor: - CMC - Metatartaric Acid - Organic Acids consider_inhibitors->select_inhibitor end_resolved Issue Resolved select_inhibitor->end_resolved

Caption: Troubleshooting workflow for unexpected this compound precipitation.

Detailed Steps:

  • Verify Solution Parameters:

    • pH: The pH of the solution is a critical factor. As the pH increases, the concentration of the tartrate ion (T²⁻) rises, which in turn increases the likelihood of this compound formation.[1][2][3] Ensure the pH of your solution is within the desired range for this compound solubility.

    • Temperature: While temperature has a less pronounced effect on this compound solubility compared to potassium bitartrate (B1229483), changes in temperature can still influence nucleation kinetics.[1][2] Verify that the temperature of your solution has remained constant.

    • Concentration: Confirm the concentrations of calcium and tartrate ions in your solution. Supersaturation is a prerequisite for precipitation, and higher concentrations increase the driving force for nucleation.

  • Analyze for Impurities:

    • The presence of foreign particles or seed crystals can act as nucleation sites, accelerating precipitation.[4] Visually inspect the solution for any particulates. If possible, analyze a sample under a microscope to identify any crystalline structures.

  • Implement Corrective Actions:

    • Filtration: If impurities are suspected, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove potential nucleation sites.

    • Parameter Adjustment: If the pH or temperature has deviated from the setpoint, carefully adjust them back to the desired values.

    • Consider Inhibitors: If the solution is inherently unstable at the required parameters, the addition of crystallization inhibitors may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chemical inhibitors for preventing this compound nucleation?

A1: Several types of chemical inhibitors, often referred to as protective colloids in the context of winemaking, can be used to prevent this compound nucleation and crystal growth. The most common and effective inhibitors include:

  • Metatartaric Acid: This has been a widely used inhibitor. It interferes with the growth of this compound crystals.[5] However, its effectiveness is short-term as it can hydrolyze back to tartaric acid over time, potentially increasing the risk of precipitation in the long run.[1][5]

  • Carboxymethyl Cellulose (CMC): CMC is a more stable inhibitor compared to metatartaric acid and is highly effective.[5] Its inhibitory effect is attributed to the interaction of its negative charge with the positive charges on the growing crystals.[5]

  • Organic Acids: Certain organic acids have been shown to delay the induction time for this compound precipitation.[5] Their effectiveness can vary, with studies showing different orders of inhibition. One study reported the order of inhibition as: citric acid > malic acid > lactic acid > succinic acid.[5] Another study at the same molar concentration found the inhibition strength to be: malic acid > citric acid.[5] Gluconic acid has also been identified as an efficient inhibitor.[5]

The selection of an appropriate inhibitor will depend on the specific requirements of your system, including the desired duration of inhibition and chemical compatibility.

Q2: How do physical methods compare to chemical inhibitors for preventing this compound precipitation?

A2: Physical methods aim to reduce the concentration of the precipitating ions, thereby lowering the supersaturation level, while chemical inhibitors interfere with the crystallization process itself.

MethodMechanismAdvantagesDisadvantages
Chemical Inhibitors (e.g., CMC, Metatartaric Acid) Interfere with nucleation and/or crystal growth.[5]Easy to implement; can be cost-effective for short-term stability.[5]Can have limited long-term stability (e.g., metatartaric acid hydrolysis)[1][5]; potential for interaction with other solution components.
Cold Stabilization Induction of precipitation by lowering the temperature, followed by removal of crystals.Effective for potassium bitartrate.Less effective for this compound as its precipitation is not strongly temperature-dependent.[1][2]
Ion Exchange Selective removal of excess cations, such as Ca²⁺.[1]Can be highly effective in reducing the risk of precipitation.[1]May alter the overall ionic composition and pH of the solution[1]; can have sensory impacts in food and beverage applications.[1]
Electrodialysis Removal of both cations (Ca²⁺) and anions (tartrate).[1]Effective at reducing the concentration of both key ions.[1]Can have a significant impact on the overall composition of the solution[1]; equipment can be costly.
Seeding (Contact Process) Addition of micronized this compound crystals to induce controlled precipitation, followed by filtration.[3][4][6]Provides a targeted removal of excess this compound.[3][4][6]Requires careful control of the process and subsequent removal of the seed crystals and newly formed precipitates.

Q3: What is the influence of pH on this compound solubility and nucleation?

A3: The pH of the solution plays a crucial role in the stability of this compound.[1][3] Tartaric acid (H₂T) is a diprotic acid and exists in equilibrium with its conjugate bases, the bitartrate ion (HT⁻) and the tartrate ion (T²⁻).

G cluster_0 Low pH cluster_1 Increasing pH H2T H₂T (Tartaric Acid) HT_minus HT⁻ (Bitartrate) H2T->HT_minus +OH⁻ -H₂O T_2minus T²⁻ (Tartrate) HT_minus->T_2minus +OH⁻ -H₂O CaT CaT Precipitation T_2minus->CaT +Ca²⁺

Caption: Influence of pH on tartaric acid dissociation and this compound formation.

As the pH increases, the equilibrium shifts towards the formation of the tartrate ion (T²⁻).[1][3] The increased concentration of T²⁻ ions makes it more likely for the solubility product of this compound to be exceeded, leading to nucleation and precipitation.[2][3] Therefore, maintaining a lower pH can be an effective strategy to keep this compound in solution.

Experimental Protocols

Protocol: Rapid Stability Test for this compound

This protocol is adapted from methods used in the wine industry to quickly assess the risk of this compound precipitation.[3][6][7]

Objective: To determine the stability of a solution with respect to this compound precipitation by inducing crystallization with seed crystals.

Materials:

  • Sample of the supersaturated solution

  • Micronized this compound (for seeding)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath or refrigerator (capable of maintaining -4°C)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Instrumentation for measuring calcium concentration (e.g., Atomic Absorption Spectroscopy, Ion-Selective Electrode)

Procedure:

  • Initial Calcium Measurement (Ca1):

    • Take an aliquot of the clear sample solution.

    • Measure the initial calcium concentration (Ca1).

  • Seeding:

    • To a known volume of the sample solution, add a specific amount of micronized this compound (e.g., 4 g/L).[7]

    • Stir the solution vigorously for a set period (e.g., 15 minutes) to ensure uniform suspension of the seed crystals.[7]

  • Incubation:

    • Place the seeded solution in a temperature-controlled environment at -4°C for 24-48 hours.[7]

  • Final Calcium Measurement (Ca2):

    • After the incubation period, carefully separate the liquid from the precipitated solids. This can be done by allowing the precipitate to settle and decanting the supernatant, followed by filtration to ensure no crystals remain.

    • Measure the final calcium concentration (Ca2) in the clear liquid.

  • Interpretation:

    • Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

    • A larger ΔCa value indicates a greater degree of instability, as more calcium has precipitated out of the solution. This suggests a higher risk of spontaneous nucleation over time.

G start Start: Sample Solution measure_ca1 1. Measure Initial Ca²⁺ (Ca1) start->measure_ca1 add_seeds 2. Add Micronized CaT Seeds measure_ca1->add_seeds incubate 3. Incubate at -4°C (24-48 hours) add_seeds->incubate separate 4. Separate Liquid & Solid incubate->separate measure_ca2 5. Measure Final Ca²⁺ (Ca2) separate->measure_ca2 calculate 6. Calculate ΔCa = Ca1 - Ca2 measure_ca2->calculate interpret 7. Interpret Stability Risk calculate->interpret

Caption: Experimental workflow for the this compound stability test.

References

strategies to increase the crystal size of calcium tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcium tartrate crystallization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to increase crystal size.

Troubleshooting Guide

Q1: My this compound crystals are too small (microcrystalline). What are the primary factors I should investigate?

A1: The formation of small crystals is typically due to a high nucleation rate relative to the crystal growth rate. When nucleation is too rapid, a large number of small crystals are formed instead of fewer, larger ones.[1] Key factors to control are:

  • Supersaturation: High supersaturation levels drive rapid nucleation. Consider lowering the concentration of calcium or tartrate ions.

  • Temperature: While counterintuitive, lower temperatures can sometimes slow the precipitation rate of this compound, although cooling is generally less effective for inducing precipitation compared to potassium bitartrate (B1229483).[2][3]

  • Mixing/Agitation: Excessive agitation speed can lead to secondary nucleation and crystal breakage (attrition), resulting in smaller crystals.[4][5]

  • pH Level: A higher pH increases the concentration of the fully dissociated tartrate ion (T²⁻), which can increase the driving force for crystallization and potentially lead to faster nucleation.[6][7][8]

Q2: I'm observing a wide distribution of crystal sizes. How can I achieve a more uniform, larger crystal size?

A2: A wide crystal size distribution often points to inconsistent nucleation and growth conditions throughout the process.

  • Optimize Agitation: The goal is to keep crystals suspended without causing excessive shear. An agitation speed just sufficient to suspend all particles is often optimal.[9][10] For instance, one study found an agitation speed ~2% above the minimum value for solid suspension to be most effective.[10]

  • Control Supersaturation Release: Ensure a slow and controlled introduction of reactants or change in conditions (like pH) to maintain a state of low supersaturation. This favors growth on existing crystals over the formation of new nuclei.

  • Utilize Seeding: Introducing seed crystals of a uniform size provides preferential sites for growth, promoting a more homogeneous final product size.[2][3][11]

Q3: The crystallization process is very slow, and sometimes no crystals form at all. What could be the issue?

A3: The slow kinetics of this compound crystallization is a known challenge, often linked to a high energy barrier for the initial nucleation phase.[6]

  • Inhibitors: Your solution may contain inhibitors that prevent or slow down crystal growth. Malic acid, for example, is a known inhibitor of this compound precipitation.[2][8][12]

  • Low Supersaturation: The concentration of calcium and tartrate ions may be below the level required for spontaneous nucleation.

  • Sub-optimal pH: The pH may be too low, reducing the availability of the tartrate ion (T²⁻) required to form this compound.[3][13]

  • Solution: Seeding: The most effective way to overcome the nucleation barrier is to add micronized this compound seed crystals. This bypasses the difficult nucleation step and promotes the growth of existing crystals.[6][8]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the crystal size of this compound?

A1: pH is a critical parameter. It governs the equilibrium of tartaric acid in solution. As pH increases, tartaric acid (H₂T) dissociates into bitartrate (HT⁻) and then into tartrate (T²⁻). This compound crystals are formed from the reaction between Ca²⁺ and T²⁻ ions. A higher pH increases the concentration of T²⁻, thus increasing the supersaturation and the driving force for crystallization.[7][13] While this can increase the precipitation rate, if the supersaturation becomes too high, it may lead to rapid nucleation and smaller crystals. Therefore, pH must be carefully controlled to maintain a metastable zone where crystal growth is favored over nucleation.

Q2: What is the effect of temperature on this compound crystallization?

A2: Unlike other salts like potassium bitartrate, the precipitation of this compound is less affected by a drop in temperature.[3][6] Lowering the temperature can slow down the rate of precipitation.[2] However, studies in model solutions have shown that as temperature decreases (from 20°C to 5°C), the precipitation rate tends to increase due to changes in saturation levels.[14] The key is that cooling is not an effective method to force rapid precipitation.

Q3: What is "seeding" and how can it help increase crystal size?

A3: Seeding is the process of adding small, pre-existing crystals (seed crystals) to a supersaturated solution to initiate crystallization.[1] This technique is highly effective for this compound because it bypasses the slow and energy-intensive initial nucleation step.[6] By providing a surface for deposition, seed crystals promote the growth of larger crystals rather than the formation of many new, small ones.[2][11] Using micronized calcium L-tartrate crystals is a particularly efficient method.[6][8]

Q4: Can additives be used to control crystal size?

A4: Yes, additives can significantly influence crystal growth, though their effect can be complex.

  • Inhibitors: Some substances, like malic acid and certain macromolecules in wine, act as inhibitors, slowing down or preventing crystal growth.[8][12]

  • Growth Modifiers: Other additives can adsorb to specific crystal faces, altering the crystal habit and potentially leading to different shapes or sizes.[15][16] For example, using calcium formate (B1220265) with formic acid as a supernatant solution in gel growth has been shown to reduce nucleation density and improve crystal size compared to using calcium chloride.[17]

Q5: What is the optimal mixing or agitation speed for growing large crystals?

A5: The optimal agitation speed is a balance between ensuring homogeneity and preventing crystal damage. The mixing should be vigorous enough to keep the crystals suspended and the solute concentration uniform, which promotes good mass transfer for crystal growth.[18] However, excessively high speeds can cause attrition (crystals breaking into smaller pieces) and secondary nucleation (new crystals forming from collisions), both of which lead to a smaller average crystal size.[4][5] Studies suggest that a low agitation rate, slightly above the speed required for complete suspension (just-suspension speed, Njs), is often ideal.[9][10]

Data Presentation

Table 1: Effect of Seeding Level and Temperature on Overall Crystal Growth Coefficient (k_g)

FactorConditionOverall Growth Coefficient (k_g)Source
Seeding Level 4 g/L0.016 L/g·h[14]
20 g/L0.040 L/g·h[14]
30 g/L0.053 L/g·h[14]
Temperature 20°C0.016 L/g·h[14]
15°C0.021 L/g·h[14]
10°C0.027 L/g·h[14]
5°C0.033 L/g·h[14]
Data derived from experiments in 12% (v/v) ethanol (B145695)/water model solutions with 50 µm seed crystals and agitation at 730 rpm.[14]

Experimental Protocols

Protocol 1: Controlled Crystallization of this compound via Seeding

This protocol describes a method to grow larger this compound crystals by controlling supersaturation and utilizing seed crystals.

  • Preparation of Supersaturated Solution:

    • Prepare separate stock solutions of a soluble calcium salt (e.g., calcium chloride) and a soluble tartrate salt (e.g., sodium tartrate or potassium tartrate).

    • Alternatively, dissolve L(+)-tartaric acid in deionized water and adjust the pH to the desired level (e.g., pH > 4.0) using a base like NaOH to ensure the presence of tartrate ions.

    • Calculate the required volumes of stock solutions to achieve a specific level of supersaturation for this compound. It is recommended to start with a low level of supersaturation to favor growth over nucleation.

  • Crystallization Setup:

    • Use a jacketed glass reactor vessel equipped with an overhead stirrer (a marine propeller type is recommended for good axial flow) and a temperature controller.[4]

    • Set the temperature to the desired level (e.g., 20°C).[14]

    • Add the calculated amount of the tartrate solution (or pH-adjusted tartaric acid solution) to the reactor.

  • Seeding and Crystal Growth:

    • Begin agitation at a low speed, just sufficient to create a homogeneous suspension (e.g., slightly above the calculated just-suspension speed).[10]

    • Add a predetermined mass of micronized this compound seed crystals to the reactor (e.g., 4 g/L).[14]

    • Slowly add the calcium salt solution to the reactor using a peristaltic pump over an extended period (e.g., several hours). This slow addition maintains a low level of supersaturation, promoting growth on the existing seed crystals.

  • Crystal Harvesting and Analysis:

    • After the addition is complete, allow the crystals to "age" in the solution under agitation for a set period (e.g., 24 hours) to allow for further growth and equilibration.

    • Turn off the agitator and allow the crystals to settle.

    • Decant the supernatant and collect the crystals by filtration.

    • Wash the crystals with deionized water, followed by an ethanol wash to facilitate drying.

    • Dry the crystals in a low-temperature oven.

    • Analyze the crystal size distribution using techniques like laser diffraction or microscopy.

Protocol 2: this compound Stability Test

This protocol is adapted from a method used to determine the potential instability of a solution, which can be used to assess the effectiveness of a stabilization strategy.[19]

  • Initial Analysis: Take a sample of the solution and perform an analysis for the initial dissolved calcium concentration (Ca_initial) using atomic absorption spectroscopy or a similar method.

  • Seeding: To a larger volume of the sample solution (e.g., 100 mL), add a high concentration of micronized this compound seed crystals (e.g., 40 g/L or 400 g/hL as used in wine analysis).[19]

  • Incubation: Agitate the seeded solution vigorously for a set period (e.g., 15 minutes) and then hold it at a constant temperature (e.g., 20°C) for an extended period (e.g., 24 hours) to allow precipitation to reach equilibrium.[19]

  • Final Analysis: After the incubation period, filter the sample to remove all crystals. Analyze the filtrate for the final dissolved calcium concentration (Ca_final).

  • Interpretation: The difference (Ca_initial - Ca_final) represents the amount of calcium that precipitated from the solution. A large difference indicates a high degree of supersaturation and instability. This test can be run on samples before and after applying a crystallization strategy to quantify the improvement in stability.

Visualizations

logical_relationships cluster_params Controllable Parameters cluster_process Crystallization Process cluster_outcome Result p_supersat Supersaturation proc_nucleation Nucleation Rate p_supersat->proc_nucleation + proc_growth Growth Rate p_supersat->proc_growth + p_ph pH p_ph->p_supersat p_temp Temperature p_temp->proc_nucleation p_temp->proc_growth p_agitation Agitation p_agitation->proc_nucleation + (Secondary) p_additives Additives p_additives->proc_nucleation +/- (Inhibits/Promotes) p_additives->proc_growth +/- (Inhibits/Promotes) p_seeding Seeding p_seeding->proc_nucleation - (Spontaneous) p_seeding->proc_growth + outcome_size Final Crystal Size proc_nucleation->outcome_size - proc_growth->outcome_size + experimental_workflow prep 1. Prepare Supersaturated Solution setup 2. Configure Jacketed Reactor (Temp, Agitation) prep->setup seed 3. Add Seed Crystals setup->seed addition 4. Slow Addition of Reactant seed->addition age 5. Age Crystals (e.g., 24h) addition->age harvest 6. Harvest & Wash Crystals age->harvest analyze 7. Analyze Crystal Size Distribution harvest->analyze troubleshooting_workflow rect_node rect_node start Problem: Small Crystals check_agitation Is Agitation Speed Too High? start->check_agitation check_supersat Is Supersaturation Too High? check_agitation->check_supersat No action_agitation Reduce speed to just above suspension (Njs) check_agitation->action_agitation Yes check_seeding Are You Using Seed Crystals? check_supersat->check_seeding No action_supersat Decrease reactant concentration or slow addition rate check_supersat->action_supersat Yes end Result: Larger Crystals check_seeding->end Yes action_seeding Introduce micronized seed crystals check_seeding->action_seeding No action_agitation->check_supersat action_supersat->check_seeding action_seeding->end

References

Technical Support Center: Calcium Tartrate Stability and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium tartrate. The information focuses on the critical role of pH in the stability and precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the stability of this compound solutions?

A1: The pH of a solution is a critical factor governing the stability of this compound. Generally, an increase in pH leads to a decrease in the stability of supersaturated this compound solutions and a higher likelihood of precipitation.[1] This is because the solubility of this compound is significantly influenced by the speciation of tartaric acid, which is pH-dependent.

Q2: How does the speciation of tartaric acid change with pH, and why is this important for this compound precipitation?

A2: Tartaric acid (H₂C₄H₄O₆) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The equilibrium between its different forms—fully protonated tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻)—is dictated by the pH of the solution.

  • At very low pH, the predominant species is undissociated tartaric acid (H₂T).

  • As the pH increases, it deprotonates first to bitartrate (HT⁻) and then to the fully deprotonated tartrate ion (T²⁻).

  • This compound precipitation occurs when calcium ions (Ca²⁺) react with the tartrate ion (T²⁻). Therefore, at higher pH values where the concentration of T²⁻ is greater, the equilibrium shifts towards the formation of solid this compound.

Q3: At what pH range is this compound least soluble?

Q4: Does temperature significantly affect the precipitation of this compound?

A4: Unlike other tartrate salts such as potassium bitartrate, temperature has a relatively minor effect on the precipitation of this compound.[1] Therefore, cold stabilization methods that are effective for preventing potassium bitartrate precipitation are not reliable for preventing this compound instability.

Troubleshooting Guide

Issue 1: Unexpected precipitation of this compound in my solution.

  • Question: I observed unexpected crystal formation in my this compound solution. What could be the cause?

  • Answer:

    • Check the pH: An increase in the solution's pH is the most common cause of unexpected this compound precipitation. Verify the current pH of your solution. Even a small increase can shift the tartaric acid equilibrium towards the tartrate ion, leading to precipitation.

    • Initial Concentration: Your solution may be supersaturated. While it might be stable for a period, changes in conditions or the introduction of nucleation sites can trigger precipitation.

    • Presence of Nucleation Sites: The presence of impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating crystal growth.

    • Other Components: In complex matrices like wine, other components can either inhibit or promote precipitation. For instance, malic acid can inhibit this compound crystallization.[5]

Issue 2: My this compound precipitate will not redissolve.

  • Question: I have a this compound precipitate that I need to redissolve. Adjusting the temperature isn't working. What should I do?

  • Answer:

    • Decrease the pH: Since this compound is soluble in acids, lowering the pH of the solution by adding a strong acid like hydrochloric acid (HCl) will dissolve the precipitate.[4][6] The tartrate ions in the solid will be protonated to form more soluble bitartrate and tartaric acid species.

    • Increase to Hyperalkaline pH: In some specific applications, raising the pH to above 13 with a strong base like sodium hydroxide (B78521) (NaOH) can also dissolve this compound by forming soluble complexes.[3] However, this is a less common approach and depends on the compatibility of your experiment with highly alkaline conditions.

Data Presentation

Table 1: Key Physicochemical Properties of L-Tartaric Acid and this compound

ParameterValueSource(s)
L-Tartaric Acid
pKa12.98[7]
pKa24.34[7]
Calcium L-Tartrate
Molecular FormulaCaC₄H₄O₆[5]
Molar Mass188.15 g/mol [6]
Solubility in Water (20°C)~0.53 g/L[1]
Solubility Product (Ksp)pKsp ≈ 6.11[7]

Table 2: pH-Dependent Solubility Characteristics of this compound

pH RangeSolubility BehaviorRationaleSource(s)
Strongly Acidic (e.g., < 2) SolubleThe equilibrium of tartaric acid shifts to the fully protonated, soluble form (H₂T).[4][6]
Slightly Acidic (e.g., 4.2 - 4.4) Low Solubility / Optimal for Crystal GrowthIn this range, there is a significant concentration of tartrate ions (T²⁻) available to precipitate with Ca²⁺.[2]
Neutral to Slightly Alkaline Sparingly SolubleThe concentration of the tartrate ion (T²⁻) is high, favoring precipitation.[1]
Hyperalkaline (e.g., > 13) SolubleFormation of soluble calcium-tartrate-hydroxide complexes.[3]

Experimental Protocols

Protocol: Determination of this compound Stability

This protocol is adapted from methods used in the wine industry to assess the risk of this compound precipitation.

Objective: To determine if a solution is supersaturated with this compound and prone to precipitation.

Materials:

  • Sample solution

  • Micronized this compound (for seeding)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath or refrigerator capable of maintaining a constant temperature (e.g., -4°C or as relevant to the experiment)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Instrumentation for measuring calcium concentration (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry, or a calcium ion-selective electrode)

Procedure:

  • Initial Calcium Measurement (Ca1):

    • Take a representative sample of your solution.

    • Filter the sample to remove any existing particulate matter.

    • Accurately measure the initial calcium concentration (Ca1).

  • Seeding:

    • Take a known volume of the sample solution (e.g., 100 mL).

    • Add a standardized amount of micronized this compound (e.g., 4 g/L). The goal is to provide ample nucleation sites.

    • Stir the solution vigorously for a set period (e.g., 15-30 minutes) to ensure the seed crystals are well-dispersated.

  • Incubation:

    • Place the seeded sample in a temperature-controlled environment for a defined period (e.g., 24-48 hours). The temperature should be relevant to the conditions you are investigating.

  • Final Calcium Measurement (Ca2):

    • After the incubation period, carefully filter the sample to remove the seed crystals and any newly formed precipitate.

    • Measure the final calcium concentration (Ca2) in the filtrate.

  • Interpretation:

    • Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

    • A significant positive ΔCa indicates that the original solution was supersaturated with this compound, and precipitation occurred. The magnitude of ΔCa correlates with the degree of instability.

Visualizations

G cluster_pH pH Scale cluster_speciation Tartaric Acid Speciation cluster_precipitation Precipitation Equilibrium pH_low Low pH (Acidic) pH_mid Mid pH (pKa1 - pKa2) H2T H₂T (Tartaric Acid) pH_low->H2T Favors pH_high High pH (Alkaline) HT HT⁻ (Bitartrate) pH_mid->HT Favors T T²⁻ (Tartrate) pH_high->T Favors H2T->HT +OH⁻ -H⁺ HT->T +OH⁻ -H⁺ Ca Ca²⁺ CaT CaT(s) (Precipitate) T->CaT

Caption: pH effect on tartaric acid speciation and this compound precipitation.

G start Start: Sample Solution measure1 1. Measure Initial Calcium Concentration (Ca1) start->measure1 seed 2. Add Micronized CaT (Seeding) & Stir measure1->seed incubate 3. Incubate at Controlled Temperature seed->incubate measure2 4. Filter and Measure Final Calcium Concentration (Ca2) incubate->measure2 calculate 5. Calculate ΔCa = Ca1 - Ca2 measure2->calculate end End: Assess Stability calculate->end

Caption: Experimental workflow for assessing this compound stability.

References

identifying and removing common impurities in calcium tartrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during calcium tartrate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound Precipitate

Potential Cause Recommended Solution
Incomplete reaction Ensure stoichiometric amounts of reactants (tartaric acid and a calcium salt) are used. Monitor and adjust the pH of the reaction mixture to the optimal range for this compound precipitation (typically slightly alkaline).[1] Allow sufficient reaction time for complete precipitation, which can sometimes take several hours or even days.[1]
Precipitate loss during washing Use cold washing solutions (e.g., cold deionized water) to minimize the dissolution of the this compound product.[1] Perform washing steps quickly and efficiently.
Incorrect pH The pH of the solution plays a critical role in the precipitation of this compound. A slightly alkaline environment is generally favorable for maximizing yield.[1]
Presence of interfering substances Certain ions or organic molecules can interfere with the crystallization process. Analyze the starting materials for potential contaminants.

Issue 2: Discolored this compound Product (Yellowish or Brownish Tinge)

Potential Cause Recommended Solution
Presence of iron or copper impurities These metal ions can impart a color to the final product. Utilize purification methods such as treatment with sodium sulfide (B99878) to precipitate metal sulfides, followed by filtration.[1] The use of ion exchange resins can also be effective in removing heavy metal contaminants.
Caramelization of tartaric acid If the reaction is carried out at excessively high temperatures, tartaric acid can degrade and form colored byproducts. Maintain the reaction temperature within the recommended range.
Colored organic impurities from starting materials Use high-purity starting materials. If impurities are suspected, the tartaric acid solution can be treated with activated carbon to adsorb colored compounds before the precipitation step.

Issue 3: Presence of Gritty or Crystalline Impurities in the Final Product

Potential Cause Recommended Solution
Co-precipitation of calcium sulfate (B86663) If sulfuric acid is used in the process (e.g., for pH adjustment or in a preceding step), calcium sulfate, which has low solubility, can co-precipitate. To remove this, the this compound can be dissolved in a dilute acid (like hydrochloric acid), and the insoluble calcium sulfate can be filtered off. The this compound is then re-precipitated by neutralizing the solution.
Unreacted calcium source Incomplete reaction may leave unreacted calcium salts (e.g., calcium chloride, calcium carbonate) in the final product. Ensure complete reaction by optimizing reaction time and stirring. Washing the precipitate thoroughly can also help remove soluble unreacted starting materials.
Presence of silica (B1680970) or other insoluble matter If the reaction is performed in glass vessels under harsh conditions, or if the starting materials contain insoluble impurities, these can contaminate the product. Filter the reactant solutions before mixing to remove any suspended solids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: Common impurities include:

  • Heavy Metals: Primarily iron and copper, often introduced from the reaction vessel or starting materials.[1] Lead can also be a concern, especially in pharmaceutical applications.

  • Inorganic Salts: Calcium sulfate is a frequent impurity if sulfuric acid is used. Unreacted starting materials like calcium chloride or calcium carbonate can also be present. Potassium salts may also be found.

  • Organic Impurities: Oxalic acid can be present as a byproduct or as a contaminant in the tartaric acid raw material. Coloring matter and other organic degradation products can also occur.

Q2: How can I detect the presence of iron and copper impurities in my this compound sample?

A2: Flame Atomic Absorption Spectroscopy (FAAS) is a highly sensitive and specific method for quantifying trace amounts of iron and copper. The sample is typically dissolved in a dilute acid, and the solution is aspirated into a flame. The absorption of light at characteristic wavelengths for iron and copper is measured and compared to standards to determine their concentration.

Q3: What is a reliable method for analyzing oxalic acid content?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for the determination of oxalic acid. A reversed-phase column with a suitable mobile phase can effectively separate oxalic acid from tartaric acid and other components, allowing for its quantification.

Q4: How can I remove heavy metal impurities from my this compound product?

A4: Several methods can be employed:

  • Chemical Precipitation: Treating a solution of the tartrate with a sulfide source (e.g., sodium sulfide) will precipitate heavy metals as insoluble sulfides, which can then be removed by filtration.[1]

  • Ion Exchange: Passing a solution of the tartrate through a column containing a suitable ion-exchange resin can effectively capture and remove heavy metal ions.

  • Adsorption: Using adsorbents like activated carbon can help in removing some metal impurities, particularly if they are complexed with organic molecules.

Q5: Is recrystallization an effective method for purifying this compound?

A5: Recrystallization can be effective for removing many soluble impurities. This compound has a low solubility in water, which increases with temperature. Dissolving the crude product in hot water and allowing it to cool slowly can yield purer crystals. However, for impurities with similar solubility characteristics, other purification methods may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from tartaric acid and calcium chloride.

  • Dissolve Tartaric Acid: Prepare a solution of tartaric acid in deionized water. The concentration will depend on the desired scale of the reaction.

  • pH Adjustment: Adjust the pH of the tartaric acid solution to a slightly alkaline value (e.g., pH 8-9) using a suitable base, such as a dilute sodium hydroxide (B78521) solution.

  • Prepare Calcium Chloride Solution: Prepare a separate aqueous solution of calcium chloride.

  • Precipitation: Slowly add the calcium chloride solution to the tartaric acid solution with constant stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to fully form and for the crystals to grow. This "digestion" step can improve the filterability of the product.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the collected this compound precipitate with cold deionized water to remove any soluble impurities and unreacted starting materials.

  • Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Detection of Iron and Copper by Flame Atomic Absorption Spectroscopy (FAAS)

  • Sample Preparation: Accurately weigh a known amount of the dried this compound sample and dissolve it in a minimal amount of dilute nitric acid. Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of iron and copper in a similar acid matrix.

  • Instrument Setup: Set up the FAAS instrument according to the manufacturer's instructions for the analysis of iron and copper. This includes selecting the appropriate hollow cathode lamps and setting the correct wavelengths (e.g., 248.3 nm for Fe and 324.8 nm for Cu).

  • Calibration: Aspirate the blank (dilute nitric acid) and the standard solutions into the flame and measure their absorbance. Construct a calibration curve by plotting absorbance versus concentration for each element.

  • Sample Analysis: Aspirate the prepared sample solution into the flame and measure its absorbance.

  • Quantification: Determine the concentration of iron and copper in the sample solution from the calibration curve. Calculate the impurity concentration in the original this compound sample based on the initial sample weight and dilution factor.

Protocol 3: Analysis of Oxalic Acid by HPLC

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, which may require acidification to ensure dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of oxalic acid in the mobile phase and create a series of calibration standards by serial dilution.

  • HPLC System: Use a reversed-phase C18 column. The mobile phase is typically an aqueous buffer (e.g., phosphate (B84403) buffer) at a low pH.

  • Chromatographic Conditions: Set the flow rate and column temperature. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.

  • Quantification: Identify the oxalic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of oxalic acid using the calibration curve.

Diagrams

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Tartaric_Acid Tartaric Acid Solution Mixing Mixing & Precipitation Tartaric_Acid->Mixing Calcium_Salt Calcium Salt Solution (e.g., CaCl2) Calcium_Salt->Mixing Crude_Ca_Tartrate Crude this compound Mixing->Crude_Ca_Tartrate Washing Washing Crude_Ca_Tartrate->Washing Drying Drying Washing->Drying Pure_Ca_Tartrate Pure this compound Drying->Pure_Ca_Tartrate

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Removal_Logic Start Crude this compound Dissolution Dissolve in Dilute Acid Start->Dissolution Heavy_Metal_Impurity Heavy Metal Impurities Present? Dissolution->Heavy_Metal_Impurity Sulfide_Precipitation Add Sulfide Source & Filter Heavy_Metal_Impurity->Sulfide_Precipitation Yes Insoluble_Impurity Insoluble Impurities Present? (e.g., CaSO4) Heavy_Metal_Impurity->Insoluble_Impurity No Sulfide_Precipitation->Insoluble_Impurity Filtration Filter Solution Insoluble_Impurity->Filtration Yes Reprecipitation Neutralize to Re-precipitate This compound Insoluble_Impurity->Reprecipitation No Filtration->Reprecipitation Final_Product Purified this compound Reprecipitation->Final_Product

Caption: Decision-making workflow for the removal of common impurities from this compound.

References

reducing nucleation density during calcium tartrate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium tartrate crystallization. Our aim is to help you diagnose and resolve common issues to achieve desired crystal growth outcomes, with a focus on reducing nucleation density.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound crystallization experiments.

Problem Potential Cause Suggested Solution
Excessive Nucleation (High Crystal Density) High Supersaturation: The concentration of calcium and tartrate ions is too high, leading to rapid and widespread crystal formation.- Reduce the initial concentration of calcium chloride and/or tartaric acid solutions.[1] - In gel diffusion experiments, lower the concentration of the reactant in the gel or the supernatant.[1]
Inadequate pH Control: The pH of the solution may be too high, which favors the formation of the tartrate ion and increases the likelihood of this compound precipitation.[2]- Carefully adjust and monitor the pH of the crystallization medium. For gel growth, a pH range of 4.2 to 4.4 has been found to produce well-developed single crystals.[3]
Presence of Impurities: Particulate matter or impurities in the solvent can act as nucleation sites.- Filter all solutions through a 0.22 µm filter before use. - Ensure all glassware is scrupulously clean.
Rapid Mixing or Agitation: Vigorous stirring can increase the rate of nucleation.- In solution crystallization, reduce the stirring speed. - In gel diffusion, ensure the supernatant is added gently to avoid disturbing the gel interface.
Inconsistent Crystal Size or Morphology Fluctuations in Experimental Conditions: Variations in temperature, pH, or reactant concentrations can lead to different crystal habits.- Maintain a constant temperature throughout the experiment. Unlike potassium bitartrate, temperature has a lesser effect on this compound precipitation, but consistency is key for reproducible results.[2] - Precisely control the pH and reactant concentrations.
Presence of Inhibitors: Certain ions or molecules can interfere with crystal growth patterns.- Be aware of potential inhibitors in your system. For example, malic acid is a known inhibitor of this compound crystallization.[4] - If using additives, evaluate their effect on crystal morphology at different concentrations.
No Crystal Growth or Very Slow Growth Low Supersaturation: The concentration of reactants is below the threshold required for nucleation.- Increase the concentration of calcium and tartrate ions.
Presence of Potent Inhibitors: High concentrations of inhibitory substances can completely prevent nucleation.[5]- Identify and remove or reduce the concentration of inhibitors. Common inhibitors include malic acid, citric acid, and certain macromolecules like pectins.[5][6]
Incorrect pH: The pH may be too low, reducing the concentration of the tartrate dianion necessary for crystallization.- Adjust the pH to a more favorable range for this compound formation (typically higher pH).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence nucleation density in this compound crystallization?

A1: The main factors are:

  • Supersaturation: Higher concentrations of calcium and tartrate ions lead to a higher nucleation rate.[1]

  • pH: A higher pH increases the concentration of the tartrate dianion, promoting nucleation.[2]

  • Inhibitors: Substances like malic acid, citric acid, and protective colloids can delay or prevent nucleation.[5][6]

  • Seeding: The introduction of seed crystals can bypass the initial nucleation phase and promote the growth of existing crystals, thereby reducing the formation of new nuclei.[4]

  • Gel Aging (in gel diffusion): Allowing the gel to age before adding the supernatant can reduce the number of nucleation sites.[1]

Q2: How can I effectively use inhibitors to control nucleation?

A2: Inhibitors can be added to the crystallization medium to slow down or prevent the formation of new crystal nuclei. The effectiveness of an inhibitor depends on its chemical nature and concentration. For instance, in winemaking, malic acid is a natural inhibitor of this compound precipitation.[4] When evaluating a potential inhibitor, it is crucial to determine the optimal concentration that reduces nucleation without completely halting crystal growth, if growth is desired.

Q3: What is the role of seeding in reducing nucleation density?

A3: Seeding involves introducing a small number of pre-existing this compound crystals into a supersaturated solution. These seed crystals provide a surface for crystal growth to occur, consuming the excess solute and reducing the supersaturation level. This makes it less likely for new nuclei to form spontaneously, thus lowering the overall nucleation density.[4] For this technique to be effective, high-quality, finely ground seed crystals are necessary.

Q4: Can temperature be used to control this compound nucleation?

A4: Unlike potassium bitartrate, the precipitation of this compound is not significantly affected by changes in temperature.[2] Therefore, simple cold tests or cold stabilization methods are generally ineffective for controlling this compound nucleation and precipitation.[7]

Q5: How does the gel medium in single diffusion experiments affect nucleation?

A5: In gel diffusion experiments, the gel matrix plays a crucial role in controlling nucleation.

  • Gel Density: Higher gel densities can impede the diffusion of reactants, which may lead to a more controlled and lower nucleation density.

  • Gel Aging: Allowing the gel to set and age for a period before adding the supernatant solution can reduce the number of nucleation sites.[1]

  • pH of the Gel: The pH of the gel directly influences the supersaturation at the interface where the reactants meet, thereby affecting the nucleation rate.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibition and formation of this compound crystals.

Table 1: Effect of Additives on this compound Precipitation Induction Time

AdditiveConcentrationEffect on Induction TimeInhibition Strength Order
Malic Acid0.02 MDelays precipitationMalic acid > Citric acid
Citric Acid0.02 MDelays precipitationCitric acid > Lactic acid > Succinic acid
Lactic AcidNot specifiedLess effective inhibitor than malic and citric acids
Succinic AcidNot specifiedLeast effective inhibitor among the tested organic acids
Gluconic AcidNot specifiedEfficient inhibitor of this compound precipitation
Metatartaric AcidNot specifiedPrevents precipitation, but its effect is temporary due to hydrolysis

Data sourced from Marques et al. (2014).[6]

Table 2: Typical Calcium Concentration Thresholds for Instability

Wine TypeCalcium Concentration
White and Rosé Wines> 80 mg/L
Red Wines> 60 mg/L

These are general guidelines, and instability can be influenced by other factors such as pH and the presence of inhibitors.[7][8]

Experimental Protocols

Protocol 1: Single Diffusion Gel Growth of this compound Crystals

This protocol describes a method for growing this compound crystals in a silica (B1680970) gel medium, which allows for slow, controlled growth and can be used to study the effects of various parameters on nucleation density.

Materials:

  • Sodium metasilicate (B1246114) solution (1M)

  • Tartaric acid solution (1M)

  • Calcium chloride solution (1M)

  • Distilled water

  • Test tubes (e.g., 25 cm length, 2.5 cm diameter)

  • Beakers

  • Magnetic stirrer

  • Pipettes

  • Rubber corks or cotton plugs

Procedure:

  • Gel Preparation: a. In a beaker, take a specific volume of 1M sodium metasilicate solution (e.g., 10 mL). b. While continuously stirring with a magnetic stirrer, slowly add 1M tartaric acid solution until the desired pH is reached (e.g., pH 4.2-4.4). Continuous stirring is crucial to prevent premature local gelling. c. Pour the resulting solution into test tubes. d. Cover the test tubes with rubber corks or cotton plugs to prevent evaporation and contamination.

  • Gel Setting and Aging: a. Allow the gel to set for approximately 24 hours. b. After setting, let the gel age for another 24-48 hours. Aging the gel can help reduce nucleation density.[1]

  • Addition of Supernatant: a. After the aging period, carefully pour the supernatant solution (e.g., 5 mL of 1M calcium chloride) over the set gel using a pipette. Ensure the supernatant is added gently along the side of the test tube to avoid disturbing the gel surface. b. Reseal the test tubes.

  • Crystal Growth and Observation: a. Keep the test tubes undisturbed at room temperature. b. Nucleation and crystal growth will be observed over a period of days to weeks. The crystals will form within the gel matrix.

Protocol 2: this compound Stability Test in Wine

This test is used to determine the risk of this compound precipitation in a wine sample.

Materials:

  • Wine sample

  • Micronized this compound

  • Equipment for calcium analysis (e.g., Atomic Absorption Spectrophotometer)

  • Centrifuge or filtration apparatus

  • Refrigerator or water bath capable of maintaining -4°C or 0°C

Procedure:

  • Take an initial sample of the wine and measure the calcium concentration (Ca1).

  • Add a specific amount of micronized this compound to the wine (e.g., 400 g/hL).

  • Agitate the sample for a set period (e.g., 15 minutes).

  • Store the sample at a low temperature (e.g., 0°C or -4°C) for 24 hours.

  • After 24 hours, separate the solid phase by centrifugation or filtration.

  • Measure the calcium concentration of the supernatant (Ca2).

  • The difference between Ca1 and Ca2 indicates the amount of calcium that has precipitated and provides an assessment of the wine's stability.

Protocol 3: Quantifying Nucleation Density via Image Analysis

This protocol provides a general workflow for quantifying the number of crystals formed per unit area (nucleation density) using microscopy and image analysis software.

Materials:

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ, MATLAB with Image Processing Toolbox)

  • Crystallization setup (e.g., petri dish, microscope slide, or the gel surface from Protocol 1)

Procedure:

  • Image Acquisition: a. After a predetermined time for crystallization, capture images of the crystal formation area using the microscope. b. Ensure consistent lighting and magnification for all images to allow for accurate comparison.

  • Image Processing: a. Open the captured image in the image analysis software. b. Convert the image to grayscale. c. Adjust the threshold to create a binary image where the crystals are one color (e.g., black) and the background is another (e.g., white).

  • Particle Analysis: a. Use the particle analysis function of the software to count the number of distinct particles (crystals). b. Set appropriate size and circularity parameters to exclude any artifacts or non-crystalline debris from the count.

  • Calculate Nucleation Density: a. Determine the area of the image in appropriate units (e.g., mm²). b. Divide the total number of crystals counted by the area of the image to obtain the nucleation density (crystals/mm²).

Visualizations

Experimental_Workflow_Gel_Growth cluster_prep Preparation cluster_growth Crystal Growth cluster_analysis Analysis prep_gel Prepare Silica Gel (Sodium Metasilicate + Tartaric Acid) set_gel Pour into Test Tubes and Allow to Set prep_gel->set_gel age_gel Age Gel for 24-48 hours set_gel->age_gel add_supernatant Gently Add Supernatant (Calcium Chloride Solution) age_gel->add_supernatant incubate Incubate at Room Temperature add_supernatant->incubate observe Observe Crystal Nucleation and Growth incubate->observe quantify Quantify Nucleation Density (Image Analysis) observe->quantify

Caption: Workflow for this compound Crystal Growth via Single Diffusion Gel Method.

logical_relationships supersaturation High Supersaturation nucleation Increased Nucleation Density supersaturation->nucleation high_ph High pH high_ph->nucleation impurities Impurities impurities->nucleation inhibitors Inhibitors (e.g., Malic Acid) reduced_nucleation Reduced Nucleation Density inhibitors->reduced_nucleation seeding Seeding seeding->reduced_nucleation gel_aging Gel Aging gel_aging->reduced_nucleation

Caption: Factors Influencing Nucleation Density of this compound.

References

Technical Support Center: Managing Calcium Tartrate Instability in Commercial Winemaking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and winemaking professionals in managing calcium tartrate (CaT) instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound instability in wine?

This compound instability is a condition where this compound crystals form and precipitate in bottled wine.[1][2] These crystals, which appear as colorless or white bipyramidal or rhomboid deposits, are often perceived by consumers as a quality fault.[1][3] The precipitation can be a slow process, sometimes occurring months after bottling, making it a significant challenge for winemakers.[1][4]

Q2: What are the primary causes of this compound instability?

The primary drivers of this compound instability are elevated concentrations of calcium and tartaric acid in the wine, particularly at a higher pH.[1][3][5] As the pH of the wine increases, the equilibrium of tartaric acid shifts, favoring the formation of tartrate ions (T²⁻), which can then precipitate with calcium.[3][6]

Q3: What are the main sources of calcium in wine?

Calcium in wine originates from several sources:

  • Vineyard Soil: The natural uptake of calcium by the vine from the soil is a primary source.[1][7]

  • Winemaking Additions: The use of calcium carbonate for deacidification can significantly increase calcium levels.[1][2] Fining agents like casein or other milk products can also contribute to the calcium content.[1][2]

  • Concrete Tanks: In the past, fermentation and storage in unlined or poorly coated concrete tanks were a notable source of calcium contamination.[1][5]

Q4: How does pH influence this compound instability?

pH plays a crucial role in this compound stability. A higher wine pH, especially above 3.5, increases the concentration of tartrate ions, thereby increasing the likelihood of this compound precipitation.[1][6] Even a small increase in pH, such as 0.1, can dramatically affect the speed and intensity of precipitation.[5]

Q5: Does temperature affect this compound precipitation?

Unlike potassium bitartrate (B1229483), temperature has a limited effect on the precipitation of this compound.[1][2] While lower temperatures can slow the rate of precipitation, they do not significantly increase the stability of the wine against this compound formation.[8] This is why standard cold stability tests are not reliable for predicting this compound instability.[1][2]

Q6: Can malolactic fermentation (MLF) contribute to this compound instability?

Yes, malolactic fermentation can increase the risk of this compound precipitation.[1][2] This is due to two main factors: the increase in wine pH that typically accompanies MLF and the conversion of malic acid, a known inhibitor of this compound crystallization, into the less inhibitory lactic acid.[1]

Troubleshooting Guide

Problem: Crystalline deposits have formed in my bottled wine. How can I determine if it is this compound?

Solution: A simple qualitative test can help differentiate between this compound and potassium bitartrate crystals:

  • Collect some of the crystals from the bottle.

  • Place them in a flask or beaker with clean water.

  • Heat the solution to between 80-100°C while stirring occasionally.

  • If the crystals do not dissolve, they are likely this compound.[5]

For a definitive identification, infrared (IR) spectroscopy can be used to confirm the presence of this compound.[1]

Problem: I suspect my wine is at risk of this compound instability. How can I test for this?

Solution: A common method to assess the risk of this compound instability involves a stability test using micronized this compound. The protocol for this test is detailed in the "Experimental Protocols" section below. This test helps to determine the wine's propensity to precipitate this compound by measuring the change in calcium concentration after seeding with crystal nuclei.

Problem: My wine has tested positive for potential this compound instability. What are my treatment options?

Solution: Several methods can be employed to stabilize wine against this compound precipitation:

  • Seeding with Micronized this compound: Adding a specific amount of micronized this compound (e.g., Enocristal Ca) can act as crystallization nuclei, accelerating the formation and precipitation of this compound crystals in the tank, which can then be removed by filtration before bottling.[5][6]

  • Electrodialysis: This technique uses an electric field and selective membranes to remove excess calcium and tartrate ions from the wine.[7][9]

  • Ion Exchange Resins: Cation exchange resins can be used to reduce the calcium content in wine.[7][10]

  • Protective Colloids: Certain additives can inhibit crystal growth. Metatartaric acid is effective but its stability is short-lived, making it suitable for wines with a quick turnover.[9][10] Yeast mannoproteins and carboxymethyl cellulose (B213188) (CMC) can also inhibit crystal formation.[11][12]

Data Presentation

Table 1: Calcium Concentration Thresholds for Instability Risk

Wine TypeCalcium Concentration Threshold
General> 70-80 mg/L
White & Rosé> 80 mg/L
Red> 60 mg/L

Note: These are general guidelines, and instability can still occur at lower concentrations depending on other wine parameters like pH and tartaric acid content.[1][3][7]

Experimental Protocols

This compound Stability Test

Objective: To determine the potential instability of a wine to this compound precipitation.

Materials:

  • 100 mL wine sample (protein stable for white and rosé wines)

  • 0.4 g micronized this compound

  • Stirring apparatus

  • -4°C storage (refrigerator or water bath)

  • 0.45-micron membrane filter

  • Method for calcium analysis (e.g., atomic absorption spectroscopy)

Procedure:

  • Analyze the initial calcium concentration of the wine sample (Ca1).[13]

  • Add 0.4 g of micronized this compound to the 100 mL wine sample.[13]

  • Stir the sample for 15 minutes.[13]

  • Store the sample at -4°C for 24 hours.[13]

  • After 24 hours, filter the wine through a 0.45-micron membrane.[13]

  • Analyze the calcium concentration of the filtered wine (Ca2).[13]

  • Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

Interpretation: A significant decrease in calcium concentration (a high ΔCa value) indicates that the wine is supersaturated with this compound and is at risk of precipitation. The interpretation of the results can be further refined by considering the wine's pH and tartaric acid concentration.[14]

Visualizations

Calcium_Tartrate_Precipitation_Pathway cluster_factors Influencing Factors cluster_process Precipitation Process High_Ca High Calcium (>60-80 mg/L) Supersaturation Supersaturated Solution High_Ca->Supersaturation High_pH High pH (>3.5) High_pH->Supersaturation promotes tartrate ions Tartaric_Acid Tartaric Acid Tartaric_Acid->Supersaturation Nucleation Crystal Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Precipitation CaT Precipitation Growth->Precipitation

Caption: Factors influencing the this compound precipitation pathway in wine.

Troubleshooting_Workflow start Crystals observed in bottled wine qual_test Perform qualitative dissolution test start->qual_test is_cat Crystals do not dissolve (Likely CaT) qual_test->is_cat Yes not_cat Crystals dissolve (Likely KHT) qual_test->not_cat No stability_test Conduct CaT stability test on future batches is_cat->stability_test treatment Implement stabilization treatment stability_test->treatment

Caption: A decision-making workflow for troubleshooting crystalline deposits in wine.

References

Technical Support Center: Influence of Magnetic Fields on Calcium Tartrate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of magnetic fields on the crystal growth and quality of calcium tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary observed effect of a static magnetic field on this compound crystal growth?

A static magnetic field has been shown to influence the structural, optical, and thermal properties of this compound crystals grown by the single diffusion gel method.[1] While detailed mechanisms are still under investigation, the magnetic field can affect the crystal lattice parameters and thermal stability.[1]

Q2: Can a magnetic field alter the nucleation and growth rate of crystals?

Yes, studies on similar calcium salts like calcium carbonate suggest that magnetic fields can influence both nucleation and crystal growth rates. However, the results can be contradictory; some studies report that a magnetic field slows nucleation and accelerates growth, while others claim it accelerates nucleation.[2][3] This suggests that the specific experimental conditions play a crucial role.

Q3: Does the type of magnetic field (static, pulsed, alternating) matter?

For calcium carbonate, pulsed and alternating magnetic fields have been found to induce the formation of more stable crystals compared to static magnetic fields.[2] The frequency of the magnetic field can also have a remarkable effect on the size and morphology of the formed crystals.[2] While specific studies on this compound are limited, it is reasonable to assume that the type of magnetic field could be a significant experimental parameter.

Q4: What are the proposed mechanisms for the influence of magnetic fields on crystallization?

Several mechanisms have been proposed, primarily from studies on other inorganic salts. These include:

  • Magnetohydrodynamic effect: The magnetic field can induce fluid motion, affecting mass transfer and particle aggregation.[4]

  • Changes in ion hydration: Magnetic fields may alter the hydration state of ions in the solution, which can impact nucleation and growth.[2]

  • Lorentz forces: These forces can act on ions and charged particles, potentially influencing their movement and incorporation into the crystal lattice.[2]

  • Destruction of hydrogen bonds: Magnetic fields may disrupt the hydrogen bond network in the solution, altering the physical properties of the mother liquor and promoting nucleation and growth.[3][5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No observable effect of the magnetic field. Insufficient magnetic field strength: The applied field may be too weak to influence the crystallization process.1. Verify the magnetic field strength with a calibrated gaussmeter. 2. Gradually increase the magnetic field strength in subsequent experiments. 3. Consider that for some systems, the effect may be subtle and require sensitive analytical techniques for detection.
Inappropriate experimental setup: The orientation of the magnetic field relative to the crystal growth direction may not be optimal.1. Experiment with different orientations of the magnetic field. 2. Ensure the magnetic field is homogeneous across the crystallization vessel, unless studying the effects of field gradients.
Inconsistent crystal size and morphology. Fluctuations in the magnetic field: An unstable magnetic field can lead to variable nucleation and growth rates.1. If using an electromagnet, ensure a stable power supply. 2. For permanent magnets, check for any degradation of magnetic properties over time.
Convective currents: The magnetic field can induce or alter convective flows in the solution, leading to inhomogeneous growth conditions.[6][7]1. Attempt to minimize thermal gradients in the experimental setup. 2. Consider performing experiments in a microgravity environment if feasible, to isolate the magnetic field effects from convection.
Changes in crystal phase or purity. Polymorph selection: Magnetic fields can favor the formation of metastable crystal polymorphs. For example, in calcium carbonate, magnetic fields can promote the formation of aragonite or vaterite over the more stable calcite.[2][4][8]1. Use analytical techniques like X-ray diffraction (XRD) to identify the crystal polymorphs. 2. Systematically vary the magnetic field strength and exposure time to map out the conditions that favor the desired polymorph.
Inclusion of impurities: The altered growth kinetics under a magnetic field may affect the incorporation of impurities into the crystal lattice.1. Analyze the chemical purity of the grown crystals using appropriate analytical methods (e.g., spectroscopy, chromatography). 2. Ensure the starting materials are of high purity.

Experimental Protocols

General Experimental Workflow for Investigating Magnetic Field Effects on this compound Crystallization

The following is a generalized workflow based on common practices in the field.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Supersaturated this compound Solution C Set up Crystallization Apparatus A->C B Prepare Crystallization Medium (e.g., Gel) B->C D Introduce Magnetic Field (Specify Type, Strength, Orientation) C->D E Control Group (No Magnetic Field) C->E F Monitor Crystal Growth (e.g., Microscopy) D->F E->F G Harvest Crystals F->G H Characterize Crystal Properties (XRD, FTIR, SEM, etc.) G->H I Analyze Growth Kinetics and Morphology H->I

Caption: General workflow for studying magnetic field effects on crystallization.

Key Characterization Techniques
Technique Parameter Measured Relevance to Crystal Quality
Single Crystal X-ray Diffraction (XRD) Crystal structure, lattice parameters, phase identification.Determines the fundamental atomic arrangement and can reveal subtle structural changes induced by the magnetic field.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups, molecular bonding.Confirms the chemical identity of the crystals and can indicate the presence of impurities or changes in hydration.[1]
UV-Visible (UV-Vis) Spectroscopy Optical absorbance and transmittance.Provides information on the electronic structure and can be used to assess optical quality and the presence of defects.[1]
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.Evaluates the impact of the magnetic field on the thermal robustness of the crystals.[1]
Differential Scanning Calorimetry (DSC) Phase transitions, melting point, enthalpy changes.Complements TGA by providing further details on the thermal behavior and stability of the crystalline material.[1]
Scanning Electron Microscopy (SEM) Crystal morphology, size, and surface features.Visualizes the external shape and surface characteristics of the crystals, allowing for a direct comparison of crystals grown with and without a magnetic field.

Signaling Pathways and Logical Relationships

Proposed Influence Pathway of Magnetic Field on Crystallization

This diagram illustrates the potential cascade of effects a magnetic field can have on the crystallization process, from the solution properties to the final crystal characteristics.

G cluster_input Input cluster_solution Solution Effects cluster_process Crystallization Process cluster_output Crystal Properties A External Magnetic Field B Alteration of Ion Hydration Shells A->B C Modification of Hydrogen Bond Network A->C D Induction of Convective Flow (MHD) A->D E Nucleation Rate B->E C->E F Crystal Growth Rate C->F D->F G Crystal Size E->G H Morphology & Habit E->H I Polymorphic Form E->I J Purity & Defect Density E->J F->G F->H F->I F->J

Caption: Postulated pathway of magnetic field influence on crystallization.

References

troubleshooting calcium tartrate analysis with conductivity measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on calcium tartrate analysis, with a specific focus on why conductivity measurements are ill-suited for this purpose and detailing more reliable methods.

Frequently Asked Questions (FAQs)

Q1: Can I use conductivity measurements to determine this compound stability?

A1: It is generally not recommended to use conductivity to assess this compound stability.[1][2] While conductivity is a reliable method for determining the stability of potassium bitartrate (B1229483) in wine, it is not effective for this compound.[3] This is primarily due to the very slow crystallization kinetics of this compound and the fact that its precipitation is not significantly accelerated by a drop in temperature.[4][5] Consequently, the change in conductivity during the typical duration of such a test is often negligible and not indicative of the true instability of the solution regarding this compound.[2]

Q2: My conductivity readings are not changing, but I still suspect this compound instability. What should I do?

A2: This is a common and expected observation. The lack of change in conductivity does not confirm this compound stability.[2] this compound can remain in a supersaturated state for extended periods, often months, before precipitation occurs.[3][6] You should use a more appropriate method to assess stability, such as a seeding trial with micronized this compound.[3][4]

Q3: What is the recommended method for evaluating this compound stability?

A3: The most reliable method is a stability test involving the seeding of a sample with micronized this compound crystals.[3][7] This procedure involves measuring the calcium ion concentration before and after adding a specific amount of this compound seed crystals and chilling the sample for a set period. A significant drop in the calcium concentration after the treatment indicates a risk of instability.

Q4: What factors can influence the results of my this compound stability test?

A4: Several factors can significantly impact the precipitation of this compound and therefore the outcome of a stability test:

  • pH: Higher pH levels increase the concentration of the tartrate anion, which promotes the formation of this compound.[6][7][8] Even a small increase in pH can have a dramatic effect on precipitation.[7][9]

  • Tartaric Acid Concentration: A higher concentration of tartaric acid provides more tartrate ions to react with calcium.

  • Calcium Concentration: Elevated levels of calcium are a primary risk factor for instability.[3]

  • Presence of Inhibitors: Certain compounds naturally present in solutions like wine, such as malic acid and some colloids, can inhibit the crystallization of this compound.[7][8][9] The conversion of malic acid to the less inhibitory lactic acid during malolactic fermentation can increase the risk of precipitation.[4][6]

  • Temperature: While cold temperatures have little effect on the rate of precipitation, they can influence the final equilibrium concentration.[8][10]

Q5: I am observing unexpected results. What are some common troubleshooting steps?

A5: If your results are not as expected, consider the following:

  • Inaccurate Calcium Measurement: Ensure your method for measuring calcium concentration (e.g., atomic absorption spectroscopy, ion-selective electrode) is properly calibrated and free from interferences.

  • Quality of Seeding Crystals: The effectiveness of the seeding process depends on the quality and particle size of the micronized this compound.[6]

  • Sample Handling: Ensure proper mixing and temperature control during the incubation period as specified in the protocol.

  • Filtration: When measuring the final calcium concentration, ensure that all precipitated crystals are removed by filtration to avoid falsely elevated readings.

Quantitative Data Summary

The following table summarizes key quantitative parameters for assessing this compound stability.

ParameterWhite and Rosé WinesRed WinesNotes
Calcium Instability Threshold > 80 mg/L[11]> 60 mg/L[11]These are general guidelines; instability can occur at lower concentrations depending on other factors.[11]
Seeding Agent Concentration 0.4 g / 100 mL (or 400 g/hL)[5][7]0.4 g / 100 mL (or 400 g/hL)[5][7]Micronized this compound is used as the seeding agent.
Incubation Temperature -4°C[5][7]-4°C[5][7]Unlike potassium bitartrate, low temperatures do not significantly accelerate precipitation but are part of the standardized test protocol.[7]
Incubation Time 24 hours[5][7]24 hours[5][7]A sufficient duration is needed for the crystallization process to proceed.

Experimental Protocols

This compound Stability Test by Seeding

This protocol details the recommended method for assessing the risk of this compound precipitation.

  • Initial Sample Preparation:

    • For white and rosé wine samples, ensure they are protein-stable before beginning the test.

    • Filter an aliquot of the sample through a 0.45-micron membrane.

  • Initial Calcium Measurement (Ca1):

    • Measure the initial calcium ion concentration from the filtered aliquot using a suitable analytical method (e.g., atomic absorption spectroscopy, ICP-MS). Record this value as Ca1.

  • Seeding:

    • Take a 100 mL sample of the original, unfiltered solution.

    • Add 0.4 g of pure, micronized this compound crystals to the sample.[7][9]

  • Incubation:

    • Stir the seeded sample for 15 minutes to ensure thorough mixing.[5][7]

    • Store the sample at -4°C for 24 hours.[5][7]

  • Final Calcium Measurement (Ca2):

    • After the incubation period, filter the chilled sample through a 0.45-micron membrane to remove all crystals.

    • Measure the calcium ion concentration of the filtered liquid. Record this value as Ca2.

  • Interpretation of Results:

    • Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

    • A significant decrease in calcium concentration (a positive ΔCa value) indicates that the sample was supersaturated with this compound and is therefore at risk of precipitation.

Visualizations

Experimental Workflow for this compound Stability Test

G A Initial Sample B Filter through 0.45 micron membrane A->B D Add 0.4g/100mL Micronized CaT A->D C Measure Initial Calcium (Ca1) B->C I Calculate ΔCa = Ca1 - Ca2 C->I E Stir for 15 minutes D->E F Incubate at -4°C for 24 hours E->F G Filter through 0.45 micron membrane F->G H Measure Final Calcium (Ca2) G->H H->I J Assess Instability Risk I->J

Caption: Workflow for determining this compound instability.

Troubleshooting Logic for this compound Analysis

G start Unexpected Results in CaT Stability Test q1 Is Calcium Measurement Accurate? start->q1 s1 Recalibrate Instrument Check for Interferences q1->s1 No q2 Was Seeding Protocol Followed Correctly? q1->q2 Yes a1_yes Yes a1_no No s2 Verify Seed Crystal Quality and Amount Ensure Proper Mixing q2->s2 No q3 Was Incubation Time and Temp Correct? q2->q3 Yes a2_yes Yes a2_no No s3 Ensure -4°C for 24 hours q3->s3 No q4 Consider Sample Matrix Effects (e.g., high malic acid, colloids) q3->q4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for CaT stability tests.

References

Validation & Comparative

A Comparative Analysis of Calcium Tartrate and Potassium Bitartrate Stability for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Pharmaceutical Excipients

In the formulation of pharmaceutical products, the stability of excipients is a critical determinant of the final product's safety, efficacy, and shelf life. Calcium tartrate and potassium bitartrate (B1229483), both salts of tartaric acid, are utilized in various pharmaceutical applications, including as buffering agents and disintegrants. This guide provides a comparative study of their stability, supported by experimental data, to aid in the selection of the most suitable excipient for a given formulation.

Comparative Stability Data

The following tables summarize the key stability parameters for this compound and potassium bitartrate based on available data.

Table 1: Solubility in Water

Temperature (°C)This compound ( g/100 mL)Potassium Bitartrate ( g/100 mL)
00.037[1]-
200.01[2] - 0.053[3][4]0.57[5]
850.2[1]-
100-6.1[5]

Table 2: Thermal Stability

ParameterThis compoundPotassium Bitartrate
Form Tetrahydrate and AnhydrousCrystalline Powder
Decomposition Onset (Tetrahydrate) Decomposes at 160 °C[1]Not Applicable
Decomposition Onset (Anhydrous) Decomposes at 650 °C[1]> 220 °C
Decomposition Products Calcium oxide, Carbon dioxide, Carbon monoxideCarbon oxides

Table 3: Hygroscopicity and pH

ParameterThis compoundPotassium Bitartrate
Hygroscopicity Hygroscopic white powder or colorless crystals[1]Generally considered non-hygroscopic
pH (in aqueous slurry/solution) 6.0 - 9.0 (5% slurry)[2]~3.4 (1% solution)

Experimental Protocols

The following are detailed methodologies for key stability experiments.

Hygroscopicity Testing (Gravimetric Sorption Analysis)

This method, based on principles outlined in the European Pharmacopoeia and USP General Chapter <1241>, evaluates the moisture uptake of a substance.[3][6][7]

  • Sample Preparation: A precisely weighed sample of the test substance (e.g., 10-100 mg) is placed in a sample pan of a dynamic vapor sorption (DVS) instrument.

  • Equilibration: The sample is first equilibrated at a defined temperature (e.g., 25 °C) and low relative humidity (RH) (e.g., 0-5% RH) until a stable weight is achieved. This establishes the dry weight of the sample.

  • Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the sample weight is continuously monitored until it stabilizes, indicating that equilibrium has been reached.

  • Desorption Phase: Following the sorption phase, the RH is decreased in a stepwise manner back to the initial low RH to assess moisture loss and hysteresis.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus RH to generate a moisture sorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25 °C).

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a substance as a function of temperature, providing information on thermal decomposition and stability.

  • Instrument Calibration: The TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) over a defined temperature range (e.g., from ambient to 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the mass loss at each step.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_hygro Hygroscopicity Analysis cluster_thermal Thermal Analysis cluster_solubility Solubility Assessment CaT_sample This compound Sample DVS Dynamic Vapor Sorption (DVS) CaT_sample->DVS TGA Thermogravimetric Analysis (TGA) CaT_sample->TGA DSC Differential Scanning Calorimetry (DSC) CaT_sample->DSC Temp_Variation Vary Temperature CaT_sample->Temp_Variation KBT_sample Potassium Bitartrate Sample KBT_sample->DVS KBT_sample->TGA KBT_sample->DSC KBT_sample->Temp_Variation Sorption_Isotherm Generate Sorption Isotherms DVS->Sorption_Isotherm Comparison Comparative Stability Assessment Sorption_Isotherm->Comparison Compare Moisture Uptake Decomposition_Profile Determine Decomposition Profile TGA->Decomposition_Profile DSC->Decomposition_Profile Decomposition_Profile->Comparison Compare Thermal Stability Solubility_Curve Plot Solubility Curve Temp_Variation->Solubility_Curve Solubility_Curve->Comparison Compare Solubility

Experimental workflow for comparative stability analysis.

Logical_Relationship cluster_properties Physicochemical Properties cluster_implications Implications for Pharmaceutical Formulation cluster_decision Decision Making Hygroscopicity Hygroscopicity Manufacturing Manufacturing Processability (e.g., flow, compaction) Hygroscopicity->Manufacturing Storage Storage Conditions (e.g., humidity control) Hygroscopicity->Storage Shelf_Life Product Shelf-Life Hygroscopicity->Shelf_Life Thermal_Stability Thermal Stability Thermal_Stability->Manufacturing Thermal_Stability->Shelf_Life Solubility Solubility Compatibility API & Excipient Compatibility Solubility->Compatibility pH_Effect pH Influence pH_Effect->Compatibility Excipient_Selection Excipient Selection Manufacturing->Excipient_Selection Storage->Excipient_Selection Shelf_Life->Excipient_Selection Compatibility->Excipient_Selection

Logical flow from properties to formulation decisions.

Discussion

The stability profiles of this compound and potassium bitartrate present distinct advantages and disadvantages depending on the specific requirements of the pharmaceutical formulation.

Solubility: Potassium bitartrate is significantly more soluble in water than this compound, especially at elevated temperatures.[3][4][5] This higher solubility may be advantageous for formulations requiring rapid dissolution. Conversely, the lower solubility of this compound could be beneficial in controlled-release formulations or where minimal interaction with aqueous media is desired.

Thermal Stability: Anhydrous this compound exhibits high thermal stability, with decomposition occurring at 650 °C.[1] The tetrahydrate form, however, loses its water of hydration at a much lower temperature (160 °C). Potassium bitartrate has a lower decomposition temperature than the anhydrous calcium salt. This suggests that for high-temperature manufacturing processes, anhydrous this compound would be the more stable option.

Hygroscopicity: this compound is described as hygroscopic, meaning it tends to absorb moisture from the air.[1] This can be a significant drawback in solid dosage forms, potentially leading to physical changes like caking and chemical degradation of the active pharmaceutical ingredient (API). In contrast, potassium bitartrate is generally considered non-hygroscopic, which is a desirable characteristic for most solid formulations as it simplifies manufacturing and storage requirements.

pH: The pH of a 5% slurry of this compound is in the neutral to slightly alkaline range (6.0-9.0), while a 1% solution of potassium bitartrate is acidic (~3.4).[2] This difference is critical when considering the pH-stability profile of the API. This compound would be more suitable for APIs that are stable at neutral to alkaline pH, whereas potassium bitartrate would be a better choice for APIs requiring an acidic microenvironment for stability. The stability of tartrate salts themselves is also pH-dependent, with precipitation being influenced by the pH of the medium.[3][4][8]

Conclusion

The choice between this compound and potassium bitartrate as a pharmaceutical excipient requires a thorough evaluation of their respective stability profiles in the context of the intended application.

  • Potassium bitartrate is generally favored for solid dosage forms where low hygroscopicity is paramount and an acidic microenvironment is either required or not detrimental to the API. Its higher water solubility can also be an advantage.

  • This compound , particularly in its anhydrous form, offers superior thermal stability, making it suitable for processes involving high temperatures. Its lower solubility can be leveraged in specific formulation strategies. However, its hygroscopic nature necessitates careful control of environmental humidity during manufacturing and storage to prevent product degradation.

Ultimately, the optimal choice will depend on a comprehensive risk assessment that considers the specific API, the manufacturing process, and the desired performance characteristics of the final drug product. Further compatibility studies with the specific API are always recommended to ensure the long-term stability of the formulation.

References

A Comparative Guide to Spectrophotometric Methods for Calcium Determination: OCPC vs. Arsenazo III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is crucial in a multitude of applications, from monitoring physiological processes to quality control in pharmaceutical formulations. Spectrophotometric methods offer a rapid, accessible, and cost-effective means for this determination. This guide provides a detailed comparison of two of the most widely used chromogenic reagents for calcium measurement: o-cresolphthalein (B1221799) complexone (OCPC) and Arsenazo III.

This publication delves into the validation parameters of these two methods, presenting a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols are also provided to enable researchers to implement these techniques.

Performance Characteristics: A Quantitative Comparison

The validation of an analytical method is paramount to ensure the reliability and accuracy of experimental results. Key performance indicators for the OCPC and Arsenazo III methods for calcium determination are summarized below. Data has been compiled from various validation studies and reagent manufacturers' specifications.

Validation Parametero-Cresolphthalein Complexone (OCPC) MethodArsenazo III MethodKey Observations
Linearity Typically linear up to 20 mg/dL.[1][2]Generally exhibits a wider linear range, often up to 22-32 mg/dL.[3]The Arsenazo III method often provides a broader linear range, which can reduce the need for sample dilution for high-concentration samples.
Precision (CV%) Within-run: 1.30% - 1.70%Between-run: Data not consistently reported in comparative studies.[4]Within-run: 0.92% - 1.01%Between-run: 0.75% - 1.43%.[5]The Arsenazo III method generally demonstrates superior precision with lower coefficients of variation, indicating better reproducibility of results.[6][7]
Accuracy Good correlation with reference methods (e.g., Atomic Absorption Spectrophotometry - AAS). Correlation coefficient (r) of 0.979 against a similar method.[8]Excellent correlation with reference methods (AAS). Correlation coefficient (r) of 0.9979 against another Arsenazo III method.[9]Both methods show good accuracy, with results comparable to reference methods.
Sensitivity (LOD) Minimum detection limit reported as 2.0 - 2.5 mg/dL.[1][8]Higher sensitivity with a limit of detection reported as low as 0.026 mg/dL.[3]Arsenazo III is significantly more sensitive, making it more suitable for samples with low calcium concentrations.
Calibration Stability Requires more frequent calibration, typically stable for about 12 hours.[6]Exhibits greater calibration stability, often stable for more than 48 hours.[6]The longer calibration stability of the Arsenazo III method can improve laboratory workflow and reduce reagent consumption.
Interferences Susceptible to interference from gadolinium-based contrast agents. Magnesium interference is minimized by the inclusion of 8-hydroxyquinoline (B1678124).[2]Less interference from gadolinium-based contrast agents compared to OCPC. Potential interference from hemolysis and copper ions, which can be mitigated.[7]The choice of method may depend on the sample matrix and potential interfering substances.

Experimental Workflow for Method Validation

The following diagram illustrates a generalized workflow for the validation of a spectrophotometric method for calcium determination, based on ICH Q2(R1) guidelines.

Spectrophotometric_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Method_Selection Select Spectrophotometric Method (OCPC or Arsenazo III) Parameter_Optimization Optimize Parameters (Wavelength, pH, Reagent Concentration) Method_Selection->Parameter_Optimization Linearity Linearity & Range Parameter_Optimization->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity Sensitivity Sensitivity (LOD & LOQ) Specificity->Sensitivity Robustness Robustness Sensitivity->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Prepare Validation Report Data_Evaluation->Validation_Report Method_Implementation Method Implementation for Routine Analysis Validation_Report->Method_Implementation

Validation Workflow Diagram

Experimental Protocols

Below are detailed methodologies for the o-cresolphthalein complexone and Arsenazo III methods for calcium determination.

o-Cresolphthalein Complexone (OCPC) Method

Principle: In an alkaline medium, calcium ions form a purple-colored complex with o-cresolphthalein complexone. The intensity of the color, measured photometrically, is directly proportional to the calcium concentration in the sample.[2] 8-hydroxyquinoline is often included in the reagent to prevent interference from magnesium.[2]

Reagents:

  • Color Reagent: o-cresolphthalein complexone solution.

  • Buffer Reagent: An alkaline buffer (e.g., 2-amino-2-methyl-1-propanol) to maintain the required pH.

  • Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).

Procedure:

  • Prepare the working reagent by mixing equal volumes of the color reagent and the buffer reagent. Allow the mixture to stand at room temperature before use.

  • Pipette the working reagent into a series of test tubes labeled for blank, standard, and samples.

  • Add the corresponding standard solution or sample to the respective test tubes.

  • Mix the contents of the tubes thoroughly and incubate at room temperature for a specified time (e.g., 5 minutes).

  • Measure the absorbance of the standard and samples against the reagent blank at a wavelength of approximately 570 nm.

Calculation: Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Arsenazo III Method

Principle: Arsenazo III reacts with calcium ions at a neutral or slightly acidic pH to form a blue-purple colored complex. The absorbance of this complex is measured and is proportional to the total calcium concentration in the sample.

Reagents:

  • Arsenazo III Reagent: A buffered solution containing Arsenazo III.

  • Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).

Procedure:

  • Pipette the Arsenazo III reagent into test tubes for the blank, standard, and samples.

  • Add the standard solution or sample to the appropriately labeled tubes.

  • Mix the contents well and incubate at room temperature for a short period (e.g., 2 minutes).

  • Measure the absorbance of the standard and the samples against the reagent blank at a wavelength of approximately 650 nm.

Calculation: Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Signaling Pathway of Calcium-Dye Complex Formation

The following diagram illustrates the basic principle of complex formation between calcium ions and the chromogenic dyes.

Calcium_Dye_Complex_Formation Ca2+ Calcium Ion (Ca²⁺) Complex Colored Calcium-Dye Complex Ca2+->Complex + Dye Chromogenic Dye (OCPC or Arsenazo III) Dye->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Absorbance is proportional to concentration Concentration Calcium Concentration Spectrophotometer->Concentration

Calcium-Dye Complex Formation

Conclusion

Both the o-cresolphthalein complexone and Arsenazo III methods are well-established and reliable for the spectrophotometric determination of calcium. The choice between the two often depends on the specific requirements of the assay and the laboratory's resources.

The OCPC method is a robust and widely used technique. However, it may have a narrower linear range and lower sensitivity compared to the Arsenazo III method. Its calibration stability is also reported to be shorter.

The Arsenazo III method generally offers several advantages, including higher sensitivity, a wider linear range, and better precision.[6][7] Its enhanced calibration stability can also contribute to a more efficient workflow.[6] However, it is important to be aware of potential interferences, such as from hemolysis, and to take appropriate measures to mitigate them.

For researchers requiring high sensitivity and precision, particularly for samples with low calcium concentrations, the Arsenazo III method may be the preferred choice. For routine analysis where very high sensitivity is not a critical factor, the OCPC method remains a viable and cost-effective option. Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and a proper in-house validation to ensure the method's suitability for its intended purpose.

References

A Comparative Guide to Calcium-Based Deacidification of Grape Must: Tartrate vs. Malate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

In the production of wine, particularly from grapes grown in cooler climates, high acidity in the must can be a significant concern, leading to a finished product that is overly tart and unbalanced. Chemical deacidification is a common intervention to mitigate this issue. Among the permitted additives, calcium carbonate (CaCO3) is a primary tool for reducing acidity. Its application, however, leads to the precipitation of different organic acids, primarily tartaric and malic acids, in the form of their calcium salts: calcium tartrate and calcium malate (B86768).

This guide provides a detailed comparison of the processes favoring the precipitation of this compound versus the combined precipitation of this compound and calcium malate, often referred to as the "double salt" method. This comparison is based on the differential solubility of these calcium salts and the techniques used to control their precipitation for effective acidity reduction in grape must.

Performance Comparison: Single vs. Double Salt Precipitation

The efficacy of deacidification with calcium carbonate is dictated by the targeted removal of tartaric and malic acids. Standard additions of calcium carbonate primarily target tartaric acid due to the lower solubility of its calcium salt. To achieve a significant reduction in malic acid, a specific technique known as the "double salt" method is employed. This method involves treating a small portion of the must with a large quantity of calcium carbonate to raise the pH to 4.5 or higher, which encourages the precipitation of both this compound and the more soluble calcium malate.[1]

The following table summarizes quantitative data from a study on the deacidification of La Crescent grape must using the double salt method. This data illustrates the reduction in both tartaric and malic acid concentrations.

ParameterInitial MustAfter Deacidification% Reduction
Titratable Acidity (g/L) 9.92Not ReportedNot Reported
pH 3.00Not ReportedNot Reported
Tartaric Acid (g/L) 4.8~0.1~98%
Malic Acid (g/L) 5.14.7~8%

Data adapted from the Northern Grapes Project report on deacidification of La Crescent must. The report indicated that tartaric acid was reduced to "nearly non-detectable levels."[2]

As the data indicates, even with the double salt method, the reduction of tartaric acid is far more significant than that of malic acid.[2] Standard, less aggressive calcium carbonate additions would result in a negligible reduction of malic acid. It is also important to note that some research suggests a true "double salt" of this compound-malate does not form; instead, the high pH environment facilitates the separate precipitation of both salts.[2][3]

Experimental Protocols

Accurate assessment of deacidification efficacy relies on precise analytical methods. The following are standard protocols for key measurements.

Determination of Titratable Acidity (TA)

Titratable acidity is measured by titrating the must sample with a standardized strong base to a specific pH endpoint.

Apparatus:

  • Burette (25 mL or 50 mL)

  • Volumetric pipette (10 mL)

  • Electronic pH meter

  • Magnetic stirrer and stir bar

  • Beakers (150 mL)

Reagents:

  • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • pH calibration buffers (pH 4.0 and 7.0)

  • Deionized water

Procedure:

  • Calibrate the pH meter using the pH 4.0 and 7.0 buffers.

  • Degas the must sample to remove dissolved CO2, if necessary.

  • Pipette a 10 mL aliquot of the must into a 150 mL beaker containing approximately 50 mL of deionized water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Titrate with the 0.1 M NaOH solution while stirring, adding the titrant slowly as the pH approaches 7.0.

  • Continue the titration until the pH reaches a stable endpoint of 8.2.

  • Record the volume of NaOH used.

  • Calculate the titratable acidity, typically expressed as g/L of tartaric acid.

Determination of Tartaric and Malic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of individual organic acids in must and wine.

Apparatus:

  • HPLC system equipped with a UV detector (set to 210 nm)

  • Reversed-phase C18 or a specialized organic acid analysis column (e.g., LiChrosorb RP-18, 250 mm x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Reagents:

  • Mobile phase: An aqueous solution of a dilute acid, such as phosphoric acid (e.g., 5 mM H3PO4), adjusted to a low pH (e.g., 2.1).

  • Standards of L-tartaric acid and L-malic acid.

  • HPLC-grade water and solvents.

Procedure:

  • Prepare a series of standard solutions of known concentrations of tartaric and malic acids.

  • Filter the must sample through a 0.45 µm syringe filter to remove particulate matter.

  • Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared must sample.

  • Identify and quantify the tartaric and malic acid peaks based on their retention times and the calibration curve.

Chemical Pathways and Logical Relationships

The chemical reactions underlying deacidification with calcium carbonate are fundamental to understanding the differential precipitation of this compound and calcium malate.

CaCO3 Calcium Carbonate (CaCO3) Standard_pH Standard Deacidification (pH < 4.0) CaCO3->Standard_pH Addition High_pH Double Salt Method (pH > 4.5) CaCO3->High_pH High Dosage to a Portion of Must Must Grape Must (Tartaric Acid, Malic Acid) Must->CaCO3 Ca_Tartrate This compound (Precipitate - Low Solubility) Standard_pH->Ca_Tartrate Preferential Reaction High_pH->Ca_Tartrate Reaction Ca_Malate Calcium Malate (Precipitate - Higher Solubility) High_pH->Ca_Malate Reaction Deacidified_Must1 Deacidified Must (Reduced Tartaric Acid) Ca_Tartrate->Deacidified_Must1 Deacidified_Must2 Deacidified Must (Reduced Tartaric & Malic Acid) Ca_Tartrate->Deacidified_Must2 Ca_Malate->Deacidified_Must2

Caption: Deacidification pathways using calcium carbonate in grape must.

Concluding Remarks

The choice between promoting only this compound precipitation versus the double salt method for removing both tartaric and malic acids depends on the initial acid profile of the must.

  • This compound Precipitation (Standard Method): This is effective for musts with high tartaric acid and moderate malic acid. The primary advantage is a targeted reduction of the most abundant acid. A significant drawback is the slow precipitation of this compound, which can sometimes occur post-bottling if the wine is not properly stabilized.

  • Calcium Malate and Tartrate Precipitation (Double Salt Method): This technique is necessary for musts with high concentrations of both tartaric and malic acids.[4][5] While it is the only calcium-based method to significantly reduce malic acid, the reduction is often incomplete. Furthermore, the higher solubility of calcium malate poses a risk of incomplete precipitation, which can impart a salty or bitter taste to the wine.[1] Careful execution and subsequent stabilization are critical to avoid sensory defects.

For researchers and winemakers, a thorough analysis of the must's organic acid profile is essential before deciding on a deacidification strategy. Bench trials are highly recommended to determine the optimal dosage of calcium carbonate and to evaluate the sensory impact on the resulting wine.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances Between Bulk and Nano Calcium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between bulk and nano forms of calcium tartrate. This guide provides a comparative analysis of data obtained from X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supplemented with detailed experimental protocols.

The transition from bulk materials to their nano-sized counterparts can induce significant changes in their physicochemical properties. In the pharmaceutical and materials science sectors, understanding these differences is paramount for optimizing formulation, bioavailability, and material performance. This guide delves into a spectroscopic comparison of bulk versus nano this compound, a compound of interest for its applications in drug delivery and as a food additive.

Key Spectroscopic Differences at a Glance

Spectroscopic TechniqueBulk this compoundNano this compound
X-ray Diffraction (XRD) Sharp, well-defined diffraction peaksBroader diffraction peaks, slight shift in peak positions
FTIR Spectroscopy Characteristic peaks for O-H, C-H, C=O, and Ca-O bondsBlue shift observed in the O-H stretching vibration region
UV-Vis Spectroscopy Absorption peak around 244 nmExpected blue shift in the absorption peak
Raman Spectroscopy Data not available in the reviewed literatureData not available in the reviewed literature

Deeper Dive into the Spectroscopic Data

X-ray Diffraction (XRD): A Tale of Crystallinity

XRD analysis reveals significant differences in the crystalline structure between bulk and nano this compound. Bulk this compound exhibits a highly crystalline structure, characterized by sharp and well-defined diffraction peaks. In contrast, the XRD pattern of nano this compound displays broader peaks, a hallmark of smaller crystallite size.[1][2][3][4][5] This peak broadening can be utilized to estimate the average crystallite size of the nanoparticles using the Scherrer equation.

Furthermore, a subtle shift in the diffraction peak positions is often observed when transitioning from the bulk to the nano form.[5][6] This shift can be attributed to lattice strain and surface effects that become more prominent at the nanoscale.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy, a technique sensitive to the vibrational modes of molecules, provides insights into the functional groups present in this compound. Both bulk and nano forms exhibit characteristic absorption bands corresponding to O-H stretching (from water of hydration), C-H stretching, C=O stretching of the carboxylate group, and Ca-O vibrations.[3][5]

A notable difference observed in the FTIR spectra is a "blue shift" (a shift to higher wavenumbers) of the O-H stretching band in nano this compound compared to its bulk counterpart.[5] This shift is indicative of alterations in the hydrogen bonding network and the local environment of the water molecules associated with the nanoparticles, likely due to the increased surface area-to-volume ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy provides information about vibrational modes and is complementary to FTIR. Although a direct spectroscopic comparison of bulk and nano this compound using Raman spectroscopy was not found in the surveyed literature, some general expectations can be outlined. Similar to FTIR, changes in the position and width of Raman bands corresponding to the tartrate molecule and the crystal lattice vibrations would be anticipated. Phonon confinement effects in the nano form could lead to peak broadening and shifts.

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the methodologies for the spectroscopic analyses discussed.

Synthesis of Nano this compound

Nano this compound is commonly synthesized via a wet chemical precipitation method. A typical procedure involves the reaction of aqueous solutions of calcium chloride and tartaric acid in the presence of a surfactant or a stabilizing agent to control particle size and prevent agglomeration.[3][4]

X-ray Diffraction (XRD) Analysis

Powder XRD patterns are recorded using a diffractometer with Cu Kα radiation. The sample is typically scanned over a 2θ range of 10-80°. The resulting diffraction data is then analyzed to determine the phase, crystallinity, and crystallite size (using the Scherrer equation).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) using the KBr pellet technique. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent pellet. The spectrum is then collected and analyzed for the presence of characteristic functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

For UV-Vis analysis, a dilute suspension of the this compound nanoparticles is prepared in a suitable solvent, such as deionized water.[2][8][9] The absorbance spectrum is then recorded over a wavelength range of approximately 200-800 nm using a double-beam spectrophotometer, with the pure solvent used as a reference. For bulk this compound, a solution can be prepared for analysis.

Raman Spectroscopy

Raman spectra of powder samples are typically acquired using a Raman microscope.[10][11][12][13] The sample is placed on a microscope slide, and a laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample. The scattered light is then collected and directed to a spectrometer to obtain the Raman spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of bulk and nano this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation Bulk Bulk this compound XRD XRD Analysis Bulk->XRD FTIR FTIR Spectroscopy Bulk->FTIR UVVis UV-Vis Spectroscopy Bulk->UVVis Raman Raman Spectroscopy Bulk->Raman Nano Nano this compound (Wet Chemical Synthesis) Nano->XRD Nano->FTIR Nano->UVVis Nano->Raman Compare Comparative Analysis of Spectra XRD->Compare FTIR->Compare UVVis->Compare Raman->Compare Interpret Interpretation of Structural Differences Compare->Interpret

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic comparison of bulk and nano this compound reveals distinct differences in their structural and electronic properties. XRD confirms the smaller crystallite size and potential lattice strain in the nano form, while FTIR indicates alterations in the local chemical environment, particularly in the hydrogen bonding of associated water molecules. Although direct comparative data for UV-Vis and Raman spectroscopy is limited, established principles suggest that nano this compound will exhibit a blue-shifted UV-Vis absorption and altered Raman scattering due to quantum and phonon confinement effects. These spectroscopic insights are crucial for tailoring the properties of this compound for various applications, from enhancing drug delivery systems to developing novel functional materials.

References

A Comparative Guide to Validating Calcium Tartrate Hydration States using Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal behavior of calcium tartrate tetrahydrate, showcasing the utility of Thermogravimetric Analysis (TGA) in validating its hydration states. The experimental data and protocols detailed herein serve as a valuable resource for researchers involved in the characterization of hydrated pharmaceutical compounds.

Quantitative Data Summary

Thermogravimetric analysis of this compound tetrahydrate reveals a multi-step decomposition process, beginning with the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt. The theoretical weight loss for the complete dehydration of this compound tetrahydrate (CaC₄H₄O₆·4H₂O) is approximately 27.67%. The subsequent decomposition steps involve the formation of calcium carbonate and finally calcium oxide.

Thermal EventTemperature Range (°C)Observed Weight Loss (%) (Tetrahydrate)Theoretical Weight Loss (%) (Tetrahydrate)Theoretical Weight Loss (%) (Monohydrate)Evolved Gas/Product
Dehydration45 - 250~27.527.678.33H₂O
Decomposition to Calcium Carbonate260 - 451~15.015.3720.36CO
Decomposition to Calcium Oxide623 - 776~16.916.9122.43CO₂

Note: The observed weight loss values are based on literature data for this compound tetrahydrate. The theoretical values are calculated based on the molecular weights of the compounds.

Experimental Workflow

The following diagram illustrates the logical workflow for validating the hydration state of a this compound sample using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation cluster_validation Validation Sample This compound Sample Weigh Accurately weigh ~5-10 mg of sample Sample->Weigh Crucible Place sample in a TGA crucible (e.g., alumina) Weigh->Crucible Instrument TGA Instrument Setup Crucible->Instrument Heating Heat from ambient to ~900°C at a controlled rate (e.g., 10°C/min) under inert atmosphere (N₂) Instrument->Heating Data Record mass loss as a function of temperature Heating->Data TG_Curve Generate TGA Curve (% weight vs. Temperature) Data->TG_Curve Analyze_Steps Identify and quantify weight loss steps TG_Curve->Analyze_Steps Compare Compare experimental weight loss with theoretical values for different hydration states Analyze_Steps->Compare Conclusion Determine the hydration state of the this compound sample Compare->Conclusion

Caption: Experimental workflow for TGA analysis of this compound.

Detailed Experimental Protocol

This protocol outlines the methodology for conducting a TGA experiment to determine the hydration state of this compound.

1. Instrument and Materials:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of reaching at least 900°C.

  • Inert gas supply (high purity nitrogen or argon).

  • Alumina or platinum crucibles.

  • Microbalance for accurate sample weighing.

  • This compound sample of unknown hydration state.

2. Instrument Preparation:

  • Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.

  • Perform a blank run with an empty crucible under the same experimental conditions to obtain a baseline for correction.

3. Sample Preparation:

  • Ensure the this compound sample is homogeneous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the sample into a tared TGA crucible. Record the exact weight.

4. TGA Measurement:

  • Place the crucible containing the sample onto the TGA's automatic sample holder.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Program the TGA instrument with the following temperature profile:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min.

    • Maintain the inert gas flow throughout the experiment.

  • Start the measurement and record the sample weight as a function of temperature.

5. Data Analysis:

  • Plot the percentage weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • Identify the distinct weight loss steps in the TGA curve. The first major weight loss at lower temperatures (typically below 250°C) corresponds to the loss of water of hydration.

  • Determine the percentage weight loss for the dehydration step.

  • Compare the experimental percentage weight loss with the theoretical percentage weight loss for different possible hydration states of this compound (e.g., monohydrate, dihydrate, tetrahydrate).

    • Theoretical % weight loss = (mass of water / molecular weight of hydrated salt) * 100.

  • The hydration state that best matches the experimental data validates the composition of the sample.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental steps and the data interpretation in validating the hydration state.

Logical_Relationship cluster_experiment Experimental Procedure cluster_output Experimental Output cluster_analysis Data Analysis cluster_conclusion Conclusion Start Start with This compound Sample TGA Perform TGA Start->TGA Heating TGA_Curve TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Curve Weight_Loss Calculate Experimental % Weight Loss (Dehydration Step) TGA_Curve->Weight_Loss Comparison Compare Experimental and Theoretical Values Weight_Loss->Comparison Theoretical Calculate Theoretical % Weight Loss for Different Hydrates Theoretical->Comparison Validation Validated Hydration State Comparison->Validation

Caption: Logical flow from experiment to validation.

cross-validation of HPLC and AAS for calcium tartrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the cross-validation of High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS) for the precise quantification of calcium tartrate. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two analytical techniques, supported by detailed experimental protocols and performance data.

Introduction to this compound Quantification

This compound, a salt of tartaric acid, is a compound of significance in the pharmaceutical, food, and beverage industries. Its accurate quantification is crucial for quality control, stability studies, and formulation development. Two common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS). HPLC is utilized to quantify the tartrate component, while AAS is used to determine the calcium content. This guide presents a cross-validation approach to ensure the accuracy and reliability of this compound measurements by comparing the results obtained from both methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tartrate Quantification

The HPLC method separates and quantifies the tartrate anion based on its interaction with a stationary phase. A common approach is reversed-phase or ion-exchange chromatography with UV detection.

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a dilute acid (e.g., 0.1M HCl), to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibrated range of the instrument.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or an ion-exchange column is typically used.[1][2]

  • Mobile Phase: An aqueous mobile phase, often with a buffer to control pH and an organic modifier. A common mobile phase for organic acid analysis is a dilute aqueous solution of an acid like phosphoric acid or formic acid.[3][4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of around 210 nm is suitable for tartaric acid.[1][3]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]

Atomic Absorption Spectroscopy (AAS) for Calcium Quantification

AAS is a highly sensitive technique for determining the concentration of specific elements, in this case, calcium. The method involves atomizing the sample and measuring the absorption of light by the calcium atoms.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Digest the sample to break down the organic tartrate component and free the calcium ions. This is typically achieved by wet digestion using a mixture of strong acids (e.g., nitric acid and hydrochloric acid).

  • Dilute the digested sample with deionized water to a concentration suitable for AAS analysis.

  • Add a releasing agent or ionization suppressant, such as lanthanum chloride, to the sample and standard solutions to minimize chemical and ionization interferences.[5][6]

Instrumental Parameters:

  • Lamp: Calcium hollow cathode lamp.

  • Wavelength: 422.7 nm.[5]

  • Slit Width: 0.2 nm.[5]

  • Flame: Air-acetylene, typically in a fuel-lean condition.[7]

  • Burner Height: Optimized for maximum absorbance.

Performance Comparison: HPLC vs. AAS

The performance of HPLC for tartrate quantification and AAS for calcium quantification can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for each method, compiled from various studies.

Performance ParameterHPLC (for Tartrate)AAS (for Calcium)
Linearity (r²) > 0.999[8]> 0.999[7][9]
Accuracy (Recovery) 80.3 - 102.2%[8]90 - 110%[10]
Precision (RSD) 0.3 - 4.4%[8]< 10%[9]
Limit of Detection (LOD) 0.02 mg/kg[8]0.01 - 0.11 mg/kg[9]
Limit of Quantification (LOQ) 0.07 mg/kg[8]0.03 - 0.38 mg/kg[9]

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the experimental workflow from sample preparation to analysis for both HPLC and AAS.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Tartrate) cluster_aas AAS Analysis (Calcium) cluster_results Results cluster_final Final Calculation start This compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution/Digestion weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (for HPLC) dilute->filter aas_atomize Atomization dilute->aas_atomize hplc_inject Injection filter->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant tartrate_conc Tartrate Concentration hplc_quant->tartrate_conc aas_absorb Light Absorption aas_atomize->aas_absorb aas_detect Detection aas_absorb->aas_detect aas_quant Quantification aas_detect->aas_quant calcium_conc Calcium Concentration aas_quant->calcium_conc final_calc This compound Quantification tartrate_conc->final_calc calcium_conc->final_calc G Cross-Validation Logic for this compound Quantification cluster_methods Analytical Methods cluster_data Data Acquisition cluster_calculation Stoichiometric Calculation cluster_comparison Comparison and Validation cluster_conclusion Conclusion hplc HPLC for Tartrate hplc_result Tartrate Concentration hplc->hplc_result aas AAS for Calcium aas_result Calcium Concentration aas->aas_result calc_ca_from_tartrate Calculate Expected Ca from Tartrate Result hplc_result->calc_ca_from_tartrate compare Compare Measured vs. Calculated Values hplc_result->compare calc_tartrate_from_ca Calculate Expected Tartrate from Ca Result aas_result->calc_tartrate_from_ca aas_result->compare calc_ca_from_tartrate->compare calc_tartrate_from_ca->compare conclusion Validated this compound Quantification compare->conclusion

References

A Comparative Guide to the Growth of Calcium Tartrate Crystals in Different Gel Mediums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the growth of calcium tartrate crystals in three different gel mediums: silica (B1680970) hydrogel, agar (B569324) gel, and gelatin gel. While silica hydrogel is the most conventionally used medium for this purpose, this guide also explores the potential application and comparative performance of agar and gelatin gels. The information presented herein is supported by experimental data from scientific literature and provides a comprehensive overview for researchers in materials science and pharmaceutical development.

Comparison of Crystal Growth Parameters in Different Gel Mediums

The choice of gel medium can significantly influence the nucleation, growth rate, morphology, and ultimate quality of this compound crystals. The following table summarizes the key quantitative and qualitative parameters for each of the three gel mediums.

ParameterSilica HydrogelAgar GelGelatin Gel
Crystal Size Crystals of several millimeters can be grown.[1] One study reported an average size of 6x4x3 mm.Data for this compound is not readily available. However, for other sparingly soluble salts like gypsum, agar gel can produce larger single crystals compared to silica gel.Specific data for this compound is not available in the literature. The larger pore size might lead to a higher number of smaller crystals.
Crystal Morphology Prismatic, semi-transparent, whitish, and diamond-shaped crystals have been reported.[2][3] The morphology can be influenced by parameters like gel density, pH, and reactant concentrations.[2][3]For other salts, agar has been shown to reduce twinning and improve transparency, suggesting it could lead to more well-defined, single crystals of this compound.Gelatin has been noted to potentially lead to rounded or spherulitic crystals if the gel is too strong.
Growth Time Typically requires 3 to 4 weeks for crystals of several millimeters to grow.[1]Growth times for this compound in agar gel have not been documented. The larger pore size might allow for faster diffusion and potentially shorter growth times.Similar to agar gel, specific growth times for this compound in gelatin are not available.
Pore Size 2–15 nm.[4]50–500 μm.[4]50–500 μm.[4]
Advantages High inertness, broad thermal and chemical stability, and the ability to produce high-perfection crystals.[1][4]Can produce untwinned and more transparent crystals for certain salts.Stable in acidic pH and is transparent, allowing for better observation of the crystal growth process.[4]
Disadvantages Can sometimes lead to twinned crystals.Will not gel at a pH below 4 and has a larger pore size which may lead to more nucleation sites and smaller crystals.[4]Tends to break down at temperatures above 50°C and is susceptible to fungal growth.[4]

Experimental Protocols

Detailed methodologies for the preparation of each gel medium and the subsequent growth of this compound crystals are provided below.

Silica Hydrogel Medium

The single diffusion method is commonly employed for the growth of this compound crystals in a silica hydrogel.[1][5]

Materials:

  • Sodium Metasilicate (B1246114) (Na₂SiO₃) solution (1M)

  • Tartaric Acid (C₄H₆O₆) solution (1M)

  • Calcium Chloride (CaCl₂) solution (1M)

  • Glass test tubes (25 mm diameter, 200 mm length)

  • Beakers

  • Stirring rod

  • Pipettes

  • Rubber corks or cotton plugs

Procedure:

  • To prepare the silica gel, mix 10 ml of 1M sodium metasilicate solution with 10 ml of 1M tartaric acid solution in a beaker.[1]

  • Stir the mixture continuously to prevent premature localized gelling and to ensure a homogeneous solution.[1]

  • Transfer the gelling solution into clean glass test tubes.

  • Close the test tubes with rubber corks or cotton plugs to prevent evaporation and contamination.[1]

  • Allow the gel to set for approximately 24 hours, followed by another 24 hours for the gel to become firm.[1]

  • After the gel has set, carefully pour 5 ml of 1M calcium chloride solution as a supernatant over the gel using a pipette, ensuring the gel surface is not disturbed.[1]

  • Keep the test tubes undisturbed at room temperature. Crystal growth will be observed over a period of 3 to 4 weeks.[1]

Agar Gel Medium

While specific studies on this compound growth in agar are limited, a general protocol for preparing an agar gel for crystal growth is as follows.

Materials:

  • Agar powder

  • Distilled water

  • Tartaric Acid (C₄H₆O₆)

  • Calcium Chloride (CaCl₂) solution (1M)

  • Heating plate with magnetic stirrer

  • Glass test tubes

  • Beakers

Procedure:

  • Prepare a 1% to 1.5% (w/v) solution of agar in distilled water.

  • Heat the solution to 95-100°C while stirring until the agar is completely dissolved.[4]

  • Dissolve the desired concentration of tartaric acid into the hot agar solution.

  • Pour the solution into test tubes and allow it to cool and set. Agar will gel at around 40-50°C.

  • Once the gel has set, add the calcium chloride supernatant solution as described for the silica gel method.

Gelatin Gel Medium

Similar to agar, specific protocols for this compound in gelatin are not well-documented. The following is a general procedure for preparing a gelatin gel for crystallization.

Materials:

  • Gelatin powder

  • Distilled water

  • Tartaric Acid (C₄H₆O₆)

  • Calcium Chloride (CaCl₂) solution (1M)

  • Water bath or heating plate

  • Glass test tubes

  • Beakers

Procedure:

  • Prepare a 5% to 6% (w/v) solution of gelatin in distilled water.

  • Gently heat the solution to around 50°C in a water bath until the gelatin is fully dissolved. Avoid boiling.

  • Dissolve the desired concentration of tartaric acid into the warm gelatin solution.

  • Pour the solution into test tubes and allow it to cool and set.

  • After the gel has set, carefully add the calcium chloride supernatant solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for comparing the growth of this compound crystals in different gel mediums.

G cluster_prep Gel Preparation cluster_growth Crystal Growth cluster_analysis Analysis p1 Prepare Silica Hydrogel g1 Add CaCl2 Supernatant to Silica Gel p1->g1 p2 Prepare Agar Gel g2 Add CaCl2 Supernatant to Agar Gel p2->g2 p3 Prepare Gelatin Gel g3 Add CaCl2 Supernatant to Gelatin Gel p3->g3 a1 Monitor Crystal Growth (Size, Morphology) g1->a1 g2->a1 g3->a1 a2 Characterize Crystals (XRD, FTIR, etc.) a1->a2

Experimental workflow for comparing crystal growth.

Conclusion

The selection of a gel medium is a critical factor in controlling the crystallization of this compound. Silica hydrogel is a well-established and reliable medium for producing high-quality crystals.[1] However, the exploration of alternative gel mediums such as agar and gelatin could offer advantages in specific applications. For instance, agar may be beneficial for obtaining larger, untwinned crystals, which is particularly relevant in pharmaceutical applications where crystal habit and size can influence dissolution rates and bioavailability. Further research into the use of these organic gels for this compound crystallization is warranted to fully elucidate their potential and to provide a broader range of tools for crystal engineering.

References

Statistical Validation of Calcium Chelation Effects in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common calcium chelators and biological assays used to validate their effects. Detailed experimental protocols and statistical methods are presented to ensure robust and reproducible findings.

Calcium ions (Ca²⁺) are critical second messengers involved in a myriad of cellular processes, from neurotransmission to apoptosis.[1] To investigate the specific roles of calcium, researchers frequently employ chelating agents to bind these ions and observe the resulting physiological changes. This guide offers a comparative analysis of two widely used calcium chelators, EGTA and BAPTA, details common biological assays for measuring intracellular calcium, and outlines the statistical methods necessary for validating the observed effects.

Comparative Analysis of Calcium Chelators

The selection of an appropriate calcium chelator is paramount and depends on the specific experimental goals. The two most common choices, EGTA and BAPTA, exhibit distinct properties that make them suitable for different applications.

FeatureEGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid)
Primary Application Extracellular Ca²⁺ ChelationIntracellular Ca²⁺ Chelation (as BAPTA-AM)
Binding Affinity (Kd for Ca²⁺) ~60.5 nM at pH 7.4[2]~110 nM[2]
Ca²⁺ On-Rate ~1.05 x 10⁷ M⁻¹s⁻¹[2]~4.0 x 10⁸ M⁻¹s⁻¹[2]
Ca²⁺ Off-Rate Slow[2]Fast[2]
Binding Kinetics Binds and releases Ca²⁺ relatively slowly.[3]Binds and releases Ca²⁺ approximately 50 to 400 times faster than EGTA.[1][3]
Selectivity for Ca²⁺ over Mg²⁺ Very High[2]High (10⁵ fold)[2]
pH Sensitivity High[2]Low[2]
Membrane Permeability Impermeable[2]Permeable (as the AM ester)[2]

Key Considerations:

  • BAPTA is the preferred choice for studying rapid, localized intracellular calcium transients due to its fast binding kinetics.[2] Its low sensitivity to pH changes also makes it more reliable in experiments where pH may fluctuate.[2]

  • EGTA is better suited for buffering bulk extracellular calcium or creating calcium-free environments.[2] Its slower kinetics can be advantageous in distinguishing between the buffering of rapid calcium transients and the more general effects of calcium buffering.[3]

Biological Assays for Measuring Intracellular Calcium

Several biological assays are available to quantify intracellular calcium concentrations, with fluorescent indicators being a popular choice.

AssayPrincipleAdvantagesDisadvantages
Fura-2 AM Ratiometric fluorescent dye. The excitation wavelength shifts upon Ca²⁺ binding (340 nm when bound, 380 nm when unbound), with a stable emission at 510 nm. The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.[4][5]Ratiometric measurement minimizes effects of photobleaching, dye concentration variations, and cell thickness, leading to more accurate and reliable data.[4][6]Requires a light source capable of alternating between 340 nm and 380 nm excitation.[7]
Fluo-4 AM Single-wavelength fluorescent dye. Fluorescence intensity increases significantly upon Ca²⁺ binding.[6]Simpler imaging setup compared to ratiometric dyes.[8] Widely used in high-throughput screening.[6]Not ratiometric, making it more susceptible to variations in dye loading, photobleaching, and cell thickness.[8]
Aequorin Luminescence-based assay. Aequorin, a photoprotein, emits light upon binding to Ca²⁺ in the presence of its substrate, coelenterazine.[6]High sensitivity for detecting Ca²⁺.[6]Requires genetic expression of apoaequorin in the cells of interest.

Experimental Protocols

Protocol: Validating the Effect of an Intracellular Calcium Chelator (BAPTA-AM) using Fluorescence Microscopy with Fluo-4 AM
  • Cell Culture: Culture cells to 80-100% confluence in a 35mm dish or 6-well plate.[9]

  • Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM. A common starting concentration is 1-5 µM.[10]

  • Cell Loading: Remove the culture medium, wash the cells briefly, and add the Fluo-4 AM loading solution. Incubate at 37°C for 30-60 minutes.[9][11]

  • Washing: Remove the loading solution and wash the cells once with a physiological buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution).[11]

  • BAPTA-AM Loading: Prepare the BAPTA-AM solution at the desired concentration and add it to the cells. Incubate to allow for intracellular chelation.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for Fluo-4 (Excitation: ~490nm, Emission: ~515nm).[9]

  • Data Acquisition: Record the fluorescence intensity before and after the application of a stimulus known to increase intracellular calcium (e.g., a calcium ionophore like Ionomycin as a positive control).[11]

Protocol: Measuring Intracellular Calcium with Fura-2 AM
  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Dye Loading: Load cells with 5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) at room temperature for 40 minutes.[12]

  • Washing: Wash the cells twice with the buffer.[12]

  • Imaging Setup: Use a fluorescence imaging system equipped with a light source that can alternate between 340 nm and 380 nm excitation and a detector to measure emission at 510 nm.[7]

  • Data Acquisition: Acquire a time-series of fluorescence images, alternating between 340 nm and 380 nm excitation.[12]

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm for each time point.[13] This ratio is directly related to the intracellular calcium concentration.

Statistical Validation

Rigorous statistical analysis is crucial to validate the observed effects of calcium chelation. The choice of statistical test depends on the experimental design.

Statistical MethodApplication in Calcium Chelation StudiesExample
Paired t-test To compare the mean response (e.g., fluorescence intensity) within the same group of cells before and after the application of a chelator.Comparing the mean Fluo-4 fluorescence intensity in a group of cells before and after treatment with BAPTA-AM.
One-way ANOVA To compare the mean responses of three or more different experimental groups.Comparing the mean calcium response to a stimulus in a control group, a group treated with EGTA, and a group treated with BAPTA.
Post-hoc tests (e.g., Tukey's test) Used after a significant ANOVA result to determine which specific group means are different from each other.If ANOVA shows a significant difference between the three groups in the example above, a post-hoc test can identify if the BAPTA group is significantly different from the control group.

Data Presentation:

All quantitative data should be summarized in tables, presenting the mean, standard deviation (SD), sample size (N), and p-values for each experimental group.

Treatment GroupNMean Response (% of Control)Standard Deviation (SD)p-value (vs. Control)
Control1010015-
Chelator X (10 µM)104512<0.05
Chelator Y (10 µM)106810<0.05

Visualizing Cellular Processes and Workflows

Diagrams are essential for illustrating complex signaling pathways and experimental procedures.

calcium_signaling_pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus (e.g., Neurotransmitter) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IonChannel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i ↑ IonChannel->Ca_Cytosol Ca²⁺ influx IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Chelator Chelator (EGTA/BAPTA) Ca_Cytosol->Chelator Binding CaM Calmodulin Ca_Cytosol->CaM CellularResponse Cellular Response CaM->CellularResponse IP3R->Ca_Cytosol Ca²⁺ release Ca_ER Ca²⁺ Store Ca_ER->IP3R experimental_workflow start Start cell_culture 1. Cell Culture start->cell_culture dye_loading 2. Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) cell_culture->dye_loading chelator_addition 3. Add Calcium Chelator (e.g., BAPTA-AM) dye_loading->chelator_addition baseline_imaging 4. Baseline Fluorescence Imaging chelator_addition->baseline_imaging stimulus_addition 5. Add Stimulus baseline_imaging->stimulus_addition response_imaging 6. Image Ca²⁺ Response stimulus_addition->response_imaging data_analysis 7. Data Analysis (Fluorescence Intensity / Ratio) response_imaging->data_analysis statistical_validation 8. Statistical Validation (t-test, ANOVA) data_analysis->statistical_validation end End statistical_validation->end

References

A Comparative Analysis of Calcium Tartrate and Potassium Bitartrate Crystal Morphology

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food science, particularly in enology, and in pharmaceutical development, the crystallization of tartrates is a subject of significant interest. The two most commonly encountered tartrate crystals are calcium tartrate (CaT) and potassium bitartrate (B1229483) (KHT), also known as potassium hydrotartrate or cream of tartar. While both are salts of tartaric acid, their distinct cation components lead to notable differences in their crystal morphology, formation, and physicochemical properties. This guide provides a detailed comparison of this compound and potassium bitartrate crystals, supported by experimental data and methodologies for their analysis.

Morphological and Physicochemical Comparison

The visual and structural differences between this compound and potassium bitartrate crystals are key to their identification and have implications for their behavior in various media. Below is a summary of their key characteristics.

PropertyThis compoundPotassium Bitartrate (Potassium Hydrotartrate)
Typical Crystal Shape Rhomboid, prism-shaped, bipyramidal, diamond-shaped, needle-shaped, plate-like[1][2][3][4]Boat-shaped, lens-shaped, large plate-like aggregates resembling glass shards[1][5]
Crystal System Orthorhombic[2][6]Orthorhombic
Appearance Colorless, white, whitish, semitransparent, pale yellowish[2][3][4]Colorless in pure form; can be dark red in red wine due to pigment adsorption[5]
Typical Size Can range from micrometers to several millimeters (e.g., 5 x 4 x 3 mm)[2][3]Variable, from small crystals to large aggregates[5]
Common Name -Cream of tartar, Wine diamonds[7]
Formation in Wine Less common than KHT, formation is slow and can occur months after bottling[1][4]Most common crystalline deposit in wine, precipitation can be induced by cold stabilization[1][8]

Experimental Protocols for Crystal Analysis

The characterization of this compound and potassium bitartrate crystals relies on several analytical techniques to determine their morphology, structure, and composition.

1. Crystal Growth by Single Diffusion Gel Technique

This method is commonly employed for growing this compound crystals in a controlled laboratory setting to study their morphology.

  • Materials: Sodium metasilicate (B1246114) solution, tartaric acid solution, calcium chloride solution, test tubes.

  • Procedure:

    • A gel is prepared by mixing a solution of sodium metasilicate with a solution of tartaric acid. The pH of the gel can be adjusted to study its effect on crystal growth.[2]

    • The gel is allowed to set in a test tube.

    • A supernatant solution of calcium chloride is carefully poured over the set gel.[3]

    • The test tube is sealed and left undisturbed at a constant temperature.

    • Calcium ions diffuse into the gel and react with the tartrate ions, leading to the slow formation of this compound crystals.

    • The morphology of the resulting crystals can be observed and analyzed.

2. X-Ray Diffraction (XRD)

XRD is a powerful technique used to determine the atomic and molecular structure of a crystal, including its crystal system and lattice parameters.

  • Principle: A beam of X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is recorded. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal.

  • Procedure:

    • A powdered sample of the crystals is prepared.

    • The sample is mounted in an X-ray diffractometer.

    • The sample is irradiated with monochromatic X-rays at various angles.

    • The detector records the intensity of the diffracted X-rays at each angle.

    • The resulting diffraction pattern (a plot of intensity versus diffraction angle, 2θ) is analyzed to identify the crystal structure and determine the lattice parameters. For example, this compound has been identified as having an orthorhombic structure with specific lattice parameters.[2]

3. Scanning Electron Microscopy (SEM)

SEM is used to obtain high-resolution images of the surface morphology of crystals.

  • Principle: A focused beam of electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals that are detected to form an image of the surface topography.

  • Procedure:

    • The crystal sample is mounted on a sample holder and coated with a thin layer of a conductive material (e.g., gold) to prevent charge buildup.

    • The sample is placed in the vacuum chamber of the SEM.

    • The electron beam is scanned across the sample surface.

    • The secondary electrons emitted from the surface are collected by a detector to create a detailed image of the crystal's shape, size, and surface features.[3]

4. Identification in Wine Deposits

In the context of winemaking, simpler and more rapid tests are often used to identify crystalline deposits.

  • Infrared (IR) Spectroscopy: Provides a spectral fingerprint of the compound, allowing for definitive identification by comparison with reference spectra.[1]

  • Sodium Metavanadate Test for Tartrates: A chemical test to confirm the presence of tartrates.[1]

  • Flame Test: Used to identify the cation. A brick-red flame indicates the presence of calcium, while a lilac (pale purple) flame suggests potassium.[1]

Logical Workflow for Crystal Comparison

The following diagram illustrates a logical workflow for the morphological comparison of this compound and potassium bitartrate crystals.

G cluster_0 Crystal Source & Preparation cluster_1 Morphological & Structural Analysis cluster_2 Chemical Identification cluster_3 Data Comparison & Conclusion Source Crystal Source (e.g., Wine Deposit, Lab Synthesis) Isolation Isolation & Purification Source->Isolation Microscopy Microscopy (Optical, SEM) Isolation->Microscopy XRD X-Ray Diffraction (XRD) Isolation->XRD Spectroscopy Spectroscopy (IR, FTIR) Isolation->Spectroscopy ChemicalTests Chemical Tests (Flame Test, etc.) Isolation->ChemicalTests DataAnalysis Comparative Data Analysis Microscopy->DataAnalysis XRD->DataAnalysis Spectroscopy->DataAnalysis ChemicalTests->DataAnalysis Conclusion Conclusion on Morphological Differences DataAnalysis->Conclusion

Caption: Workflow for the comparative analysis of tartrate crystals.

References

comparative thermal analysis of doped versus undoped calcium tartrate crystals

Author: BenchChem Technical Support Team. Date: December 2025

Doped vs. Undoped Calcium Tartrate Crystals: A Comparative Thermal Analysis

In the realm of materials science and drug development, understanding the thermal stability of crystalline compounds is paramount. This compound, a compound with applications ranging from food additives to potential roles in biomineralization, exhibits intriguing thermal properties that can be significantly altered by the introduction of dopants. This guide provides a , supported by experimental data, to elucidate the impact of doping on their thermal stability and decomposition pathways.

Comparative Thermal Decomposition Data

The thermal behavior of doped and undoped this compound crystals has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The data reveals that the introduction of dopants can alter the decomposition temperatures and the nature of the thermal decomposition process.

Crystal TypeInitial Decomposition Temperature (°C)Final Decomposition Temperature (°C)Key Observations
Undoped this compound Varies, can start around 100°C (dehydration)~807°C (formation of CaO)[1][2]Decomposition typically occurs in multiple stages, including dehydration and subsequent breakdown of the organic moiety.
Cobalt (Co) Doped this compound Not explicitly stated for initial decomposition650-730°C (complete decomposition)[1][3]The decomposition environment (inert atmosphere vs. air) influences the final decomposition temperature.[1][3]
This compound (grown in magnetic field) Onset of first decomposition differs slightly from controlNot explicitly statedThe application of a magnetic field during crystal growth can influence the strength with which water molecules are held in the lattice.[4]

Note: The precise decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[2]

Insights from Thermal Analysis

The thermal decomposition of this compound, a hydrated crystalline salt, typically proceeds in distinct stages. The initial weight loss observed in TGA is attributed to the removal of water molecules of hydration. This is followed by the decomposition of the anhydrous this compound into calcium carbonate, which subsequently decomposes into calcium oxide at higher temperatures.

Doping the this compound lattice with metal ions, such as cobalt, has been shown to influence these decomposition steps. For instance, in Co-doped this compound, the complete decomposition to form cobalt nanoparticles within a calcium oxide matrix occurs between 650°C and 730°C, depending on the surrounding atmosphere.[1][3] This indicates that the dopant can alter the thermal stability of the host crystal lattice.

Furthermore, external factors during crystal growth, such as the presence of a magnetic field, can also impact the thermal properties. Crystals grown in a magnetic field have shown slight differences in their decomposition onset temperatures, suggesting a modification in the crystal lattice that affects how water molecules are bound.[4]

Experimental Protocols

The following are generalized experimental methodologies for the thermal analysis of this compound crystals based on common practices in the cited literature.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the changes in mass of a sample as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the this compound crystals (typically 1-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

    • The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or helium, or in air).[1]

    • A specific heating rate is applied, for example, 10°C/min.[1]

    • The mass of the sample is continuously monitored and recorded as the temperature increases.

    • The resulting data is plotted as a TGA curve (mass vs. temperature or time). The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss.

Differential Thermal Analysis (DTA)
  • Objective: To measure the temperature difference between a sample and an inert reference as a function of temperature.

  • Apparatus: A DTA instrument.

  • Procedure:

    • The sample and an inert reference material (e.g., alumina) are placed in separate holders within the DTA furnace.

    • Both the sample and the reference are subjected to the same controlled temperature program (heating or cooling).

    • The temperature difference between the sample and the reference (ΔT) is continuously measured.

    • Endothermic or exothermic events in the sample (e.g., phase transitions, decomposition) will result in a non-zero ΔT, which is recorded.

    • The data is plotted as a DTA curve (ΔT vs. temperature), with peaks indicating thermal events.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the amount of heat required to increase the temperature of a sample compared to a reference.

  • Apparatus: A DSC instrument.

  • Procedure:

    • A small, weighed sample is hermetically sealed in a pan. An empty sealed pan is used as a reference.

    • Both pans are placed in the DSC cell and heated at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This heat flow difference is plotted against temperature, revealing endothermic and exothermic processes.

Visualizations

Experimental Workflow for Comparative Thermal Analysis

The following diagram illustrates the typical workflow for conducting a comparative thermal analysis of doped and undoped this compound crystals.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison A Synthesis of Undoped This compound Crystals C Thermogravimetric Analysis (TGA) A->C D Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) A->D B Synthesis of Doped This compound Crystals B->C B->D E Determine Decomposition Temperatures & Weight Loss C->E F Identify Phase Transitions (Endothermic/Exothermic Peaks) D->F G Comparative Analysis of Thermal Stability E->G F->G

Caption: Experimental workflow for comparative thermal analysis.

Logical Relationship in Thermal Property Comparison

This diagram outlines the logical flow for comparing the thermal properties of doped and undoped this compound crystals.

G A This compound Crystal B Undoped A->B C Doped A->C D Thermal Properties B->D C->D E Decomposition Temperature D->E F Decomposition Pathway D->F G Thermal Stability D->G I Doping Alters Thermal Properties E->I F->I G->I H Conclusion I->H

Caption: Comparison of thermal properties.

References

Safety Operating Guide

Proper Disposal of Calcium Tartrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific fields, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of calcium tartrate. While this compound is not generally classified as a hazardous material for transport, it is imperative to follow institutional and regulatory procedures to ensure safety and compliance.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1] In case of a spill, prevent the powder from entering drains or waterways. Sweep up the spilled material, or use an inert absorbent material, and place it into a suitable, labeled container for disposal.[1][2]

Summary of Material Properties

For waste disposal manifests and safety documentation, the following properties of this compound are relevant.

PropertyData
Appearance White powder or colorless crystals[3]
Odor Odorless[3]
Solubility Slightly soluble in water[3]
Decomposition Tetrahydrate decomposes at 160°C; Anhydrous decomposes at 650°C[3]
Hazardous Decomposition At high temperatures, may produce Calcium oxide, Carbon dioxide, and Carbon monoxide.[3]
Transport Information Not classified as a hazardous material for transport.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be handled through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not dispose of this compound in the regular trash or down the drain unless explicitly approved by EHS.[2][4]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification : Confirm that the waste is solely this compound and not mixed with any hazardous materials. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.

  • Container Selection :

    • Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a good choice.[5]

    • Ensure the container is in good condition and free from external contamination.

  • Labeling :

    • Clearly label the waste container. The label should include:

      • The words "Waste" or "Non-hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations.

      • The approximate quantity of the waste.

      • The date the waste was first added to the container (accumulation start date).

      • Your name, laboratory, and contact information.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.[6]

    • Do not store the waste container near drains or in a location where it could be knocked over.

  • Arrange for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the non-hazardous solid waste.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.

  • Record Keeping :

    • Maintain a log of the chemical waste generated in your laboratory, including the type and quantity of this compound disposed of.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound from a laboratory setting.

G cluster_lab Laboratory Procedures cluster_ehs Institutional EHS Procedures cluster_disposal External Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible, Securely Sealed Container B->C D Label Container Clearly: - Chemical Name - 'Waste' - Accumulation Date - Contact Info C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F G EHS Collects Labeled Waste Container F->G Scheduled Pickup H Waste Manifesting & Consolidation G->H I Transport by Licensed Waste Disposal Company H->I J Final Disposal at an Approved Waste Disposal Plant I->J Compliant Disposal

Caption: Workflow for the disposal of this compound.

Concluding Remarks

Adherence to these procedures ensures the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.[1][7] Offering surplus and non-recyclable solutions to a licensed disposal company is a recommended practice.[2] Ultimately, the waste generator is responsible for the proper characterization and disposal of all chemical waste.[7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring safety during chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Calcium Tartrate, reinforcing our commitment to being your trusted partner in laboratory safety.

When working with this compound, a compound often encountered as a white powder or colorless crystals, adherence to strict safety protocols is necessary to mitigate potential hazards such as skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE) for Handling this compound

A systematic approach to personal protection is crucial. The following table summarizes the recommended PPE to be used when handling this compound, based on established safety data.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side protection.[1] A face shield may be necessary where there is a risk of significant splashing or dust generation.[2]To protect against eye irritation from dust or splashes.[1]
Skin Protection Protective gloves (e.g., nitrile) and clean, body-covering clothing or a laboratory coat.[1][2]To prevent skin contact and potential irritation.[1] It is important to inspect gloves before use and employ proper removal techniques to avoid skin contact with the outer surface of the glove.[3]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95 or better) should be used when engineering controls are insufficient to control dust exposure or when dust is apparent.[2]To protect against respiratory irritation that may be caused by inhaling dust particles.[1] The use of a respirator should be part of a comprehensive respiratory protection program that includes training, fit testing, and medical evaluations.[4]

Procedural Workflow for Safe Handling

To ensure a safe operational environment, a clear, step-by-step workflow should be followed. The diagram below illustrates the key phases of handling this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood or Local Exhaust) prep_ppe->prep_vent handle_weigh Weigh/Transfer in Ventilated Area to Minimize Dust prep_vent->handle_weigh handle_store Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container handle_weigh->handle_store disp_ppe Dispose of Contaminated PPE (e.g., Gloves) Properly handle_store->disp_ppe disp_waste Dispose of Waste this compound per Local, State, and Federal Regulations disp_ppe->disp_waste disp_clean Clean Work Area and Wash Hands Thoroughly After Handling disp_waste->disp_clean

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[2]

  • Minimizing Dust: Take precautions to minimize dust generation and accumulation.[1] Avoid breathing dust, fumes, or vapors.[2]

  • Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Disposal Plan:

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]

  • Unused Product: For surplus and non-recyclable solutions, it is recommended to engage a licensed disposal company.[3]

  • Containers: Do not reuse empty containers. They should be disposed of as unused product.[1]

  • Contamination: Be aware that processing, use, or contamination of this product may alter waste management options.[2]

By adhering to these safety protocols and operational plans, you can ensure a secure laboratory environment and contribute to a culture of safety within your organization.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.